molecular formula C7H18Cl2N2O B1472789 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride CAS No. 1956309-40-2

2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Cat. No.: B1472789
CAS No.: 1956309-40-2
M. Wt: 217.13 g/mol
InChI Key: QCGJLQFTDVGCFZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride (CAS 1956309-40-2) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine ring, a privileged scaffold commonly found in a wide range of biologically active molecules . The structure, with its ethanol-functionalized piperazine core, makes it a versatile building block (BBM) for the synthesis of more complex molecules. Research indicates that piperazine derivatives are frequently explored in the development of compounds with anti-inflammatory and antioxidant properties . Specifically, analogous piperazine-containing structures have been synthesized and investigated as potent antioxidants and inhibitors of enzymes like lipoxygenase, which are key targets in inflammatory diseases such as colitis, rheumatoid arthritis, and cancer . Furthermore, piperazine derivatives have documented applications in central nervous system (CNS) drug discovery, serving as core structural elements in the research and development of potential anticonvulsant agents . This reagent is offered for research purposes as a high-purity solid. It is recommended to store this compound in a sealed container under an inert atmosphere and at room temperature to maintain stability . This product is intended for laboratory research use only and is not classified as a drug or approved for any human or veterinary therapeutic use.

Properties

IUPAC Name

2-(4-methylpiperazin-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9-4-3-8-7(6-9)2-5-10;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGJLQFTDVGCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Physicochemical Landscape of Piperazine Derivatives: A Technical Guide to 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is identified by the CAS Number 164726-80-1.[1][2][3][4] It is recognized as a significant impurity in the synthesis of the antihistamine cetirizine. The molecular structure combines a piperazine ethanol moiety with a benzhydryl group, featuring a chlorine substituent on one of the phenyl rings. The dihydrochloride salt form enhances its aqueous solubility.

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloridePubChem[1]
CAS Number 164726-80-1ChemScene[3]
Molecular Formula C₁₉H₂₅Cl₃N₂OPubChem[1]
Molecular Weight 403.77 g/mol Pharmaffiliates[4]
Canonical SMILES C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.ClPubChem[1]
InChI Key GBVPOZKTNXLKST-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

The physical properties of a compound are critical to its handling, formulation, and biological activity. The following table summarizes the available and computed data for 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride.

PropertyValueMethod
Appearance White SolidVisual Inspection[4]
Purity ≥98%HPLC/UPLC
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert AtmosphereSupplier Recommendation[4]
Diagram: Logical Relationship of Physicochemical Properties

G cluster_properties Physicochemical Properties cluster_methods Characterization Methods Appearance Appearance Visual_Inspection Visual Inspection Appearance->Visual_Inspection Purity Purity Chromatography HPLC/UPLC Purity->Chromatography Storage Storage Stability_Studies Stability Studies Storage->Stability_Studies Solubility Solubility Solvent_Titration Solvent Titration Solubility->Solvent_Titration

Caption: Interrelation of physical properties and their determination methods.

Experimental Methodologies for Property Determination

To ensure the scientific integrity of the data, standardized experimental protocols are essential. The following sections outline the methodologies for determining key physical properties of piperazine derivatives like the one in focus.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C/min).

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment

Solubility data is vital for formulation development and in vitro assays.

Protocol:

  • A known excess amount of the compound is added to a fixed volume of the solvent (e.g., water, ethanol, DMSO) at a constant temperature.

  • The mixture is agitated for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Protocol:

  • A 5-10 mg sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of the molecule.

Diagram: Experimental Workflow for Physicochemical Characterization

G Start Start Sample_Prep Sample Preparation Start->Sample_Prep Melting_Point Melting Point Analysis Sample_Prep->Melting_Point Solubility_Assay Solubility Assessment Sample_Prep->Solubility_Assay NMR_Spectroscopy NMR Spectroscopy Sample_Prep->NMR_Spectroscopy Data_Analysis Data Analysis and Interpretation Melting_Point->Data_Analysis Solubility_Assay->Data_Analysis NMR_Spectroscopy->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the physical characterization of a chemical compound.

Safety and Handling

Based on aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The material should be handled in a well-ventilated area. For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has synthesized the available data for 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride, providing a valuable resource for researchers. While a direct analog to "2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride" was not found, the information on this closely related cetirizine impurity offers significant insights into the physicochemical properties of this class of compounds. The outlined experimental methodologies provide a framework for the rigorous characterization of these and similar molecules.

References

  • PubChem. 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Available from: [Link]

  • PubChem. 2-(4-Piperazin-2-ylpiperazin-1-yl)ethanol. Available from: [Link]

  • PubChem. 2-(4-Methyl-2-propan-2-ylpiperazin-1-yl)ethanol. Available from: [Link]

  • Pharmaffiliates. 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. Available from: [Link]

Sources

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents.[1] Its prevalence is due to a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, and its versatile synthetic handles that allow for the precise positioning of pharmacophoric groups.[2][3] The substitution pattern on the piperazine ring can dramatically influence a molecule's biological activity and pharmacokinetic profile.[1]

This guide focuses on a specific, less common isomer, 2-(4-Methylpiperazin-2-yl)ethanol, in its dihydrochloride salt form. Unlike the more frequently encountered 1-substituted piperazines, this molecule presents unique synthetic and analytical challenges due to the introduction of a chiral center at the 2-position of the piperazine ring. Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationship (SAR) and potential therapeutic applications.

Part 1: Elucidation of the Core Chemical Structure

The definitive identification of this compound requires a multi-pronged analytical approach. The causality behind selecting a suite of techniques lies in the need for orthogonal data, where each method provides a unique piece of the structural puzzle, culminating in an unambiguous assignment.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparative Compound
Molecular Formula C₇H₁₈Cl₂N₂OBased on the parent compound 2-(4-Methylpiperazin-2-yl)ethanol (C₇H₁₆N₂O) with the addition of two molecules of HCl.
Molecular Weight 217.14 g/mol Calculated from the molecular formula. Comparative to 1-(2-Hydroxyethyl)-4-methylpiperazine (the 1-yl isomer) which has a molecular weight of 144.21 g/mol for the free base.[4]
Stereochemistry Racemic mixture of (R)- and (S)-enantiomersThe substitution at the C2 position of the piperazine ring creates a chiral center. Unless a stereospecific synthesis is employed, the product will be a racemic mixture.
Solubility High aqueous solubilityThe presence of two protonated amine centers (as the dihydrochloride salt) and a hydroxyl group is expected to confer excellent solubility in polar protic solvents like water. Piperazine-containing drugs are often formulated as salts to enhance solubility.[5]
pKa Two pKa values expected in the range of 4-9Piperazine derivatives typically have two pKa values corresponding to the two nitrogen atoms. The exact values would be influenced by the substituents. For comparison, the predicted pKa of 2-(4-Benzhydrylpiperazin-1-yl)ethanol is around 14.96, though this is for a different part of the molecule and should be treated with caution.[6]
Spectroscopic and Spectrometric Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for small molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to definitively establish the connectivity of 2-(4-Methylpiperazin-2-yl)ethanol.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. Key expected signals would include:

    • A singlet for the N-methyl group.

    • A complex set of multiplets for the piperazine ring protons. The diastereotopic nature of the protons adjacent to the chiral center (C2) will lead to complex splitting patterns.

    • A multiplet for the methine proton at C2.

    • Multiplets for the methylene protons of the ethanol side chain.

    • A broad signal for the hydroxyl proton (if in DMSO-d₆; will exchange in D₂O).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Expect distinct signals for each of the unique carbon atoms: the N-methyl carbon, the five piperazine ring carbons (C2 will be shifted downfield due to the substituent), and the two carbons of the ethanol side chain.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings and map out the spin systems of the piperazine ring and the ethanol side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively linking the ethanol side chain to the C2 position of the piperazine ring.

Causality in Spectral Interpretation: The key to differentiating the 2-substituted isomer from the 1-substituted isomer lies in the HMBC spectrum. For the 2-yl isomer, there will be correlations from the protons on the first carbon of the ethanol side chain (the CH₂) to the C2 and C3 carbons of the piperazine ring. For the 1-yl isomer, these protons would show correlations to the carbons adjacent to the nitrogen, C2 and C6.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like this dihydrochloride salt.

  • Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion. For the free base (C₇H₁₆N₂O), the expected [M+H]⁺ ion would be at m/z 159.13.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Self-Validating Fragmentation: The fragmentation pattern provides a self-validating system. Key fragments would arise from the cleavage of the ethanol side chain and the opening of the piperazine ring. The observed fragments must be consistent with the proposed structure. For instance, a characteristic loss of the ethanol group (CH₂CH₂OH) would be expected.

X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the relative stereochemistry in the solid state, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, or by vapor diffusion techniques.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the precise atomic coordinates, bond lengths, and bond angles.

Authoritative Grounding: The resulting crystal structure provides an irrefutable model of the molecule's conformation and the location of the hydrochloride counter-ions in the crystal lattice.

Part 2: Synthesis and Stereochemical Considerations

The synthesis of 2-(4-Methylpiperazin-2-yl)ethanol would likely proceed through a multi-step route, with careful consideration of regioselectivity and stereoselectivity. A plausible synthetic pathway is outlined below.

G A Piperazine-2-carboxamide B 1-Methylpiperazine-2-carboxamide A->B C 1-Methylpiperazine-2-methanol B->C Reduction (e.g., LiAlH4) D 1-Methylpiperazine-2-carbaldehyde C->D E 2-(1-Methylpiperazin-2-yl)ethanol D->E Grignard Reaction (e.g., MeMgBr) or Wittig Reaction followed by hydroboration-oxidation F This compound E->F

Caption: Plausible synthetic workflow for this compound.

The critical challenge in this synthesis is controlling the regioselectivity of the initial N-methylation and subsequent reactions. The presence of a chiral center at C2 means that all intermediates and the final product will be chiral. Without a chiral resolution step or an asymmetric synthesis, the final product will be a racemic mixture. For drug development purposes, it would be crucial to separate the enantiomers and evaluate their biological activity independently, as they may have different pharmacological and toxicological profiles.

Part 3: Relevance in Drug Development

The structural isomerism between 1- and 2-substituted piperazines is not trivial. The placement of the ethanol substituent at the C2 position introduces rigidity and a specific stereochemical orientation compared to the more flexible N1-substitution. This can have profound effects on how the molecule interacts with its biological target.

Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] For instance, many antipsychotic and antihistamine drugs contain a piperazine moiety that is crucial for their binding to dopamine and histamine receptors, respectively. The specific stereochemistry of 2-(4-Methylpiperazin-2-yl)ethanol could lead to novel interactions and potentially improved selectivity for a given target.

G cluster_0 Drug Development Workflow cluster_1 Structural Analysis Role Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS) Lead_Opt Lead Optimization (SAR) Preclinical Preclinical Development Lead_Opt->Preclinical Selects Candidate Clinical Clinical Trials Structure_Elucidation {2-(4-Methylpiperazin-2-yl)ethanol | Structural Elucidation (NMR, MS, X-ray)} Structure_Elucidation->Lead_Opt Informs SAR

Caption: The role of structural elucidation in the drug development pipeline.

Conclusion

The chemical structure of this compound presents a fascinating case study in the importance of precise structural characterization. While not a commonly cited molecule, its analysis requires a rigorous and multi-faceted approach that is emblematic of modern small-molecule drug discovery. The principles and protocols outlined in this guide—from predictive analysis and spectroscopic elucidation to synthetic strategy and stereochemical control—provide a robust framework for researchers and scientists. A thorough understanding of this molecule's structure is the critical first step in unlocking its potential therapeutic value and navigating the complex landscape of drug development.

References

  • PubChem. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408. Available from: [Link]

  • PubChem. 2-(4-Piperazin-2-ylpiperazin-1-yl)ethanol. Available from: [Link]

  • ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

  • PubChem. 2-(4-Methyl-2-propan-2-ylpiperazin-1-yl)ethanol | C10H22N2O. Available from: [Link]

  • PubChem. 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperazineethanol_-4-(4-chlorophenyl_phenylmethyl--hydrochloride-1_2]([Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • National Center for Biotechnology Information. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • ResearchGate. Piperazine derivatives for therapeutic use: A patent review (2010-present). Available from: [Link]

  • PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184. Available from: [Link]

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An In-depth Technical Guide to 2-(4-Methylpiperazin-2-yl)ethanol and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-2-yl)ethanol and its dihydrochloride salt, compounds of interest within medicinal chemistry and drug development. Due to the limited availability of specific literature on this exact molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust resource for researchers. The guide covers chemical identifiers, proposed synthetic routes, purification strategies, analytical characterization, and potential applications, with a strong emphasis on the practical insights required for laboratory work. All protocols and theoretical discussions are grounded in established chemical literature to ensure scientific integrity.

Core Chemical Identifiers and Physicochemical Properties

The foundational step in working with any chemical entity is to establish its core identifiers and understand its fundamental physicochemical properties. While a specific CAS number for the dihydrochloride salt of 2-(4-Methylpiperazin-2-yl)ethanol is not publicly documented, the free base is identified as follows:

IdentifierValueSource
Chemical Name 2-(4-Methylpiperazin-2-yl)ethanolN/A
CAS Number 211053-48-4[1]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
Predicted pKa Given the structure, two pKa values are expected. Based on similar piperazine derivatives, the pKa of the N1-H (less basic) is predicted to be around 5.0-6.0, and the pKa of the N4-methyl (more basic) is predicted to be around 9.0-10.0.[2]
Predicted LogP The predicted LogP (partition coefficient) is likely to be low, indicating good water solubility, a common feature of piperazine derivatives.N/A

The dihydrochloride salt would have a molecular formula of C₇H₁₈Cl₂N₂O and a molecular weight of 217.14 g/mol . As a salt, it is expected to be a white to off-white crystalline solid with significantly higher water solubility and stability compared to the free base[2][3].

Synthesis and Purification Strategies

The synthesis of chiral 2-substituted piperazines is a well-established area of organic chemistry. The following section outlines a plausible, multi-step synthetic pathway for 2-(4-Methylpiperazin-2-yl)ethanol, starting from a chiral amino acid precursor to ensure stereochemical control.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-(4-Methylpiperazin-2-yl)ethanol involves disconnecting the piperazine ring to reveal simpler, commercially available starting materials.

Retrosynthesis target 2-(4-Methylpiperazin-2-yl)ethanol intermediate1 Protected 2-Hydroxymethyl-1-methylpiperazine target->intermediate1 Deprotection intermediate2 Chiral Piperazine-2-methanol intermediate1->intermediate2 N-Methylation intermediate3 Protected Chiral Amino Acid intermediate2->intermediate3 Cyclization start Chiral Amino Acid (e.g., Serine) intermediate3->start Protection & Reduction

A plausible retrosynthetic pathway for 2-(4-Methylpiperazin-2-yl)ethanol.
Proposed Synthetic Protocol: From a Chiral Amino Acid

This protocol is a representative example based on established methodologies for the synthesis of chiral 2-substituted piperazines and may require optimization.

Step 1: Synthesis of a Protected Amino Alcohol

  • Starting Material: Begin with a commercially available N-protected chiral amino acid, such as Boc-L-serine methyl ester.

  • Reduction: Reduce the ester functionality to a primary alcohol using a suitable reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as tetrahydrofuran (THF).

  • Work-up: Quench the reaction carefully with an aqueous solution and extract the product into an organic solvent. Purify by column chromatography.

Step 2: Introduction of the Second Nitrogen Atom

  • Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine.

  • Nucleophilic Substitution: React the tosylated intermediate with a protected amine, such as benzylamine, to introduce the second nitrogen atom.

Step 3: Cyclization to Form the Piperazine Ring

  • Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid) to reveal a primary amine.

  • Intramolecular Cyclization: Promote intramolecular cyclization to form the piperazine ring. This can often be achieved by heating the deprotected intermediate.

Step 4: N-Methylation

  • Reductive Amination: The secondary amine of the piperazine ring can be methylated using formaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB) in a one-pot reductive amination reaction. This is a common and efficient method for N-methylation[4].

  • Purification: Purify the resulting 2-(4-Methylpiperazin-2-yl)ethanol free base by column chromatography.

Purification of the Free Base

The free base, 2-(4-Methylpiperazin-2-yl)ethanol, is expected to be a viscous oil or a low-melting solid. Purification can be achieved through:

  • Column Chromatography: Using a silica gel column with a gradient of methanol in dichloromethane is a standard method for purifying polar amines.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification technique.

Formation of the Dihydrochloride Salt

Conversion of the free base to its dihydrochloride salt is often desirable to obtain a stable, crystalline solid that is easier to handle and purify.

Protocol for Dihydrochloride Salt Formation:

  • Dissolution: Dissolve the purified 2-(4-Methylpiperazin-2-yl)ethanol free base in a suitable anhydrous solvent, such as diethyl ether or ethanol[1][4].

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether or ethanolic HCl) to the stirred solution of the free base. The addition should be continued until the solution is acidic (test with pH paper).

  • Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation and Drying: Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride.

Synthesis_Workflow start Chiral Amino Acid step1 Protection & Reduction start->step1 step2 Activation & Amination step1->step2 step3 Cyclization step2->step3 step4 N-Methylation step3->step4 free_base 2-(4-Methylpiperazin-2-yl)ethanol (Free Base) step4->free_base purification Purification (Chromatography/Distillation) free_base->purification salt_formation Dihydrochloride Salt Formation purification->salt_formation final_product This compound salt_formation->final_product

General synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen (a singlet around 2.3 ppm), the methylene protons of the ethanol group, and the protons of the piperazine ring. The diastereotopic protons of the piperazine ring will likely appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (aliphatic, C-N, C-O).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for this compound. The protonated molecule [M+H]⁺ would be observed in the positive ion mode. For the free base, this would be at m/z 145.13, and for the dihydrochloride, the free base peak would still be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group (a broad peak around 3300 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), and C-N and C-O stretches in the fingerprint region.

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a good starting point.

  • Elemental Analysis: For the dihydrochloride salt, elemental analysis for carbon, hydrogen, nitrogen, and chlorine will provide strong evidence for the compound's empirical formula and purity.

Potential Applications and Biological Relevance

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse biological activities[5][6][7]. The structural features of 2-(4-Methylpiperazin-2-yl)ethanol suggest several potential areas of application:

  • Central Nervous System (CNS) Agents: Many piperazine derivatives exhibit activity at various CNS receptors, including dopamine and serotonin receptors[7][8]. This makes them potential candidates for the development of antipsychotic, antidepressant, and anxiolytic drugs.

  • Anticancer Agents: The piperazine ring is a common feature in many kinase inhibitors and other anticancer drugs[5]. The ethanol side chain provides a handle for further derivatization to explore potential anticancer activity.

  • Antimicrobial Agents: Piperazine derivatives have also been investigated for their antibacterial and antifungal properties[5].

The presence of a chiral center and a hydroxyl group in 2-(4-Methylpiperazin-2-yl)ethanol makes it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Biological_Relevance cluster_applications Potential Therapeutic Areas parent 2-(4-Methylpiperazin-2-yl)ethanol cns CNS Disorders (Antipsychotic, Antidepressant) parent->cns Modulation of Dopamine/Serotonin Receptors cancer Oncology (Kinase Inhibition) parent->cancer Scaffold for Kinase Inhibitors antimicrobial Infectious Diseases (Antibacterial, Antifungal) parent->antimicrobial Structural Motif for Antimicrobial Compounds

Potential therapeutic applications based on the piperazine scaffold.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Based on the general properties of piperazine derivatives, the following guidelines are recommended:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is expected to be more stable than the free base, particularly with respect to atmospheric moisture and carbon dioxide.

  • Toxicity: Piperazine itself can cause neurotoxic effects at high doses[3]. All new derivatives should be treated as potentially toxic until proven otherwise.

Conclusion

2-(4-Methylpiperazin-2-yl)ethanol and its dihydrochloride salt represent valuable building blocks for medicinal chemistry and drug discovery. While specific data on these compounds are scarce, this guide provides a comprehensive framework for their synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The versatility of the piperazine scaffold suggests that these compounds hold promise for the development of novel therapeutics in various disease areas. Researchers are encouraged to use the protocols and information presented herein as a starting point for their investigations, with the understanding that optimization will likely be necessary.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • European Commission. (2000). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. [Link]

  • Gao, H., & Renslo, A. R. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591-8592. [Link]

  • Simmler, L. D., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(5), 1667-1676.
  • Singh, M., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride, a heterocyclic compound of interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes an inferred physicochemical profile based on first principles of chemical structure, polarity, and the behavior of analogous piperazine derivatives and hydrochloride salts. It offers a detailed exploration of the theoretical factors governing its solubility in various aqueous and organic solvent systems. Crucially, this guide furnishes robust, step-by-step experimental protocols for the empirical determination of both thermodynamic and kinetic solubility, enabling researchers to generate precise, reliable data for formulation, process development, and regulatory purposes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API), its solubility profile dictates key downstream attributes, including but not limited to, dissolution rate, bioavailability, formulation design, and the selection of appropriate manufacturing processes. An incomplete understanding of an API's solubility can lead to significant setbacks in development, from failed batches to poor in-vivo performance.

This compound is a molecule featuring a piperazine ring, a polar hydroxyl group, and a methyl substituent. As a dihydrochloride salt, its solubility is expected to be significantly influenced by pH and the polarity of the solvent system. This guide will first deconstruct the molecule's structural attributes to predict its qualitative solubility and then provide the rigorous experimental frameworks necessary for its quantitative characterization.

Physicochemical Properties and Inferred Solubility Profile

The structure of this compound provides significant insight into its expected solubility. The molecule possesses several key features:

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms, which are basic.

  • Hydroxyl Group (-OH): A polar functional group capable of acting as a hydrogen bond donor and acceptor.

  • Methyl Group (-CH3): A non-polar, hydrophobic substituent on one of the piperazine nitrogens.

  • Dihydrochloride Salt: The presence of two hydrochloride moieties indicates that both nitrogen atoms of the piperazine ring are protonated. This ionic character is the most dominant feature influencing solubility.

The fundamental principle of "like dissolves like" governs solubility.[1] Polar solvents are adept at dissolving polar and ionic solutes, while non-polar solvents dissolve non-polar solutes.[1] Given that 2-(4-Methylpiperazin-2-yl)ethanol is supplied as a dihydrochloride salt, it is a highly polar, ionic compound.

Inferred Qualitative Solubility

Based on these structural characteristics, a qualitative solubility profile can be inferred. This serves as a crucial starting point for selecting appropriate solvents for experimental determination and formulation development.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic WaterHighThe dihydrochloride salt structure confers high ionic character. Water, as a highly polar protic solvent, can effectively solvate the chloride anions and the protonated piperazine cations through strong ion-dipole interactions. The hydroxyl group further enhances solubility via hydrogen bonding.[1]
Methanol / EthanolHigh to ModerateThese polar protic solvents can also form hydrogen bonds and engage in dipole-dipole interactions. Their lower dielectric constant compared to water may result in slightly lower, but still significant, solubility.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent with a large dipole moment, making it an excellent solvent for many organic salts.[3]
AcetonitrileLow to ModerateWhile polar, acetonitrile is a less effective solvating agent for ionic species compared to DMSO or protic solvents.[3]
Non-Polar Dichloromethane (DCM)Insoluble / Very LowAs a non-polar solvent, DCM cannot effectively solvate the highly polar, ionic dihydrochloride salt.[3]
Hexane / TolueneInsolubleThese non-polar hydrocarbon solvents lack the polarity needed to overcome the crystal lattice energy of the ionic salt.[3]

Theoretical Framework: Factors Governing Solubility

Several key factors influence the solubility of an API like this compound. A thorough understanding of these principles is essential for designing meaningful experiments and interpreting results.

  • Polarity and Hydrogen Bonding: As discussed, the alignment of polarity between the solute and solvent is the primary driver of solubility.[4] The ability of the solvent to form hydrogen bonds with the solute's hydroxyl group and interact with its ionic centers is paramount.

  • Temperature: For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic. Therefore, an increase in temperature will typically lead to an increase in solubility, as the additional energy helps to overcome the lattice energy of the solid.[4][5]

  • pH of the Medium: For an ionizable compound, particularly a salt of a weak base like piperazine, pH is a critical determinant of aqueous solubility. The dihydrochloride salt is expected to be highly soluble in acidic to neutral aqueous solutions. As the pH increases towards the pKa of the piperazine nitrogens, the protonated, charged form will convert to the neutral free base, which is expected to be significantly less water-soluble, potentially leading to precipitation.

  • Crystal Form (Polymorphism): The solid-state properties of the API can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.[6] It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility: Protocols and Methodologies

Empirical measurement is the gold standard for determining the precise solubility of a compound. The following sections detail the methodologies for measuring both thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between thermodynamic and kinetic solubility, as they represent different physicochemical states and have different implications for drug development.[7][8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the solid phase and the solution phase are in equilibrium.[8] It is a true measure of a compound's intrinsic solubility under specific conditions (e.g., temperature, pH). The "shake-flask" method is the most common technique for its determination.[9][10]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution. Kinetic solubility values are often higher than thermodynamic values because they can represent a supersaturated, metastable state.[6] This measurement is often used in early discovery for high-throughput screening.[11]

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics cluster_2 Typical Application Stage Thermodynamic Thermodynamic Solubility (Equilibrium) T_Char Intrinsic property Represents true equilibrium Lower throughput Thermodynamic->T_Char is an T_App Pre-formulation Lead Optimization Process Development Thermodynamic->T_App used in Kinetic Kinetic Solubility (Precipitation) K_Char Method-dependent Can form supersaturated solutions Higher throughput Kinetic->K_Char is K_App Early Discovery High-Throughput Screening (HTS) Kinetic->K_App used in

Caption: Differentiating Thermodynamic and Kinetic Solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established guidelines and is considered the benchmark for measuring equilibrium solubility.[9][10]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, DMSO)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable validated method for quantification

Methodology:

  • Preparation: Add an excess amount of the solid API to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary study can determine the time required to reach a plateau in concentration.[9]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible, non-adsorbing syringe filter (e.g., PVDF or PTFE). The first few drops should be discarded to saturate any binding sites on the filter.

  • Quantification:

    • Carefully dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL. For aqueous solutions, the final pH of the saturated solution should also be measured and reported.[10]

G start Start prep Step 1: Preparation Add excess API to solvent start->prep equilibrate Step 2: Equilibration Shake at constant T (24-48h) prep->equilibrate separate Step 3: Phase Separation Centrifuge or Filter equilibrate->separate quantify Step 4: Quantification Dilute & Analyze via HPLC separate->quantify end End Report Solubility (mg/mL) quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems and conditions.

Table 1: Hypothetical Thermodynamic Solubility Data

Solvent Temperature (°C) pH (Initial) pH (Final) Solubility (mg/mL)
Deionized Water25~5.04.8> 200 (Estimated)
pH 1.2 Buffer371.21.2> 200 (Estimated)
pH 6.8 Buffer376.86.7> 200 (Estimated)
Ethanol25N/AN/A50 - 100 (Estimated)
Methanol25N/AN/A75 - 150 (Estimated)
DMSO25N/AN/A> 200 (Estimated)
Dichloromethane25N/AN/A< 0.1 (Estimated)

Note: The values in this table are hypothetical estimates based on the inferred profile and serve as an illustrative example.

Conclusion and Future Directions

This guide has established a foundational understanding of the solubility profile of this compound based on its chemical structure and the established principles of physical chemistry. While a high solubility in aqueous and polar organic solvents is predicted, this must be confirmed through rigorous experimental validation. The detailed protocols provided herein for determining thermodynamic solubility offer a clear and reliable pathway for researchers to generate the precise data required for informed decision-making in pharmaceutical development. Future work should focus on the empirical execution of these protocols and further characterization, including the determination of the compound's pKa values and the investigation of its solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict its in-vivo behavior.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Avdeef, A. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Glomme, A., & März, J. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. [Link]

  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1010. [Link]

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  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]

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  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. Drawing upon the extensive pharmacology of the piperazine scaffold, this document synthesizes established principles of medicinal chemistry with detailed, actionable experimental protocols to empower researchers in the exploration of this compound's therapeutic potential.

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, coupled with the capacity for substitution at the nitrogen atoms, allows for the creation of a vast chemical space with diverse pharmacological activities.[2][3] Piperazine derivatives have been successfully developed into a wide array of therapeutics, including antipsychotics, antidepressants, anxiolytics, anticancer agents, and antimicrobials.[1][4] The versatility of this scaffold lies in its ability to interact with a multitude of biological targets, often modulating key signaling pathways with high affinity and specificity.

Structural Analysis and Hypothesized Biological Activities of this compound

The structure of this compound presents two key pharmacophoric features that guide the hypotheses of its potential biological activities: the N-methylpiperazine moiety and the 2-ethanol substituent on the piperazine ring.

  • The N-Methylpiperazine Moiety: The presence of an N-methylpiperazine group is a common feature in numerous centrally active drugs, including those targeting dopamine and serotonin receptors.[5][6] This suggests a strong potential for this compound to exhibit activity within the central nervous system (CNS). Specifically, this moiety is often associated with antagonism or agonism at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of psychosis and other neurological disorders.[7][8]

  • The 2-Ethanol Substituent: The hydroxyethyl group can influence the compound's pharmacokinetic properties, such as solubility and its ability to cross the blood-brain barrier.[9][10] Furthermore, this functional group provides a potential site for metabolic modification and can engage in hydrogen bonding interactions with biological targets, potentially influencing binding affinity and selectivity.

Based on this structural analysis, the primary hypothesized biological activities for this compound are:

  • Antipsychotic Activity: Via modulation of dopamine and serotonin receptor pathways.

  • Anticancer Activity: Given that many piperazine derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: As the piperazine nucleus is a feature of some antimicrobial agents.

  • Neuroprotective Activity: Stemming from potential antioxidant or anti-inflammatory effects mediated through CNS targets.

Experimental Protocols for the Evaluation of Biological Activity

To rigorously test the hypothesized biological activities, a tiered screening approach is recommended, beginning with in vitro assays to establish potency and mechanism, followed by more complex cellular and potentially in vivo models.

Assessment of Potential Antipsychotic Activity

A primary hypothesis is that this compound may act on dopamine and serotonin receptors.

This assay will determine the affinity of the test compound for these key receptors implicated in psychosis.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing human dopamine D2 or serotonin 5-HT2A receptors.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. The IC50 value represents the concentration of the test compound that displaces 50% of the radioligand.

Controls:

  • Total Binding: Radioligand and membranes only.

  • Non-specific Binding: Radioligand, membranes, and a high concentration of a known unlabeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).

  • Positive Control: A known D2/5-HT2A antagonist (e.g., risperidone).

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Add Compound Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50

Caption: Workflow for Radioligand Binding Assay.

Evaluation of Anticancer Activity

The potential cytotoxic effects of the compound can be initially screened against a panel of human cancer cell lines.

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Controls:

  • Vehicle Control: Cells treated with the solvent used to dissolve the compound.

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin).

  • Blank: Media and MTT solution without cells.

G cluster_1 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for MTT Cell Viability Assay.

Assessment of Antimicrobial Activity

The compound's potential to inhibit the growth of pathogenic microorganisms can be determined using standard susceptibility testing methods.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.

Controls:

  • Positive Growth Control: Inoculum and broth without the test compound.

  • Negative Sterility Control: Broth only.

  • Positive Antibiotic Control: A known antibiotic (e.g., ciprofloxacin).

Evaluation of Neuroprotective Activity

The potential of the compound to protect neuronal cells from damage can be assessed using an in vitro model of neurotoxicity.

This assay evaluates the ability of the compound to protect neuronal cells from a neurotoxic insult.[15][16][17][18][19]

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

  • Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model).

  • Assessment of Cell Viability: After an incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone.

Controls:

  • Untreated Control: Cells without any treatment.

  • Neurotoxin Control: Cells treated only with the neurotoxin.

  • Positive Neuroprotective Control: A known neuroprotective agent.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. The use of tables to summarize IC50 or MIC values across different cell lines or microbial strains is highly recommended.

Table 1: Hypothetical Biological Activity Profile of this compound

Assay TypeTarget/Cell LineParameterValue (µM)Positive Control
Receptor BindingDopamine D2IC50[Experimental Value]Risperidone
Receptor BindingSerotonin 5-HT2AIC50[Experimental Value]Risperidone
AnticancerMCF-7IC50[Experimental Value]Doxorubicin
AnticancerA549IC50[Experimental Value]Doxorubicin
AntimicrobialS. aureusMIC[Experimental Value]Ciprofloxacin
AntimicrobialE. coliMIC[Experimental Value]Ciprofloxacin
NeuroprotectionSH-SY5Y% Protection[Experimental Value][Known Neuroprotectant]

Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the initial investigation of the biological activities of this compound. The proposed experimental protocols are robust, well-established, and will provide the necessary data to build a comprehensive biological profile of this novel compound. Positive results from these initial in vitro screens will warrant further investigation into the compound's mechanism of action, selectivity, and potential for in vivo efficacy. The structural features of this molecule hold significant promise, and a systematic evaluation as outlined herein will be critical in unlocking its potential therapeutic value.

References

  • Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. Arch Pharm (Weinheim). 1995 Sep;328(9):659-66. [Link]

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The 2-yl Piperazine Isomer: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Among its substituted variants, the 2-yl piperazine isomer presents a unique combination of structural rigidity, chirality, and diverse chemical reactivity, making it a cornerstone for the development of novel therapeutics with precisely-tuned pharmacological profiles. This guide provides a comprehensive technical overview of the key characteristics of the 2-yl piperazine isomer, delving into its stereospecific synthesis, conformational dynamics, reactivity profile, and structure-activity relationships. Detailed experimental protocols and visual workflows are provided to offer actionable insights for laboratory application.

The Structural and Stereochemical Landscape of the 2-yl Piperazine Core

The introduction of a substituent at the C2 position of the piperazine ring fundamentally alters its chemical and biological properties. This substitution introduces a chiral center, necessitating stereocontrolled synthetic strategies to access enantiomerically pure forms, a critical consideration in modern drug development where stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Conformational Preferences: The Dominance of the Chair

Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[3][4] The two nitrogen atoms and four carbon atoms pucker out of the plane, and substituents can occupy either axial or equatorial positions. For a 2-substituted piperazine, the substituent's orientation is a key determinant of the molecule's three-dimensional shape and its interaction with biological targets.

Computational and experimental studies, including X-ray crystallography, have consistently shown that the chair conformation is strongly favored for piperazine-based ligands.[5] The substituent at the 2-position generally prefers the equatorial orientation to minimize steric hindrance with the remaining ring atoms. However, the nature of the substituents on the nitrogen atoms can influence this preference. For instance, N-acylation can introduce pseudoallylic strain, which can favor an axial orientation of the 2-substituent.[6]

Diagram 1: Conformational Isomers of a 2-Substituted Piperazine

This diagram illustrates the equilibrium between the two chair conformations of a 2-substituted piperazine, highlighting the axial and equatorial positions of the substituent.

G cluster_1 Chair Conformation 1 (Equatorial Substituent) cluster_2 Chair Conformation 2 (Axial Substituent) N1_1 N1-H C2_1 C2-R N1_1->C2_1 C3_1 C3 C2_1->C3_1 N4_1 N4-H C3_1->N4_1 C5_1 C5 N4_1->C5_1 C6_1 C6 C5_1->C6_1 C6_1->N1_1 N1_2 N1-H C2_2 C2 N1_2->C2_2 C3_2 C3 C2_2->C3_2 R_axial R C2_2->R_axial N4_2 N4-H C3_2->N4_2 C5_2 C5 N4_2->C5_2 C6_2 C6 C5_2->C6_2 C6_2->N1_2 Equilibrium

Caption: Equilibrium between equatorial and axial conformers of a 2-substituted piperazine.

Synthetic Strategies for Accessing 2-yl Piperazine Isomers

The synthesis of 2-substituted piperazines, particularly in an enantiomerically pure form, is a topic of significant interest in organic and medicinal chemistry. A variety of synthetic methodologies have been developed, ranging from classical approaches to modern catalytic asymmetric methods.

Classical and Modern Synthetic Protocols

Traditional methods for synthesizing the piperazine core often involve the condensation of ethylenediamine with bifunctional compounds.[7] However, achieving regioselective substitution at the C2 position and controlling stereochemistry can be challenging with these methods.

More contemporary approaches offer greater control and versatility. These include:

  • Direct C-H Functionalization: This modern strategy allows for the direct introduction of substituents onto the piperazine ring, offering a more atom-economical approach.[8][9]

  • Asymmetric Synthesis: Catalytic asymmetric synthesis is paramount for obtaining specific enantiomers of 2-yl piperazine derivatives.[10] This often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Piperazine Derivative

The following protocol outlines a general procedure for the asymmetric synthesis of a 2-substituted piperazine, inspired by methodologies reported in the literature. This example utilizes a chiral auxiliary to control the stereochemistry.

Step 1: Synthesis of the Chiral Precursor

  • To a solution of (R)-phenylglycinol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added N-Boc-protected amino acid (1.1 eq), followed by a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the chiral amide.

Step 2: Reductive Cyclization

  • The chiral amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL/mmol) and cooled to 0 °C.

  • A reducing agent, such as lithium aluminum hydride (LAH, 2.0 eq), is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 6-8 hours.

  • After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to give the crude 2-substituted piperazine.

Step 3: Deprotection and Purification

  • The crude product is dissolved in a suitable solvent (e.g., DCM or methanol) and treated with an acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group and the chiral auxiliary.

  • The deprotected product is purified by crystallization or column chromatography to afford the desired enantiomerically pure 2-substituted piperazine.

Diagram 2: Experimental Workflow for Asymmetric Synthesis

This diagram visualizes the key stages in the asymmetric synthesis of a 2-yl piperazine isomer.

G start Starting Materials ((R)-phenylglycinol, N-Boc amino acid) step1 Step 1: Amide Coupling (EDC, HOBt, DCM) start->step1 step2 Step 2: Reductive Cyclization (LAH, THF) step1->step2 step3 Step 3: Deprotection (Acidic conditions) step2->step3 purification Purification (Chromatography/Crystallization) step3->purification product Enantiopure 2-yl Piperazine purification->product

Caption: Workflow for the asymmetric synthesis of a 2-yl piperazine.

Reactivity Profile: A Tale of Two Nitrogens

The presence of a substituent at the C2 position introduces electronic and steric asymmetry to the piperazine ring, leading to differential reactivity of the N1 and N4 nitrogen atoms. Understanding this reactivity is crucial for the strategic derivatization of the 2-yl piperazine scaffold.

The N1 nitrogen, being adjacent to the substituted carbon, is generally more sterically hindered than the N4 nitrogen. Furthermore, the electronic nature of the C2 substituent can influence the nucleophilicity of the N1 nitrogen. An electron-withdrawing group at C2 will decrease the basicity and nucleophilicity of the N1 nitrogen, making the N4 nitrogen the more reactive site for electrophilic attack. Conversely, an electron-donating group at C2 may enhance the reactivity of the N1 nitrogen, although steric factors often still favor reaction at N4.[11]

This differential reactivity allows for regioselective functionalization of the piperazine ring, a key advantage in the synthesis of complex drug molecules. For instance, N-alkylation or N-acylation will predominantly occur at the less hindered and more nucleophilic N4 position.[12]

Spectroscopic and Crystallographic Characterization

The unambiguous characterization of 2-yl piperazine isomers relies on a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the connectivity and stereochemistry of 2-substituted piperazines. The coupling constants between protons on the piperazine ring can provide valuable information about their relative stereochemistry (cis or trans).[13][14] Dynamic NMR studies can also be used to investigate the conformational dynamics of the piperazine ring.[6]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the absolute stereochemistry and the solid-state conformation of 2-yl piperazine isomers.[5] This technique is crucial for validating the results of asymmetric syntheses and for understanding the precise three-dimensional structure of these molecules.

The 2-yl Piperazine Scaffold in Medicinal Chemistry: Structure-Activity Relationships (SAR)

The 2-yl piperazine moiety is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The introduction of a substituent at the C2 position allows for fine-tuning of the pharmacological properties of piperazine-containing drugs.

Key Therapeutic Areas

Derivatives of 2-yl piperazine have shown significant promise in a wide range of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: As modulators of various neurotransmitter receptors.

  • Oncology: As kinase inhibitors and anti-proliferative agents.

  • Infectious Diseases: As antibacterial and antiviral agents.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies of 2-yl piperazine derivatives have revealed several key principles for optimizing their biological activity. The nature, size, and stereochemistry of the C2 substituent, as well as the substituents on the N1 and N4 atoms, all play a critical role in determining potency and selectivity.

For example, in a series of (S)-(piperazin-2-yl)methanol derivatives targeting sigma receptors, the substitution pattern on a benzyl group at the N-4 position significantly impacted binding affinity. Electron-donating and lipophilic substituents at the para-position of the benzyl ring generally enhanced sigma-1 receptor affinity, with a p-methoxybenzyl substituent showing the highest affinity.

Table 1: SAR of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for Sigma Receptors

Compound IDN-4 Substituentσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)
3a Benzyl158 ± 21> 10,000
3b 4-Fluorobenzyl89 ± 12> 10,000
3c 4-Chlorobenzyl65 ± 8> 10,000
3d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300
3f Phenethyl210 ± 30> 10,000

Data extracted from Bedürftig, S., & Wünsch, B. (2004).

Diagram 3: Logical Relationship in SAR of 2-yl Piperazine Derivatives

This diagram illustrates the logical flow of how structural modifications to the 2-yl piperazine scaffold impact its biological activity.

G Scaffold 2-yl Piperazine Scaffold C2_Sub C2-Substituent (Size, Stereochemistry, Electronics) Scaffold->C2_Sub N1_Sub N1-Substituent Scaffold->N1_Sub N4_Sub N4-Substituent Scaffold->N4_Sub Activity Biological Activity (Potency, Selectivity, PK/PD) C2_Sub->Activity N1_Sub->Activity N4_Sub->Activity

Sources

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanol and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: Initial inquiries for "2-(4-Methylpiperazin-2-yl)ethanol" did not yield substantive results in established chemical databases. This suggests the requested compound is either exceptionally rare or, more likely, a typographical variation of the common and structurally significant isomer, 2-(4-Methylpiperazin-1-yl)ethanol . This guide will, therefore, focus on the latter, a pivotal building block in contemporary medicinal chemistry.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in drug discovery, prized for its unique physicochemical properties. Its two nitrogen atoms offer opportunities for substitution, influencing a molecule's polarity, basicity, and receptor-binding interactions. The incorporation of a piperazine moiety can enhance aqueous solubility and improve oral bioavailability, critical parameters in the development of effective therapeutics.[1] 2-(4-Methylpiperazin-1-yl)ethanol represents a key functionalized piperazine, serving as a versatile intermediate in the synthesis of a diverse range of pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-(4-Methylpiperazin-1-yl)ethanol and its dihydrochloride salt is essential for its effective application in research and synthesis.

Chemical Structure and Formula

The core structure consists of a piperazine ring N-substituted with a methyl group at the 4-position and an ethanol group at the 1-position.

Diagram of the Chemical Structure of 2-(4-Methylpiperazin-1-yl)ethanol

Caption: Chemical structure of 2-(4-Methylpiperazin-1-yl)ethanol.

Molecular Weight and Formula

The molecular properties of the free base and its dihydrochloride salt are summarized below.

Property2-(4-Methylpiperazin-1-yl)ethanol (Free Base)2-(4-Methylpiperazin-1-yl)ethanol Dihydrochloride
Molecular Formula C₇H₁₆N₂OC₇H₁₈Cl₂N₂O
Molecular Weight 144.22 g/mol 217.14 g/mol
CAS Number 5464-12-0Not available

Synthesis and Manufacturing

The synthesis of 2-(4-Methylpiperazin-1-yl)ethanol is typically achieved through the reaction of N-methylpiperazine with a suitable two-carbon electrophile, such as ethylene oxide or 2-chloroethanol.

Synthetic Pathway Overview

A common and efficient laboratory-scale synthesis involves the nucleophilic attack of the secondary amine of N-methylpiperazine on the epoxide ring of ethylene oxide. This reaction is often carried out in a protic solvent like methanol or ethanol.

Diagram of the Synthetic Pathway

N_methylpiperazine N-Methylpiperazine product 2-(4-Methylpiperazin-1-yl)ethanol N_methylpiperazine->product Methanol, rt ethylene_oxide Ethylene Oxide ethylene_oxide->product

Caption: Synthesis of 2-(4-Methylpiperazin-1-yl)ethanol.

Detailed Experimental Protocol

Materials:

  • N-Methylpiperazine

  • Ethylene oxide (as a solution in a suitable solvent or generated in situ)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • In a well-ventilated fume hood, a solution of N-methylpiperazine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • A solution of ethylene oxide in methanol is added dropwise to the stirred N-methylpiperazine solution. The temperature is maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the methanol is removed under reduced pressure.

  • The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(4-Methylpiperazin-1-yl)ethanol as the free base.

  • For the preparation of the dihydrochloride salt, the purified free base is dissolved in a minimal amount of ethanol or isopropanol.

  • A stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride.

Spectroscopic Characterization

The identity and purity of 2-(4-Methylpiperazin-1-yl)ethanol are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, ethyl, and piperazine ring protons. The chemical shifts and coupling patterns are indicative of the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule, confirming the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Applications in Drug Development

2-(4-Methylpiperazin-1-yl)ethanol is a valuable building block in the synthesis of numerous pharmaceutical agents due to the favorable pharmacokinetic properties imparted by the methylpiperazine moiety.

Role as a Key Intermediate

This compound serves as a precursor in the synthesis of a variety of drugs, including antipsychotics, antihistamines, and antiemetics. The ethanol group provides a convenient handle for further chemical modification, allowing for the introduction of diverse functionalities.

Diagram of the Role as an Intermediate

intermediate 2-(4-Methylpiperazin-1-yl)ethanol modification Chemical Modification intermediate->modification api Active Pharmaceutical Ingredient (API) modification->api

Sources

An In-depth Technical Guide to the Predicted Mechanism of Action for 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active agents.[1] This guide provides a comprehensive analysis of the predicted mechanism of action for the novel compound, 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. By dissecting its structural components—the N-methylpiperazine core and the ethanol substituent—we can formulate hypotheses regarding its potential biological targets. This document outlines a strategic, multi-tiered experimental workflow designed to systematically investigate these hypotheses. The proposed research plan encompasses initial broad-based screening followed by more focused target validation and cellular pathway analysis, providing a robust framework for elucidating the compound's pharmacological profile.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in numerous approved therapeutic agents.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects.[3][4][5] The success of this scaffold can be attributed to its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, and upon protonation, as hydrogen bond donors, facilitating strong interactions with biological targets.[1] This versatility, combined with a conformationally restricted yet adaptable structure, allows for the precise positioning of substituents to optimize target binding and fine-tune pharmacological activity.[6]

Structural Analysis and Hypothesis Formulation

The structure of this compound presents several key features that inform our hypotheses about its potential mechanism of action.

  • The N-Methylpiperazine Core: The presence of a methyl group on one of the piperazine nitrogens is a common feature in many centrally active drugs.[7] This moiety is known to influence receptor binding affinity and selectivity, particularly within the dopaminergic and serotonergic systems. Many piperazine derivatives interact with monoamine neurochemical pathways in the central nervous system (CNS).[2][3] Therefore, it is plausible that this compound may act as a modulator of dopamine or serotonin receptors. Furthermore, some N-methylpiperazine derivatives have been investigated for their potential as anticancer agents, with some showing activity against targets like the epidermal growth factor receptor (EGFR).[8]

  • The Ethanol Substituent: The ethanol side chain introduces a hydroxyl group, which can participate in hydrogen bonding with target proteins. This functional group can also influence the compound's solubility and pharmacokinetic properties. Derivatives of piperazine containing an ethanol moiety have been explored for various therapeutic applications, including the inhibition of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1).[9][10]

Based on this structural analysis, we can propose the following primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Modulation of CNS Neurotransmitter Receptors. The compound may exhibit affinity for dopamine (e.g., D2, D3) and/or serotonin (e.g., 5-HT1A, 5-HT2A) receptors, potentially acting as an agonist, antagonist, or partial agonist.

  • Hypothesis 2: Inhibition of Monoamine Transporters. The structural similarity to known monoamine reuptake inhibitors suggests the compound could block the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).[6]

  • Hypothesis 3: Anticancer Activity via Kinase Inhibition. The N-methylpiperazine moiety suggests a potential for interaction with protein kinases, such as EGFR, which are implicated in various cancers.[5][8]

  • Hypothesis 4: Other Potential Targets. The piperazine ethanol structure could also interact with other enzymes or receptors, such as histamine receptors or ACAT-1.[1][9]

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed hypotheses, a multi-tiered experimental approach is recommended. This workflow is designed to progress from broad, high-throughput screening to more specific and detailed mechanistic studies.

G cluster_0 Phase 1: Broad-Based Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Cellular & In Vivo Models Receptor Binding Assays Receptor Binding Assays Dose-Response Studies Dose-Response Studies Receptor Binding Assays->Dose-Response Studies Identified Hits Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Dose-Response Studies Identified Hits Broad Kinase Panel Broad Kinase Panel Broad Kinase Panel->Dose-Response Studies Identified Hits Functional Assays Functional Assays Dose-Response Studies->Functional Assays Potent Targets Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Confirmed Activity Cell-Based Signaling Assays Cell-Based Signaling Assays Selectivity Profiling->Cell-Based Signaling Assays Selective Targets Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Cell-Based Signaling Assays->Cell Viability/Proliferation Assays Animal Models of Disease Animal Models of Disease Cell Viability/Proliferation Assays->Animal Models of Disease

Caption: A multi-phase experimental workflow for elucidating the mechanism of action.

Phase 1: Broad-Based Screening

The initial phase aims to identify the most promising biological targets through high-throughput screening.

  • Receptor Binding Assays: A comprehensive panel of receptor binding assays should be conducted, with a focus on CNS targets. This panel should include, but not be limited to, dopamine receptors (D1-D5), serotonin receptors (various subtypes, e.g., 5-HT1A, 5-HT2A, 5-HT2C), adrenergic receptors, and histamine receptors.

  • Enzyme Inhibition Assays: The compound should be screened against a panel of enzymes, including monoamine transporters (SERT, NET, DAT) and ACAT-1.

  • Broad Kinase Panel: A broad kinase screen (e.g., a panel of over 400 kinases) will help to identify any potential interactions with protein kinases, including EGFR.

Phase 2: Target Validation and Selectivity

Once initial "hits" are identified in Phase 1, the next step is to validate these interactions and assess the compound's selectivity.

  • Dose-Response Studies: For each validated hit, determine the potency (IC50 or EC50) and affinity (Ki) of the compound through detailed dose-response curves.

  • Functional Assays: For receptor hits, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For enzyme hits, detailed kinetic studies will elucidate the mode of inhibition.

  • Selectivity Profiling: A more focused panel of assays should be run to assess the selectivity of the compound for its primary target(s) over other related targets.

Phase 3: Cellular and In Vivo Models

With a validated and selective target in hand, the investigation moves to a more physiologically relevant context.

  • Cell-Based Signaling Assays: In appropriate cell lines, investigate the compound's effect on downstream signaling pathways associated with the validated target. For example, if the compound targets a G-protein coupled receptor, changes in intracellular calcium or cAMP levels should be measured.

  • Cell Viability and Proliferation Assays: If kinase inhibition is identified as a primary mechanism, the compound's effect on the proliferation and viability of relevant cancer cell lines should be assessed.

  • Animal Models of Disease: Based on the in vitro profile, the compound can be tested in appropriate animal models to assess its in vivo efficacy and potential therapeutic applications.

Detailed Experimental Protocols

Protocol: Radioligand Receptor Binding Assay (Example: Dopamine D2 Receptor)
  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human dopamine D2 receptor. Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-spiperone), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Assay Setup: In a 96-well plate, add the recombinant human EGFR enzyme, a specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compound to determine the IC50 value.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Target Assay Type Predicted IC50/EC50/Ki (nM)
Dopamine D2 ReceptorReceptor BindingTo be determined
Serotonin 5-HT1A ReceptorReceptor BindingTo be determined
Serotonin Transporter (SERT)Transporter UptakeTo be determined
EGFR KinaseKinase InhibitionTo be determined

Conclusion

The structural features of this compound suggest a high probability of interaction with key biological targets, particularly within the central nervous system and potentially in oncology-related pathways. The proposed multi-phase experimental workflow provides a comprehensive and logical framework for systematically elucidating its mechanism of action. By progressing from broad screening to specific target validation and cellular studies, researchers can efficiently and accurately define the pharmacological profile of this novel compound, paving the way for potential therapeutic applications.

References

[2] de Araújo, D. P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-44. [Link]

[6] Simmler, L. D., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 1-10.

[4] Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Chemistry & Biology Interface, 14(1), 1-20.

[8] Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

[5] Asif, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2600. [Link]

[1] BenchChem. (2025). A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. BenchChem Technical Guides.

[3] de Araújo, D. P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-44.

[9] Wang, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

[11] Wang, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

[7] Ferlin, M. G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-34. [Link]

[10] Wang, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. [Link]

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The Benzhydrylpiperazines: A Technical History and Synthetic Guide to a Cornerstone of Antihistamine Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Therapeutic Class

The journey of substituted piperazine ethanols from their initial discovery to their current status as indispensable therapeutic agents is a compelling narrative of systematic chemical exploration and evolving pharmacological understanding. The simple yet versatile piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has proven to be a remarkably fruitful scaffold in medicinal chemistry.[1] Its story as a cornerstone of modern antihistamines began in the fertile scientific landscape of the 1940s and 50s, a period of intense innovation following the identification of histamine as a key mediator of allergic and inflammatory responses in 1910.[1] The first clinically useful antihistamine, phenbenzamine (Antergan), discovered in 1942 by researchers at the Pasteur Institute, ignited a wave of research that led to the development of several classes of first-generation antihistamines.[1] It was within this context that the benzhydrylpiperazine series emerged, marking a significant milestone in the development of H1 receptor antagonists.[2]

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of substituted piperazine ethanols, with a focus on the foundational benzhydrylpiperazine derivatives. We will delve into the key molecular discoveries, the evolution of structure-activity relationships (SAR), and the pharmacological data that guided the transition from sedating first-generation agents to the highly selective, non-sedating second-generation drugs.

The First Generation: Discovery and Serendipity

The late 1940s and early 1950s saw pioneering research at pharmaceutical companies like Burroughs Wellcome (now part of GlaxoSmithKline) and UCB S.A. that systematically investigated the therapeutic potential of the benzhydrylpiperazine scaffold.[2][3] This exploration led to the development of several foundational drugs that, despite their now-known limitations, were revolutionary for their time.

Key Early Discoveries: Cyclizine and Meclizine

Researchers at the American division of Burroughs Wellcome developed cyclizine , one of the earliest benzhydrylpiperazine derivatives.[2] Its primary indication became the treatment and prevention of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[4] Structurally similar to cyclizine, meclizine also emerged as a key first-generation agent, primarily used for motion sickness.[1] These early compounds were characterized by their lipophilic nature, which allowed them to readily cross the blood-brain barrier, leading to the common side effect of sedation.[1]

The Advent of Hydroxyzine: A Shift in Application

In 1955, UCB developed hydroxyzine , a significant advancement in the therapeutic application of this class.[5] While still a potent antihistamine, hydroxyzine also exhibited significant anxiolytic and sedative properties.[5][6] This led to its use not only for allergic conditions like urticaria and pruritus but also for the management of anxiety and tension.[5] Hydroxyzine's discovery underscored the versatility of the piperazine ethanol scaffold and paved the way for further structural modifications.

Structure-Activity Relationships (SAR): A Tale of Two Generations

The evolution from first- to second-generation piperazine antihistamines is a clear demonstration of the power of medicinal chemistry to refine a drug's properties by understanding its structure-activity relationships.

The general pharmacophore for an H1 antagonist consists of two aromatic (Aryl) groups linked via a connecting atom to a flexible spacer, which terminates in a basic tertiary amine.[1] In the case of benzhydrylpiperazines:

  • The Diarylmethyl (Benzhydryl) Group: This bulky, lipophilic group is essential for high-affinity binding to the H1 receptor.[1]

  • The Piperazine Ring: This serves as the basic amine, which is protonated at physiological pH and is crucial for receptor interaction. Its six-membered ring structure also imparts a degree of conformational rigidity.[1]

  • Substitutions on the Second Nitrogen (N4): This position proved to be a critical point for modification to modulate potency, pharmacokinetics, and side-effect profiles.[1]

The key differentiator between the first and second generations lies in their ability to cross the blood-brain barrier. First-generation agents like cyclizine, meclizine, and hydroxyzine are lipophilic and readily enter the central nervous system (CNS), leading to sedation by binding to H1 receptors in the brain.[1][7]

The development of cetirizine , the principal human metabolite of hydroxyzine, by UCB in 1987, marked a paradigm shift.[3][8] The addition of a carboxylic acid-containing chain to the N4 position of the piperazine ring drastically increased the molecule's polarity.[1] This simple yet elegant modification significantly reduced its ability to cross the blood-brain barrier, resulting in a potent antihistamine with minimal sedative effects.[1][9]

Quantitative Insights into Receptor Binding and Pharmacokinetics

The evolution from first to second-generation piperazine antihistamines is quantitatively reflected in their receptor binding affinities and pharmacokinetic properties.

Compound Generation H1 Receptor Binding Affinity (Ki, nM) Sedation Key Pharmacokinetic Properties
Cyclizine First~5[1]HighLipophilic, readily crosses the blood-brain barrier.[1]
Meclizine First~250[1]ModerateLower affinity than other first-generation agents; primarily used for motion sickness.[1]
Hydroxyzine FirstHigh (metabolizes to cetirizine)HighExhibits sedative and anxiolytic properties.[5][6]
Cetirizine SecondHighLowPolar metabolite of hydroxyzine, limited CNS penetration.[1][9] Bioavailability >70%, Half-life ~8.3 hours.[10]

Note: Ki values can vary depending on the experimental conditions.

Mechanism of Action: Inverse Agonism at the H1 Receptor

Substituted piperazine ethanols function as inverse agonists at the histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive (basal) activity even in the absence of its natural ligand, histamine.[1][11] While a simple antagonist would only block histamine from binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity.[1]

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins.[11][12] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, leading to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[11][13] By stabilizing the inactive state of the H1 receptor, piperazine antihistamines effectively block this signaling pathway.

H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq_GDP Gq (GDP-bound) H1R_active->Gq_GDP Activates Gq_GTP Gq (GTP-bound) Gq_GDP->Gq_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R_inactive Binds & Activates Antihistamine Piperazine Antihistamine Antihistamine->H1R_active Binds & Inactivates (Inverse Agonist) Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., inflammation, muscle contraction) PKC->Cellular_Response Leads to

Caption: H1 Receptor Signaling and Inverse Agonism by Piperazine Antihistamines.

Experimental Protocols: Synthesis of Key Piperazine Ethanols

The synthesis of substituted piperazine ethanols generally involves the N-alkylation of a piperazine derivative. The following protocols provide step-by-step methodologies for the synthesis of key first and second-generation compounds.

Protocol 1: Synthesis of Meclizine Hydrochloride

This protocol outlines a common synthetic route to meclizine.[9][14]

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine

  • In a suitable reaction vessel, dissolve piperazine in a solvent such as toluene.

  • Add 4-chlorodiphenylmethyl chloride to the solution. The reaction is typically carried out under reflux.[9]

  • The reaction mixture is then cooled, and the product is isolated. Purification can be achieved by recrystallization.

Step 2: N-Alkylation to form Meclizine

  • Dissolve the 1-(4-chlorobenzhydryl)piperazine from Step 1 in a suitable solvent.

  • Add m-methylbenzyl chloride to the solution.[9]

  • The reaction is heated to drive the N-alkylation.

  • After the reaction is complete, the meclizine base is isolated.

Step 3: Salt Formation

  • Dissolve the meclizine base in a suitable solvent.

  • Acidify the solution with hydrochloric acid to precipitate meclizine hydrochloride.[14]

  • The solid product is collected by filtration, washed, and dried.

Protocol 2: Synthesis of Hydroxyzine

This protocol describes a general method for the synthesis of hydroxyzine.[15][16]

  • Dissolve N-(4-chlorobenzhydryl)piperazine in water.[16]

  • Add 2-(2-chloroethoxy)ethanol to the aqueous solution.[16]

  • The reaction mixture is heated, typically at around 80°C, for several hours.[16]

  • After cooling, the hydroxyzine free base is extracted with an organic solvent like ethyl acetate.[16]

  • The organic layer is washed and concentrated to yield hydroxyzine.

  • The dihydrochloride salt can be prepared by standard procedures.

Protocol 3: Synthesis of Cetirizine from Hydroxyzine

This protocol details the oxidation of hydroxyzine to form cetirizine.[3][4][17]

  • Suspend hydroxyzine dihydrochloride in a suitable solvent like acetone.[17]

  • Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise to the suspension while stirring at room temperature.[17]

  • The reaction is monitored for completion.

  • The reaction is quenched, and the cetirizine is isolated from the reaction mixture.

  • Purification is typically achieved through recrystallization.

An alternative, two-step oxidation process can also be employed, where hydroxyzine is first oxidized to an aldehyde intermediate, which is then further oxidized to the carboxylic acid, cetirizine.[3]

Synthetic Workflow Overview

Synthetic_Workflow cluster_first_gen First-Generation Synthesis cluster_second_gen Second-Generation Synthesis Piperazine Piperazine Chlorobenzhydryl_Pip 1-(4-Chlorobenzhydryl)- piperazine Piperazine->Chlorobenzhydryl_Pip Chlorobenzhydryl_Cl 4-Chlorodiphenyl- methyl Chloride Chlorobenzhydryl_Cl->Chlorobenzhydryl_Pip Meclizine_Base Meclizine (Base) Chlorobenzhydryl_Pip->Meclizine_Base Hydroxyzine Hydroxyzine Chlorobenzhydryl_Pip->Hydroxyzine Meclizine_HCl Meclizine HCl Meclizine_Base->Meclizine_HCl HCl m_Methylbenzyl_Cl m-Methylbenzyl Chloride m_Methylbenzyl_Cl->Meclizine_Base Hydroxyzine_Start Hydroxyzine Hydroxyzine->Hydroxyzine_Start Chloroethoxyethanol 2-(2-Chloroethoxy)ethanol Chloroethoxyethanol->Hydroxyzine Cetirizine Cetirizine Hydroxyzine_Start->Cetirizine Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent) Oxidizing_Agent->Cetirizine

Caption: General Synthetic Pathways for Key Piperazine Ethanols.

Conclusion and Future Perspectives

The discovery and development of substituted piperazine ethanols represent a triumph of medicinal chemistry. From the early, serendipitous discoveries of sedating first-generation antihistamines to the rational design of non-sedating second-generation agents, the journey of this chemical class highlights the importance of understanding structure-activity relationships and pharmacological mechanisms. The piperazine scaffold continues to be a versatile and privileged structure in drug discovery, with ongoing research exploring its potential in a wide range of therapeutic areas beyond allergy relief.[18] As our understanding of receptor biology and synthetic methodologies continues to advance, we can anticipate the emergence of new and improved piperazine-based therapeutics with enhanced efficacy and safety profiles.

References

  • Histamine H1 Receptor Activation. (2019). Small Molecule Pathway Database (SMPDB). [Link]

  • Methods for the manufacture of cetirizine. (2000).
  • Synthesis of meclizine hydrochloride. (2008). Semantic Scholar. [Link]

  • Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells. (2008). National Institutes of Health (NIH). [Link]

  • A kind of technique of synthesizing cetirizine hydrochloride. (2016).
  • Cetirizine. Wikipedia. [Link]

  • A kind of new technique of synthetic hydrochloric acid cetirizine. (2014).
  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (2020). PubMed Central (PMC) - NIH. [Link]

  • A, Diagram illustrating the seven GPCR transmembrane domains for the H1... (2024). ResearchGate. [Link]

  • Synthesis method for meclozine and synthesis method for meclozine hydrochloride. (2014).
  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. (2024). ResearchGate. [Link]

  • One Pot Process For Preparation Of Meclizine Hydrochloride. Quick Company. [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]

  • Synthesis of Antihistamine Drug Hydroxyzine with New N -Alkylation Method. (2016). ResearchGate. [Link]

  • H1-receptor Antihistamines. Two Generations: Review of Clinical Properties. (2022). PharmaCourses. [Link]

  • Large scale experiment and synthesis of Meclizine. (2020). ResearchGate. [Link]

  • first generation vs newer antihistamines. (2021). American Academy of Allergy, Asthma & Immunology. [Link]

  • Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate. (2016). ResearchGate. [Link]

  • Pharmacology of Antihistamines. (2013). PubMed Central (PMC) - NIH. [Link]

  • Antihistamine. Wikipedia. [Link]

  • Novel water based process for the preparation of substituted diphenylmethyl piperazines. (2011).
  • 1-BENZYLPIPERAZINE. (1955). Organic Syntheses. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Bentham Science. [Link]

  • Hydroxyzine. PubChem - NIH. [Link]

  • Novel water based process for the preparation of substituted diphenylmethyl piperazines. (2010).
  • Hydroxyzine. Wikipedia. [Link]

  • Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. (2001). National Institutes of Health (NIH). [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Second-Generation Antihistamines. (2020). RxFiles. [Link]

  • Cetirizine: A Piperazine Antihistamine. (1993). PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2014). ResearchGate. [Link]

  • Piperazine. PubChem - NIH. [Link]

  • Synthesis of hydroxyzine: (a) previous report, (b) our case. (2017). ResearchGate. [Link]

  • Histamine pharmacology: from Sir Henry Dale to the 21st century. (2020). PubMed Central (PMC) - NIH. [Link]

  • Our Science. UCB UK. [Link]

  • Drug Discovery & Development Pipeline. UCBCOMPASS®. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. [Link]

  • Synthesis of anti-allergic drugs. (2020). PubMed Central (PMC) - NIH. [Link]

  • Structures of anti-histamine; piperazine derivatives and piperidine... (2015). ResearchGate. [Link]

  • UCB completes sale of established brands and updates 2024 financial guidance. (2024). UCB. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, research-grade guide to the synthesis of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and pharmaceutical development. In the absence of a single, established public-domain protocol, this guide outlines a robust and logical multi-step synthetic pathway. The proposed route commences with a commercially available, chirally-defined precursor to ensure stereochemical integrity and employs a series of well-documented, high-yielding transformations. Each step is detailed with explicit experimental procedures, scientific rationale for methodological choices, and integrated safety considerations, providing a self-validating framework for laboratory execution.

Introduction and Synthetic Strategy

Substituted piperazines are ubiquitous scaffolds in modern pharmaceuticals, prized for their ability to enhance aqueous solubility and modulate pharmacological activity.[1][2] The target molecule, this compound, features a unique C-2 position ethanol substituent, which presents a distinct synthetic challenge compared to the more common N-substituted analogs.[3][4]

Our proposed synthetic strategy is designed for clarity, efficiency, and control over regiochemistry and stereochemistry. The pathway begins with (S)-1-Cbz-piperazine-2-carboxylic acid, a readily available chiral building block. The core of the strategy involves a one-carbon homologation of the C-2 carboxylic acid function into an ethanol sidechain. This is achieved through a sequence of reduction, tosylation, nucleophilic substitution with cyanide, and subsequent nitrile reduction. The synthesis concludes with N-methylation, deprotection, and formation of the final dihydrochloride salt.

Overall Synthetic Scheme

The multi-step synthesis is visualized in the reaction scheme below.

Synthetic_Pathway A 1. (S)-1-Cbz-piperazine- 2-carboxylic acid B 2. (S)-Methyl 1-Cbz- piperazine-2-carboxylate A->B  SOCl2, MeOH C 3. (S)-(1-Cbz-piperazin- 2-yl)methanol B->C  LiBH4, THF D 4. Tosylate Intermediate C->D  TsCl, Pyridine E 5. Acetonitrile Intermediate D->E  NaCN, DMSO F 6. (S)-2-(1-Cbz-piperazin- 2-yl)ethanol E->F  H2, Raney Ni G 7. 2-(Piperazin- 2-yl)ethanol F->G  H2, Pd/C H 8. 2-(4-Methylpiperazin- 2-yl)ethanol G->H  CH2O, HCOOH (Eschweiler-Clarke) I 9. Target Product (Dihydrochloride Salt) H->I  HCl in Ether

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Specific hazards are noted in each step.

Step 1: Synthesis of (S)-Methyl 1-(benzyloxycarbonyl)piperazine-2-carboxylate (Compound 2)
  • Rationale: Esterification of the carboxylic acid is the first step, facilitating subsequent reduction and preventing unwanted side reactions. Thionyl chloride in methanol is a classic and effective method for this transformation.

  • Procedure:

    • Suspend (S)-1-(benzyloxycarbonyl)piperazine-2-carboxylic acid (10.0 g, 37.8 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (5.5 mL, 75.6 mmol, 2.0 eq.) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl gas.

    • Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction completion via TLC (e.g., 1:1 Hexane:Ethyl Acetate).

    • Cool the solution to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title ester as a pale oil. The product is often used in the next step without further purification.

Step 2: Synthesis of (S)-[1-(Benzyloxycarbonyl)piperazin-2-yl]methanol (Compound 3)
  • Rationale: The ester is reduced to a primary alcohol. Lithium borohydride (LiBH₄) is chosen as a milder reducing agent than LiAlH₄, offering better selectivity and a safer workup.

  • Procedure:

    • Dissolve the crude ester from Step 1 (approx. 37.8 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add lithium borohydride (1.65 g, 75.6 mmol, 2.0 eq.) portion-wise over 30 minutes. Caution: LiBH₄ reacts with moisture; ensure anhydrous conditions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.

Step 3: One-Carbon Homologation to (S)-2-[1-(Benzyloxycarbonyl)piperazin-2-yl]ethanol (Compound 6)
  • Rationale: This two-part sequence extends the carbon chain. The alcohol is first converted to a good leaving group (tosylate), which is then displaced by a cyanide ion. The resulting nitrile is a precursor to the desired ethyl group. This method is reliable for primary alcohols.

  • 3a. Synthesis of (S)-[1-(Benzyloxycarbonyl)piperazin-2-yl]methyl 4-toluenesulfonate (Compound 4):

    • Dissolve the alcohol from Step 2 (e.g., 30.0 mmol) in anhydrous pyridine (100 mL) at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 6.87 g, 36.0 mmol, 1.2 eq.) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with 1 M copper sulfate solution to remove pyridine, followed by water and brine.

    • Dry and concentrate to yield the tosylate, which should be used immediately in the next step.

  • 3b. Synthesis of (S)-2-[1-(Benzyloxycarbonyl)piperazin-2-yl]acetonitrile (Compound 5) and Reduction:

    • Dissolve the crude tosylate in dimethyl sulfoxide (DMSO, 100 mL).

    • Add sodium cyanide (NaCN, 2.2 g, 45.0 mmol, 1.5 eq.). Extreme Caution: NaCN is highly toxic. Handle with extreme care and have a quench solution (e.g., bleach) available.

    • Heat the mixture to 60 °C and stir for 12 hours.

    • Cool, dilute with water (400 mL), and extract with ethyl acetate (4 x 100 mL).

    • Wash the combined organic layers thoroughly with water and brine, then dry and concentrate.

    • Dissolve the crude nitrile in ethanol saturated with ammonia and add Raney Nickel (slurry in water).

    • Hydrogenate the mixture in a Parr apparatus under H₂ (50 psi) for 24 hours.

    • Carefully filter the catalyst through Celite and concentrate the filtrate to yield the crude amine product (Compound 6).

Step 4: N-Methylation and Deprotection to yield 2-(4-Methylpiperazin-2-yl)ethanol (Compound 8)
  • Rationale: The secondary amine at N-4 is selectively methylated using the Eschweiler-Clarke reaction, a classic method that uses formaldehyde as the carbon source and formic acid as the reducing agent. The Cbz protecting group is then removed via catalytic hydrogenation.

  • Procedure:

    • First, deprotect the Cbz group from Compound 6. Dissolve the crude product in ethanol (150 mL) and add 10% Palladium on carbon (Pd/C, 10 mol%).

    • Hydrogenate the mixture under a balloon of H₂ for 12 hours.

    • Filter through Celite and concentrate to get the crude diamine (Compound 7).

    • To the crude diamine, add formic acid (15 mL, ~10 eq.) and formaldehyde (37% in water, 11 mL, ~4 eq.).

    • Heat the mixture to 90 °C for 6 hours.

    • Cool and concentrate under reduced pressure. Basify the residue with 2 M NaOH and extract with dichloromethane (4 x 100 mL).

    • Dry the combined organic layers, concentrate, and purify by chromatography or distillation to yield the free base (Compound 8).

Step 5: Synthesis of this compound (Compound 9)
  • Rationale: The final step is the formation of the dihydrochloride salt to improve the compound's stability and water solubility. This is achieved by treating the free base with hydrochloric acid.[5]

  • Procedure:

    • Dissolve the purified free base (Compound 8) in anhydrous diethyl ether or ethanol.

    • Cool the solution to 0 °C.

    • Slowly add a 2 M solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring.

    • A white precipitate will form. Continue stirring for 1 hour at 0 °C.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Data Summary and Workflow

Table 1: Summary of Reagents and Conditions
StepStarting MaterialKey ReagentsSolvent(s)Temp. (°C)Time (h)
1 Compound 1 SOCl₂, MeOHMethanolReflux4
2 Compound 2 LiBH₄THF0 → RT12-16
3a Compound 3 TsCl, PyridinePyridine04-6
3b Compound 4 NaCN, Raney Ni, H₂DMSO, EtOH60 / RT12 / 24
4 Compound 6 Pd/C, H₂, CH₂O, HCOOHEthanolRT / 9012 / 6
5 Compound 8 HCl in EtherDiethyl Ether01
Experimental Workflow Diagram

Workflow cluster_prep Synthesis & Workup cluster_purify Purification & Analysis start Step 1: Esterification step2 Step 2: Reduction start->step2 step3 Step 3: Homologation step2->step3 step4 Step 4: Methylation & Deprotection step3->step4 step5 Step 5: Salt Formation step4->step5 filter Filtration & Drying step5->filter purify Column Chromatography/ Recrystallization analyze Characterization (NMR, MS, HPLC) filter->analyze

Caption: General experimental workflow from synthesis to final product analysis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture.Ensure anhydrous methanol; increase reflux time; use fresh thionyl chloride.
Incomplete reduction in Step 2 Deactivated LiBH₄; insufficient reagent.Use fresh, anhydrous THF and LiBH₄; increase stoichiometry to 2.5 eq.
Complex mixture after Step 3 Side reactions during tosylation or displacement.Ensure tosylate is used immediately; maintain temperature control during NaCN reaction.
Incomplete methylation in Step 4 Insufficient reagents or reaction time.Ensure excess formaldehyde and formic acid are used; increase reaction time or temperature slightly.
Product oiling out during salt formation Impurities in the free base; incorrect solvent.Re-purify the free base; try a different solvent like ethanol or isopropanol for precipitation.

References

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Google Patents. (n.d.). Process for making alkoxylated piperazine compounds. US9169222B2.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Google Patents. (n.d.). Process for making hydroxyethyl piperazine compounds. WO2017011283A1.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of piperazine. US3682919A.
  • ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide.... Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of chiral piperazinone derivative. CN108129404B.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

Sources

Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylpiperazin-2-yl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. Its substituted piperazine core and hydroxyl functionality make it a versatile intermediate for introducing specific pharmacophores. This application note provides a comprehensive, step-by-step guide for the synthesis of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride, designed for researchers in organic and medicinal chemistry. The protocol is structured to ensure scientific integrity, providing not just the methodology but also the rationale behind the experimental choices.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of a protected chiral piperazine-2-methanol intermediate from a readily available chiral precursor, L-serine. The hydroxyl group is then homologated to an ethanol side chain. Subsequent N-methylation at the N4 position, followed by deprotection and salt formation, yields the final product. This strategy allows for precise control over the stereochemistry and functional group manipulations.

Synthesis_Workflow A L-Serine Methyl Ester Hydrochloride B N-Boc-N-(2-aminoethyl)glycine ethyl ester A->B Amidation C tert-Butyl 3-(hydroxymethyl)-2-oxopiperazine- 1-carboxylate B->C Deprotection & Cyclization D tert-Butyl 3-(hydroxymethyl)piperazine- 1-carboxylate C->D Reduction E tert-Butyl 2-(2-hydroxyethyl)piperazine- 1-carboxylate D->E Homologation F 2-(Piperazin-2-yl)ethanol E->F Boc Deprotection G 2-(4-Methylpiperazin-2-yl)ethanol F->G Eschweiler-Clarke Methylation H 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride G->H Salt Formation

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the target molecule and its intermediates.

PART 1: Synthesis of tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate

This initial phase focuses on constructing the core piperazine ring with the required hydroxymethyl substituent at the C2 position, starting from L-serine methyl ester.

Step 1a: Synthesis of N-Boc-N'-(2-methoxycarbonyl-2-hydroxyethyl)ethylenediamine

This step involves the amidation of L-serine methyl ester hydrochloride with N-Boc-ethylenediamine.

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
L-Serine methyl ester hydrochloride155.580.11.015.56 g
N-Boc-ethylenediamine160.210.11.016.02 g
Triethylamine101.190.222.222.26 g (30.6 mL)
Dichloromethane (DCM)---500 mL

Protocol:

  • Suspend L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to the suspension at 0 °C and stir for 30 minutes.

  • Add N-Boc-ethylenediamine (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Rationale: The use of triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to act as a base for the amidation reaction. DCM is a suitable solvent due to its inertness and ability to dissolve the reactants.

Step 1b: Synthesis of tert-Butyl 3-(hydroxymethyl)-2-oxopiperazine-1-carboxylate

This step involves the deprotection of the Boc group followed by spontaneous intramolecular cyclization to form the piperazinone ring.

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Crude product from Step 1a-~0.11.0-
4M HCl in Dioxane-0.44.0100 mL
Sodium Bicarbonate (sat. aq. solution)---As needed
Ethyl Acetate---500 mL

Protocol:

  • Dissolve the crude product from the previous step in 4M HCl in dioxane (4.0 eq).

  • Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • The aqueous layer is then heated to 60-70 °C for 3-5 hours to promote cyclization.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperazinone.

Rationale: The acidic conditions efficiently remove the Boc protecting group. Subsequent heating in a mildly basic solution facilitates the intramolecular cyclization to form the desired six-membered ring.

Step 1c: Synthesis of tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate

The piperazinone is reduced to the corresponding piperazine using a strong reducing agent.

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Crude piperazinone from Step 1b~230.26~0.081.0-
Lithium Aluminum Hydride (LAH)37.950.162.06.07 g
Tetrahydrofuran (THF), anhydrous---400 mL

Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of the crude piperazinone from Step 1b in anhydrous THF.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Rationale: LAH is a powerful reducing agent capable of reducing the amide functionality of the piperazinone to the corresponding amine, yielding the desired piperazine ring. The Fieser workup is a standard and safe procedure for quenching LAH reactions.

PART 2: Homologation and N-Methylation

This phase details the extension of the side chain and the introduction of the methyl group at the N4 position.

Step 2a: Synthesis of tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

This two-step homologation involves the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with cyanide and subsequent reduction.

Sub-step 2a-i: Tosylation

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Crude product from Step 1c~216.29~0.071.0-
p-Toluenesulfonyl chloride (TsCl)190.650.0841.216.01 g
Pyridine79.10--200 mL

Protocol:

  • Dissolve the crude tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate.

Sub-step 2a-ii: Cyanide Displacement and Reduction

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Crude tosylate from Sub-step 2a-i~370.47~0.061.0-
Sodium Cyanide (NaCN)49.010.091.54.41 g
Dimethyl Sulfoxide (DMSO)---150 mL
Lithium Aluminum Hydride (LAH)37.950.122.04.55 g
Tetrahydrofuran (THF), anhydrous---300 mL

Protocol:

  • Dissolve the crude tosylate in DMSO and add sodium cyanide (1.5 eq).

  • Heat the mixture to 80-90 °C for 6-8 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude nitrile intermediate.

  • Dissolve the crude nitrile in anhydrous THF and add it dropwise to a suspension of LAH (2.0 eq) in THF at 0 °C.

  • Reflux the mixture for 4-6 hours.

  • Perform a Fieser workup as described in Step 1c.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate.

Rationale: The tosylation activates the primary alcohol for nucleophilic substitution. Sodium cyanide is an effective nucleophile for introducing the one-carbon extension. The resulting nitrile is then reduced to the primary amine, which upon workup is protonated and subsequently reduced by another equivalent of hydride from LAH to the corresponding alcohol after an intermediate imine formation.

Step 2b: Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol

This step involves the removal of the Boc protecting group followed by regioselective N-methylation at the less sterically hindered N4 position using the Eschweiler-Clarke reaction.

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Product from Step 2a230.320.051.011.52 g
4M HCl in Dioxane-0.24.050 mL
Formaldehyde (37% aq. solution)30.030.153.012.2 g (11.3 mL)
Formic Acid (88%)46.030.153.06.9 g (5.7 mL)

Protocol:

  • Dissolve the purified product from Step 2a in 4M HCl in dioxane and stir at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude 2-(piperazin-2-yl)ethanol dihydrochloride.

  • Dissolve the crude salt in water and add formaldehyde (3.0 eq) followed by formic acid (3.0 eq).

  • Heat the reaction mixture at 90-100 °C for 6-8 hours.

  • Cool the reaction and make it basic (pH > 10) with NaOH.

  • Extract the product with a suitable solvent like chloroform or a mixture of isopropanol/chloroform.

  • Dry the organic layer, filter, and concentrate to obtain the crude 2-(4-Methylpiperazin-2-yl)ethanol.

Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds via an iminium ion intermediate and is known to be regioselective for the less hindered amine in diamines. This method avoids the use of hazardous alkylating agents and prevents over-methylation to the quaternary ammonium salt.[1][2]

PART 3: Dihydrochloride Salt Formation

The final step is the conversion of the free base into its more stable and water-soluble dihydrochloride salt.

Salt_Formation A 2-(4-Methylpiperazin-2-yl)ethanol (Free Base) B Dissolve in Ethanol A->B C Add Ethanolic HCl B->C D Precipitation C->D E Filter and Dry D->E F 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride E->F

Caption: Workflow for the formation of the dihydrochloride salt.

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Crude product from Step 2b158.24~0.041.0-
Ethanolic HCl (saturated)--ExcessAs needed
Ethanol---~100 mL
Diethyl Ether---~200 mL

Protocol:

  • Dissolve the crude 2-(4-Methylpiperazin-2-yl)ethanol in a minimal amount of ethanol.

  • Cool the solution in an ice bath and add a saturated solution of HCl in ethanol dropwise until the solution is acidic and a precipitate forms.

  • Add diethyl ether to complete the precipitation.

  • Stir the suspension for 1-2 hours at 0 °C.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

Rationale: The addition of two equivalents of HCl protonates both nitrogen atoms of the piperazine ring, forming the dihydrochloride salt. The salt is typically less soluble in organic solvents than the free base, allowing for its isolation by precipitation.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Sodium cyanide is highly toxic. Handle with appropriate safety measures and have a cyanide antidote kit readily available.

  • Strong acids and bases should be handled with care.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this guide, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided rationale for each step aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific applications.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.
  • Kaur, M., Sharma, E., Singh, P., & Singh, K. N. (2018). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. ChemistrySelect, 3(42), 11861-11864.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
  • PrepChem. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The following sections detail robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each protocol is designed to be self-validating, with explanations rooted in established scientific principles to guide researchers, scientists, and drug development professionals.

Introduction

2-(4-Methylpiperazin-2-yl)ethanol is a substituted piperazine derivative. The piperazine ring is a common scaffold in many pharmaceuticals due to its ability to improve aqueous solubility and bioavailability.[1] The dihydrochloride salt form is often used to enhance stability and ease of handling. Given its role as a precursor in drug synthesis, a thorough analytical characterization is imperative to control the quality of the final drug product. This involves not only confirming the structure of the main compound but also identifying and quantifying any process-related impurities that may have been introduced during synthesis or degradation products that may form during storage.[2][3]

The analytical challenges associated with this molecule include its high polarity and potential lack of a strong UV chromophore, which requires careful method development, particularly for chromatographic techniques.[4][5] This application note presents a multi-faceted analytical approach to address these challenges and provide a complete characterization profile.

Analytical Workflow Overview

A systematic approach is essential for the complete characterization of this compound. The workflow outlined below ensures a comprehensive evaluation of the compound's identity, purity, and potential impurities.

Analytical Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Final Quality Control Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Assay Purity Assay & Impurity Profile (HPLC-CAD/ELSD) Structural_Elucidation->Purity_Assay Confirm Structure Functional_Group_ID Functional Group ID (FTIR) Functional_Group_ID->Purity_Assay Volatile_Impurities Volatile/Semi-Volatile Impurities (GC-MS) Purity_Assay->Volatile_Impurities Identify Non-Volatiles Reference_Standard_Comparison Comparison with Reference Standard Volatile_Impurities->Reference_Standard_Comparison Complete Impurity Profile Specification_Setting Setting Specifications Reference_Standard_Comparison->Specification_Setting Validate Quality

Caption: A logical workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Due to the polar nature of 2-(4-Methylpiperazin-2-yl)ethanol and its lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection can be challenging.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for retaining and separating highly polar compounds.[5] Coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), this method allows for the quantification of the main component and any non-volatile impurities, regardless of their chromophoric properties.

Protocol: HILIC with CAD/ELSD Detection

Rationale: The HILIC stationary phase, with a polar surface, utilizes a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) to retain and separate polar analytes. The universal detection of CAD/ELSD is chosen for its ability to detect compounds without a UV-absorbing moiety, providing a more accurate impurity profile.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • HILIC column (e.g., silica-based with amide or diol functional groups, 150 mm x 4.6 mm, 3.5 µm).

  • Acetonitrile (HPLC grade).

  • Ammonium formate.

  • Formic acid.

  • Deionized water (18.2 MΩ·cm).

  • Reference standard of this compound.

Chromatographic Conditions:

ParameterCondition
Column HILIC Amide/Diol Column (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 µL
CAD Settings Filter: Medium, Power Function: 1.0
ELSD Settings Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow (N₂): 1.5 SLM

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 70:30 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.

Data Analysis:

  • Purity Calculation: Use the area percent method to determine the purity of the sample.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Quantification: For known impurities, use the relative response factor (RRF) against the main peak for more accurate quantification. For unknown impurities, assume an RRF of 1.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[6] Given that piperazine and its derivatives can be analyzed by GC, this method is suitable for detecting potential synthesis-related impurities.[7]

Protocol: Headspace GC-MS for Residual Solvents and Derivatization GC-MS for Process Impurities

Rationale: A two-pronged GC-MS approach is recommended. Headspace analysis will identify and quantify residual solvents without interference from the non-volatile API. For other potential process impurities, derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

Part A: Headspace GC-MS for Residual Solvents

Instrumentation and Reagents:

  • GC-MS system with a headspace autosampler.

  • Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade).

  • Helium (carrier gas).

GC-MS Conditions:

ParameterCondition
Column DB-624 (30 m x 0.25 mm, 1.4 µm)
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Transfer Line 250°C
Ion Source Temp 230°C
Mass Range m/z 35-350
Headspace Vial Temp 80°C
Headspace Loop Temp 90°C
Headspace Equilibration Time 15 min

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

  • Add 1 mL of DMSO or DMF.

  • Seal the vial and vortex to dissolve.

Part B: Derivatization GC-MS for Process Impurities

Rationale: The hydroxyl and secondary amine groups in the molecule can be derivatized (e.g., silylation with BSTFA) to increase volatility and thermal stability, and to produce characteristic mass spectra.

Instrumentation and Reagents:

  • GC-MS system.

  • Capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Pyridine or Acetonitrile (anhydrous).

GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min
Injector Temperature 270°C
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range m/z 50-500

Sample Preparation:

  • Dissolve ~1 mg of the sample in 200 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized solution into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, while 2D NMR experiments (COSY, HSQC, HMBC) can establish the connectivity within the molecule.

Protocol: ¹H, ¹³C, and 2D NMR

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher).

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent. D₂O is a good choice for the dihydrochloride salt.

Data Acquisition and Analysis:

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

  • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY: Identify proton-proton couplings (e.g., within the ethanol side chain and the piperazine ring).

  • 2D HSQC: Correlate protons directly to their attached carbons.

  • 2D HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the methyl group, the piperazine ring, and the ethanol substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides confirmation of the presence of key functional groups within the molecule.[8] It is a rapid and non-destructive technique.

Protocol: FTIR-ATR

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition and Analysis:

  • Collect the spectrum typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • O-H stretch: Broad band around 3400-3200 cm⁻¹ (from the alcohol and potentially absorbed water).[9][10]

    • N-H stretch: Broad bands in the 2700-2250 cm⁻¹ region are characteristic of amine hydrochlorides.

    • C-H stretch: Bands in the 3000-2850 cm⁻¹ region (aliphatic).[11]

    • C-N stretch: Bands in the 1250-1020 cm⁻¹ region.

    • C-O stretch: Strong band around 1050 cm⁻¹ (primary alcohol).

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification of the compound, accurate determination of its purity, and thorough profiling of potential impurities. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]

  • FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. (2004). The Journal of Chemical Physics, 121(22), 11267-11274. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1305-1311. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2011). Analytical Methods, 3(7), 1638-1646. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2009). Journal of Analytical Toxicology, 33(7), 355-363. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2013). Problemy Kryminalistyki, 280(2), 5-16. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2015). Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(16), 3723. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. Available at: [Link]

  • FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol and methanol. (2023). ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(1), 123. Available at: [Link]

  • FTIR spectrum for the ethanol. (2020). ResearchGate. Available at: [Link]

  • Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). (2016). Semantic Scholar. Available at: [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). ARKIVOC, 2008(11), 195-201. Available at: [Link]

  • Isolation, identification and characterization of two novel process-related impurities in olanzapine. (2018). Journal of Pharmaceutical and Biomedical Analysis, 154, 161-169. Available at: [Link]

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 2-(4-Methylpiperazin-1-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride, a compound of interest in pharmaceutical research and development. A thorough analysis of its probable fragmentation pathways under electrospray ionization (ESI) is presented, drawing upon established principles of mass spectrometry and fragmentation patterns of related piperazine derivatives.[1][2][3] This document offers researchers, scientists, and drug development professionals a framework for identifying this compound and its metabolites, ensuring analytical accuracy and supporting structural elucidation efforts. Detailed experimental protocols for sample preparation and mass spectrometer settings are also provided.

Introduction

2-(4-Methylpiperazin-1-yl)ethanol is a chemical scaffold found in numerous pharmacologically active compounds. Its analysis and characterization are crucial for drug discovery, metabolism studies, and quality control. Mass spectrometry (MS) is a primary analytical technique for this purpose, offering high sensitivity and structural information through fragmentation analysis.[1][3] Understanding the specific fragmentation pattern of the dihydrochloride salt is essential for unambiguous identification in complex matrices.

This note will detail the expected fragmentation behavior of 2-(4-Methylpiperazin-1-yl)ethanol upon ionization, focusing on the characteristic cleavage points within the molecule. The dihydrochloride salt will readily dissociate in solution, and the protonated free base [M+H]⁺ will be the primary precursor ion in positive mode ESI-MS.

Predicted Fragmentation Pathway

The structure of 2-(4-Methylpiperazin-1-yl)ethanol contains several features that dictate its fragmentation: a tertiary amine within the piperazine ring, a secondary amine in the ring, an N-methyl group, and a primary alcohol. The most likely sites for initial ionization (protonation) in ESI are the nitrogen atoms of the piperazine ring. Fragmentation of the resulting molecular ion [M+H]⁺ is expected to proceed through several key pathways, primarily driven by cleavage alpha to the nitrogen atoms and charge-stabilized fragmentation of the piperazine ring.[4][5]

The expected fragmentation scheme is illustrated below. The molecular weight of the free base, 2-(4-Methylpiperazin-1-yl)ethanol, is 158.24 g/mol . Therefore, the protonated molecule [M+H]⁺ will have an m/z of 159.25.

Fragmentation_Pathway cluster_main Proposed Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 159.25 Frag1 Fragment A m/z 114.15 Precursor->Frag1 - C2H5O (Loss of ethanol group) Frag2 Fragment B m/z 100.14 Precursor->Frag2 - C3H7O (Ring opening and loss) Frag3 Fragment C m/z 85.13 Frag2->Frag3 - CH3 Frag4 Fragment D m/z 71.11 Frag2->Frag4 - C2H5 Frag5 Fragment E m/z 58.08 Frag2->Frag5 - C3H6

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of 2-(4-Methylpiperazin-1-yl)ethanol.

Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines.[4] For 2-(4-Methylpiperazin-1-yl)ethanol, this can lead to several characteristic fragments.

  • Piperazine Ring Opening: The piperazine ring can undergo cleavage, leading to characteristic neutral losses. The loss of the N-methylpiperazine moiety (100 Da) has been noted as a characteristic fragmentation for some piperazine derivatives.[2]

  • Loss of the Ethanol Side Chain: Cleavage of the bond between the piperazine ring and the ethanol side chain is another highly probable fragmentation route.

Characteristic Fragment Ions

Based on the predicted fragmentation pathways, the following table summarizes the expected major fragment ions for 2-(4-Methylpiperazin-1-yl)ethanol.

Fragment Ion Proposed Structure m/z (monoisotopic) Proposed Origin
[M+H]⁺ [C₇H₁₇N₂O]⁺159.14Protonated molecular ion
Fragment A [C₆H₁₄N₂]⁺114.12Loss of the ethanol group (-CH₂CH₂OH)
Fragment B [C₅H₁₂N₂]⁺100.10Cleavage of the piperazine ring
Fragment C [C₄H₉N₂]⁺85.08Further fragmentation of the piperazine ring
Fragment D [C₄H₁₁N]⁺73.09Alpha-cleavage adjacent to the N-methyl group
Fragment E [C₃H₈N]⁺58.07Cleavage of the piperazine ring

Experimental Protocol

This section provides a general protocol for the analysis of 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride and dissolve it in 10 mL of methanol or water.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range (Full Scan): m/z 50-300

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 159.2

    • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Experimental_Workflow cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Stock & Working Solutions) LC Liquid Chromatography (C18 Separation) SamplePrep->LC Injection MS Mass Spectrometry (ESI Positive Mode) LC->MS Elution DataAnalysis Data Analysis (Fragmentation Pattern ID) MS->DataAnalysis Spectral Data

Caption: General experimental workflow for the LC-MS analysis of the target compound.

Data Analysis and Interpretation

The acquired mass spectra should be analyzed for the presence of the protonated molecular ion ([M+H]⁺ at m/z 159.25) and the characteristic fragment ions listed in the table above. The relative intensities of the fragment ions will depend on the collision energy used. By comparing the obtained fragmentation pattern with the predicted one, a high degree of confidence in the identification of 2-(4-Methylpiperazin-1-yl)ethanol can be achieved. It is also advisable to analyze a reference standard of the compound to confirm the fragmentation pattern and retention time.

Conclusion

This application note outlines the predicted mass spectrometry fragmentation pattern of 2-(4-Methylpiperazin-1-yl)ethanol dihydrochloride and provides a practical experimental protocol for its analysis. The key fragmentation pathways involve alpha-cleavage and piperazine ring opening, leading to a set of characteristic fragment ions. This information is invaluable for researchers in the pharmaceutical and related industries for the reliable identification and structural confirmation of this compound in various analytical applications.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Benchchem. (n.d.).
  • Koba, M., Kośliński, P., Siodmiak (Pollak), J., & Welz, A. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Saturnino, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Chemistry LibreTexts. (2023).
  • eGyanKosh. (n.d.).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

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Advanced Purification Strategies for 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride: Protocols and Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols and the underlying scientific rationale for the purification of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride, a chiral piperazine derivative of significant interest in pharmaceutical development. Recognizing the critical impact of purity—both chemical and stereochemical—on drug safety and efficacy, this guide offers researchers and drug development professionals a selection of robust purification techniques. We will explore methodologies ranging from bulk purification via recrystallization and acid-base manipulation to high-resolution chromatographic separations for achieving stringent purity specifications. Each protocol is designed to be self-validating, supported by expert insights into experimental choices, troubleshooting, and methods for purity verification.

Introduction and Compound Profile

2-(4-Methylpiperazin-2-yl)ethanol is a substituted piperazine derivative that features a chiral center at the C2 position of the piperazine ring. Its structure combines the basicity of the piperazine moiety with the polarity of a primary alcohol, making it a versatile building block in medicinal chemistry.[1] The compound is typically handled as a dihydrochloride salt to improve stability and crystallinity.

Achieving high purity for this compound is non-trivial due to several factors:

  • High Polarity and Basicity: The two nitrogen atoms (pKa values for piperazine are ~5.3 and 9.7) lead to strong interactions with stationary phases in chromatography and specific solubility characteristics.[2]

  • Chirality: The presence of a stereocenter means that synthesis may yield a racemic mixture. As enantiomers can have different pharmacological and toxicological profiles, controlling enantiomeric purity is often a regulatory requirement.[3][4]

  • Potential Impurities: Synthesis can introduce a range of impurities, including starting materials, regioisomers, and byproducts from side reactions.[2][5]

  • Hygroscopicity: Piperazine derivatives are known to readily absorb atmospheric moisture, which can complicate handling and accurate analysis.[2]

This guide addresses these challenges by providing a logical framework for selecting and implementing an appropriate purification strategy.

Impurity Profile Analysis

An effective purification strategy begins with understanding the potential impurities. Forced degradation studies, which expose the drug substance to harsh conditions (acid, base, oxidation, heat, light), are crucial for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[6][7]

Impurity Class Potential Species Typical Origin Recommended Analytical Method
Process-Related Unreacted starting materials, N-oxides, regioisomers (e.g., 1-substituted isomer), other alkylated piperazines.Synthesis side reactions, incomplete reactions.[2]HPLC-UV/MS, GC-MS[8]
Stereoisomers The corresponding (S)- or (R)-enantiomer.Non-stereoselective synthesis.Chiral HPLC, Capillary Electrophoresis (CE)[3][9]
Degradation Products N-formylpiperazine, products of oxidative ring opening.Improper storage, exposure to heat, light, or oxidizing agents.[2][10]Stability-Indicating HPLC Method[11]
Residual Solvents Ethanol, Isopropanol, Acetone, etc.Final crystallization or washing step.Headspace Gas Chromatography (GC)
Water Content Adsorbed moisture.Hygroscopic nature of the salt.[2]Karl Fischer Titration

Strategic Approach to Purification

The choice of purification method depends on the scale, the nature of the impurities, and the required final purity. The following workflow provides a decision-making framework.

G Fig 1. Purification Strategy Selection Workflow start Crude 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride check_purity Assess Chemical & Chiral Purity (HPLC, Chiral HPLC) start->check_purity is_bulk Bulk Scale (>5g)? check_purity->is_bulk Purity < 99% final_purity_check Final Purity & Identity Check (HPLC, NMR, MS, KF) check_purity->final_purity_check Purity > 99.5% No further action needed chromatography Protocol 3: Preparative Chromatography is_bulk->chromatography No (Small Scale) impurity_type Impurity Type? is_bulk->impurity_type Yes recrystallize Protocol 1: Recrystallization recrystallize->final_purity_check acid_base Protocol 2: Acid-Base Manipulation acid_base->final_purity_check chromatography->final_purity_check final_purity_check->check_purity Re-process end_product High-Purity Product final_purity_check->end_product Meets Spec impurity_type->recrystallize Particulate or minor impurities impurity_type->acid_base Non-basic or soluble impurities

Caption: A decision tree for selecting the optimal purification method.

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is the most effective method for removing insoluble impurities and significantly increasing the purity of crystalline solids on a large scale. The key is selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For highly polar hydrochloride salts, alcohols are often a good starting point, with a less polar "anti-solvent" used to induce precipitation.[12]

Scientist's Rationale

We select an alcohol like isopropanol (IPA) or ethanol as the primary solvent due to its ability to dissolve polar hydrochloride salts upon heating. An ether such as methyl tert-butyl ether (MTBE) or an ester like ethyl acetate is chosen as the anti-solvent. These are miscible with the alcohol but are poor solvents for the salt, thus reducing the overall solvency of the mixture upon addition or cooling, which forces the purified compound out of solution.[13][14] Using a solvent mixture provides finer control over the crystallization process compared to a single solvent.

Experimental Protocol

G Fig 2. Recrystallization Workflow A 1. Dissolution Dissolve crude salt in minimum hot Isopropanol (IPA). B 2. Filtration (Hot) (Optional) Filter hot solution to remove insoluble impurities. A->B C 3. Cooling & Crystallization Cool slowly to RT, then to 0-5 °C. Induce crystallization if needed. B->C D 4. Anti-Solvent Addition (If needed) Add MTBE or Ethyl Acetate dropwise until cloudy to maximize yield. C->D Alternative/Yield Boost E 5. Isolation Collect crystals by vacuum filtration. C->E D->E F 6. Washing Wash crystals with cold IPA/MTBE mixture. E->F G 7. Drying Dry under vacuum at 40-50 °C. F->G

Caption: Step-by-step visual guide to the recrystallization process.

  • Solvent Selection: Begin by determining an appropriate solvent system. In separate test tubes, test the solubility of a small amount of crude material in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) at room temperature and upon heating. A good primary solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Stir continuously.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and reflux for 10-15 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Yield Maximization: Once the solution has reached room temperature, slowly add an anti-solvent like MTBE dropwise while stirring until the solution becomes persistently turbid. Cool the flask in an ice bath (0-5 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a cold 1:1 mixture of isopropanol/MTBE to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting
  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. Re-heat the mixture to dissolve the oil and add more of the primary solvent (IPA) before cooling again.

  • Poor Recovery: The compound may be too soluble in the chosen solvent system. Increase the proportion of the anti-solvent (MTBE) or use a solvent in which the compound is less soluble.

Protocol 2: Purification via Acid-Base Manipulation

This classic technique is exceptionally powerful for separating basic compounds from neutral or acidic impurities. The strategy involves converting the dihydrochloride salt to its free base form, which has drastically different solubility properties, allowing for purification by extraction before re-forming the pure salt.

Scientist's Rationale

The dihydrochloride salt is water-soluble. By adding a strong base (e.g., NaOH), we deprotonate the two nitrogen atoms, forming the free base 2-(4-Methylpiperazin-2-yl)ethanol. This free base is significantly more organic-soluble and can be extracted from the aqueous phase into an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Neutral and acidic impurities remain in the aqueous phase. After washing and drying the organic phase, the pure free base is isolated. Re-introduction of hydrochloric acid then precipitates the purified dihydrochloride salt.

Experimental Protocol
  • Free Base Formation: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH is >12.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it three times with dichloromethane (DCM). Combine the organic extracts.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, likely as an oil.

  • Salt Re-formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. With vigorous stirring, add a solution of anhydrous HCl in isopropanol (or bubble anhydrous HCl gas) dropwise. The pure dihydrochloride salt will precipitate.

  • Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum as described in Protocol 1.

Protocol 3: Purity Assessment and Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the final purity of a compound. For chiral molecules like this one, a specialized chiral HPLC method is required to determine the enantiomeric excess (% ee).

Scientist's Rationale

For purity analysis of the polar, basic dihydrochloride salt, Reverse-Phase HPLC is used. The acidic nature of the salt can lead to poor peak shape (tailing) on standard C18 columns. To counteract this, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to protonate residual silanols on the stationary phase and ensure the analyte remains consistently protonated.

For chiral separation, a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective at resolving the enantiomers of piperazine derivatives through differential interactions (e.g., hydrogen bonding, dipole-dipole).[3]

G Fig 3. Chiral Purity Assessment Workflow A 1. Sample Preparation Prepare a ~1 mg/mL solution in mobile phase or water/MeOH. B 2. HPLC System Setup Install Chiral Column (e.g., Chiralpak). Equilibrate with mobile phase. A->B C 3. Injection & Data Acquisition Inject sample. Detect at low UV (e.g., 205-215 nm). B->C D 4. Data Analysis Integrate peaks for both enantiomers. C->D E 5. Calculation Calculate Resolution (Rs > 1.5). Calculate Enantiomeric Excess (% ee). D->E

Caption: A streamlined workflow for determining enantiomeric purity via chiral HPLC.

Recommended HPLC Conditions
Parameter Reverse-Phase (Purity Assay) Chiral HPLC (Enantiomeric Purity)
Column C18, 250 x 4.6 mm, 5 µmChiralpak® IC (or similar polysaccharide-based CSP)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileIsocratic: Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Gradient 5% B to 95% B over 20 minN/A (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 35 °C35 °C[3]
Detection UV at 210 nmUV at 205 nm[3]
Injection Vol. 10 µL10 µL

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100. A resolution (Rs) greater than 1.5 between the two peaks indicates baseline separation.[3]

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available at: [Link]

  • ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]

  • Saeed Al-Neaimy, U. I., et al. (2022). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Bio-medical Science. Available at: [Link]

  • O'Brien, P., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • Analytical Methods. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1675-1688. Available at: [Link]

  • Semantic Scholar. (n.d.). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Ali, M., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 105, 103233.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24, 1-14.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Available at: [Link]

  • ResearchGate. (2014). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Available at: [Link]

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Application Notes & Protocols: The Strategic Utility of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Beyond the Symmetrical Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1][2] Its utility stems from the unique physicochemical properties conferred by its dual nitrogen atoms, which can enhance aqueous solubility, modulate lipophilicity, and provide versatile synthetic handles for molecular elaboration.[3] Typically, the symmetrical 1,4-disubstituted piperazine is employed as a simple linker. However, less common substitution patterns, such as the 1,2-disubstitution found in 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride , offer a compelling alternative for navigating complex biological targets.

This guide explores the nuanced applications of this compound, a chiral building block that provides a distinct three-dimensional vector for substituent placement compared to its linear 1,4-isomer. We will delve into the strategic rationale for its use, its role as a versatile synthetic intermediate, and provide detailed protocols for its incorporation into drug discovery pipelines.

Diagram 1: Chemical Structure of this compound

cluster_main C1 CH₂ N1 NH₂⁺ C1->N1 C2 CH₂ N1->C2 C3 CH C2->C3 N2 N⁺H C3->N2 C_Eth1 CH₂ C3->C_Eth1 C4 CH₂ N2->C4 C_Me CH₃ N2->C_Me C4->C1 C_Eth2 CH₂OH C_Eth1->C_Eth2 Cl1 Cl⁻ Cl2 Cl⁻

Caption: Structure of the title compound, highlighting the chiral center.

II. Physicochemical & Pharmacokinetic Rationale for Use

The selection of a chemical scaffold is a critical decision in drug design, profoundly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a candidate molecule. The structural features of 2-(4-Methylpiperazin-2-yl)ethanol each contribute to a desirable profile.

  • Piperazine Core: The inherent basicity of the two nitrogen atoms (typically with pKa values around 5.5-9.5) allows for the formation of salts, such as the provided dihydrochloride, which significantly enhances aqueous solubility—a key factor for oral bioavailability and formulation.[2]

  • N-Methyl Group: The tertiary amine created by the N-methyl group is a common feature in centrally active agents. It can fine-tune basicity and lipophilicity, potentially improving blood-brain barrier penetration.

  • C2-Ethanol Substituent: The primary alcohol group serves two purposes. First, it acts as a hydrogen bond donor and acceptor, improving solubility and offering a potential interaction point with a biological target. Second, it provides a reactive handle for synthetic diversification, allowing the scaffold to be linked to other pharmacophoric fragments.

  • 1,2-Substitution Pattern: This asymmetric arrangement breaks the planarity and linearity associated with 1,4-isomers. It introduces a defined stereocenter and projects the ethanol side chain at a distinct angle relative to the rest of the molecule. This is crucial for optimizing interactions within chiral binding pockets of proteins, where precise three-dimensional geometry dictates affinity and selectivity.[4] The profound impact of stereochemistry on pharmacological activity is well-documented; for instance, the different stereoisomers of the potent analgesic ohmefentanyl exhibit analgesic potencies that differ by orders of magnitude.[5]

PropertyInfluence of Structural MoietyBenefit in Drug Design
Aqueous Solubility Piperazine nitrogens (ionizable), hydroxyl group (H-bonding).Essential for oral absorption and parenteral formulation.[3]
Basicity (pKa) Two nitrogen atoms with differing substitution.Governs ionization state at physiological pH, affecting cell permeability and target engagement.
Lipophilicity (LogP) Balanced by polar amine/hydroxyl groups and aliphatic carbons.Can be tuned by derivatization to optimize membrane permeability and reduce off-target effects.
Metabolic Stability Piperazine ring can be susceptible to N-dealkylation.The N-methyl group can influence the rate of metabolism. C-substitution can sometimes sterically hinder metabolic attack.
3D Conformation Chiral center at C2 and chair-like piperazine conformation.Provides a rigid, non-linear scaffold to orient substituents in specific vectors for optimal target binding.[4]

III. Applications as a Versatile Synthetic Building Block

The true power of 2-(4-Methylpiperazin-2-yl)ethanol lies in its utility as a versatile intermediate. Its three key functional groups—a secondary amine, a tertiary amine, and a primary alcohol—offer orthogonal reactivity, allowing for sequential and controlled chemical modifications.

  • N1-H (Secondary Amine): This site is ideal for introducing diversity elements through standard reactions like N-alkylation, N-arylation (e.g., Buchwald-Hartwig or SNAr reactions), acylation to form amides, or sulfonylation to form sulfonamides.[1]

  • N4-CH₃ (Tertiary Amine): While less reactive for synthetic elaboration, this basic center is crucial for the molecule's overall physicochemical profile and can form key salt-bridge interactions within a protein binding site.

  • -CH₂OH (Primary Alcohol): This is arguably the most versatile handle for linking the scaffold to a larger molecule. It can be readily converted into ethers, esters, carbamates, or oxidized to an aldehyde or carboxylic acid for further reactions like reductive amination or amide coupling.

Diagram 2: Synthetic Diversification Pathways

G main 2-(4-Methylpiperazin-2-yl)ethanol Scaffold n1 N1-H Functionalization (Secondary Amine) main->n1 Reactivity Site 1 oh -OH Functionalization (Primary Alcohol) main->oh Reactivity Site 2 alkylation N-Alkylation / Arylation n1->alkylation acylation Amide / Sulfonamide Formation n1->acylation ether Etherification (e.g., Williamson, Mitsunobu) oh->ether ester Esterification (e.g., Fischer, DCC/DMAP) oh->ester oxidation Oxidation to Aldehyde/Acid oh->oxidation

Caption: Potential sites and pathways for synthetic modification.

IV. Experimental Protocol: Synthesis of an Ether-Linked Derivative

This protocol details a representative procedure for coupling the scaffold to an aromatic system via Williamson ether synthesis, a common strategy in medicinal chemistry for linking fragments. This self-validating protocol includes in-process checks and purification steps.

Objective: To synthesize 2-(4-methylpiperazin-2-yl)-1-((4-nitrophenoxy)methyl)ethane from 2-(4-Methylpiperazin-2-yl)ethanol and 1-fluoro-4-nitrobenzene.

Materials:

  • This compound

  • 1-Fluoro-4-nitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Free Base Preparation (Pre-reaction):

    • Dissolve this compound (1.0 eq) in a minimal amount of water.

    • Cool the solution in an ice bath and basify to pH >12 by the slow addition of 5M NaOH solution.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Causality: The dihydrochloride salt is not reactive in this context; the free amine and alcohol are required. Extraction isolates the more organic-soluble free base.

  • Alkoxide Formation:

    • Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the free base from Step 1 in a small volume of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. Causality: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form the more nucleophilic alkoxide, which is necessary to displace the fluoride.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF.

    • Add this solution dropwise to the alkoxide mixture at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours). Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the fluoride by the alkoxide.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow, dropwise addition of water.

    • Dilute the mixture with EtOAc and wash sequentially with water (2x), saturated NaHCO₃ (1x), and brine (1x). Causality: The washes remove DMF, unreacted reagents, and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol to afford the pure ether product. Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity.

V. Conclusion and Future Outlook

While not as prevalent as its 1,4-disubstituted counterpart, this compound represents a valuable and underutilized tool in the medicinal chemist's arsenal. Its defined stereochemistry and non-linear arrangement of functional groups provide a unique platform for creating structurally diverse molecules with finely tuned pharmacological profiles. As drug discovery moves towards more complex and challenging biological targets, the strategic deployment of such asymmetric scaffolds will be indispensable for exploring new chemical space and developing the next generation of innovative therapeutics.

VI. References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available from: [Link]

  • Bonandi, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available from: [Link]

  • Royal Society of Chemistry. (2021). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Malawska, B., et al. (2002). Pharmacological Properties and SAR of New 1,4-disubstituted Piperazine Derivatives With Hypnotic-Sedative Activity. PubMed. Available from: [Link]

  • Thakur, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

  • ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available from: [Link]

  • Guo, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Schematic of N, N′-bis (2‐hydroxyethyl) piperazine and N‐(2‐hydroxyethyl)‐N′‐methyl piperazine. ResearchGate. Available from: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Available from: [Link]

  • Pospelov, S. V., & Sukhorukov, A. Y. (2023). Assembly of 2-substituted piperazines 1 (a) and fused piperazine derivative 5 (b) from primary amines via sequential double oximinoalkylation and reductive cyclization. ResearchGate. Available from: [Link]

  • Meanwell, N. A. (2018). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available from: [Link]

  • Sharma, R., et al. (2022). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Available from: [Link]

  • Shokhen, M., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]

  • Singh, P., & Kumar, A. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • ACS Publications. (2015). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]

  • Zhu, Y., et al. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. Available from: [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. Available from: [Link]

  • LookChem. (n.d.). Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. Available from: [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]

  • Royal Society of Chemistry. (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry. Available from: [Link]

  • Ben-Gurion University Research Portal. (2021). NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. Available from: [Link]

Sources

Application Notes and Protocols for 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride as a versatile chemical intermediate. This document outlines the compound's chemical properties, key applications, and detailed protocols for its use in various synthetic transformations. The insights provided are grounded in established principles of organic chemistry and supported by authoritative references.

Introduction to Substituted Piperazine-Ethanol Derivatives

Piperazine and its derivatives are a cornerstone in medicinal chemistry and materials science. The incorporation of a piperazine moiety can enhance the aqueous solubility of a molecule, a critical factor in improving the oral bioavailability of drug candidates.[1] The ethanol substituent on the piperazine ring provides a reactive hydroxyl group that can be further functionalized, making compounds like this compound valuable building blocks in multi-step syntheses.

The dihydrochloride salt form of this intermediate ensures stability and improves handling characteristics. However, it necessitates a neutralization step, typically with a suitable base, to liberate the free amine for subsequent reactions. The presence of both a secondary and a tertiary amine within the piperazine ring, along with a primary alcohol, offers multiple sites for chemical modification, allowing for the construction of complex molecular architectures.

Physicochemical Properties and Handling

While specific data for this compound is not extensively published, its properties can be inferred from structurally similar compounds.

PropertyEstimated Value/InformationReference
Molecular FormulaC7H18N2O · 2HClInferred
Molecular Weight215.15 g/mol Inferred
AppearanceWhite to off-white solidTypical for amine hydrochlorides
SolubilitySoluble in water and lower alcohols (e.g., methanol, ethanol)General property of hydrochloride salts

Safety and Handling:

This compound, like other amine hydrochlorides, should be handled with care in a well-ventilated laboratory.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3][4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications and Protocols

The utility of this compound as a chemical intermediate stems from the reactivity of its functional groups. The following sections detail key synthetic transformations and provide exemplary protocols.

N-Alkylation and N-Arylation Reactions

The secondary amine in the piperazine ring is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Conceptual Workflow for N-Alkylation/N-Arylation:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Intermediate 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride Free_Base Free Base Generation Intermediate->Free_Base Base Inorganic or Organic Base (e.g., K2CO3, Et3N) Base->Free_Base Reaction_Vessel N-Alkylation or SNAr Reaction Free_Base->Reaction_Vessel Electrophile Alkyl Halide (R-X) or Aryl Halide (Ar-X) Electrophile->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Product N-Substituted Product Purification Chromatography or Crystallization Workup->Purification Purification->Product

Caption: Workflow for N-alkylation or N-arylation.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes the reaction of the free base with a generic alkyl bromide. N-alkylation using alkyl chlorides or bromides is a common strategy in the synthesis of various pharmaceutical agents.[5]

  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add a base (e.g., potassium carbonate, 2.5 eq, or triethylamine, 2.2 eq) to neutralize the hydrochloride and liberate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation:

    • To the mixture containing the free base, add the alkyl bromide (1.1 eq).

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to afford the desired N-alkylated product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming carbon-nitrogen bonds, particularly with electron-deficient aromatic rings. This approach is widely used in the synthesis of piperazine-containing drugs.[5]

  • Free Base Generation:

    • Follow the same procedure as in Protocol 1 to generate the free base of 2-(4-Methylpiperazin-2-yl)ethanol.

  • SNAr Reaction:

    • To the free base solution, add an electron-deficient aryl halide (e.g., a nitro-substituted chlorobenzene or chloropyridine) (1.0 eq).

    • Add a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).

    • Heat the reaction mixture in a high-boiling point solvent like DMSO or NMP at a temperature ranging from 100 to 150 °C.

    • Monitor the reaction for completion.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography or recrystallization to yield the pure N-arylated product.

O-Functionalization of the Hydroxyl Group

The primary alcohol in 2-(4-Methylpiperazin-2-yl)ethanol provides another handle for diversification, allowing for the formation of ethers and esters.

Conceptual Pathway for O-Functionalization:

G Intermediate 2-(4-Methylpiperazin-2-yl)ethanol (Free Base) O_Alkylation O-Alkylation (e.g., Williamson Ether Synthesis) Intermediate->O_Alkylation  Base, R-X O_Acylation O-Acylation (Ester Formation) Intermediate->O_Acylation  Acyl Chloride or  Carboxylic Acid + Coupling Agent Ether_Product Ether Derivative O_Alkylation->Ether_Product Ester_Product Ester Derivative O_Acylation->Ester_Product

Caption: Pathways for O-functionalization.

Protocol 3: Esterification with an Acyl Chloride

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (3.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude ester by column chromatography.

Role in the Synthesis of Bioactive Molecules

Piperazine derivatives are integral to a wide array of pharmaceuticals, including anticancer agents, antidepressants, and antihistamines.[5][6] The structural motif of 2-(4-Methylpiperazin-2-yl)ethanol makes it a valuable precursor for compounds that target various biological pathways. For instance, N-aryl piperazines are common in drugs targeting G-protein coupled receptors (GPCRs) and kinases.

The synthetic routes to FDA-approved drugs such as Palbociclib and Netupitant involve SNAr reactions with piperazine derivatives.[5] Similarly, N-alkylation of piperazines is a key step in the synthesis of Ponatinib and Nintedanib.[5] These examples underscore the industrial relevance of the reactions described in the protocols above.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its dual reactivity at the nitrogen and oxygen centers provides a platform for the synthesis of diverse and complex molecules. The protocols outlined in these application notes, based on well-established synthetic methodologies for related piperazine derivatives, offer a solid foundation for researchers and drug development professionals to leverage this building block in their synthetic endeavors. Adherence to proper safety and handling procedures is paramount for the successful and safe implementation of these chemical transformations.

References

  • Benchchem.
  • Thermo Fisher Scientific.
  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Google Patents. Synthesis method of N-methylpiperazine.
  • European Patent Office.
  • PubChem. 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2).
  • ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • LGC Standards. 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride.
  • ResearchGate.
  • National Center for Biotechnology Information. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • ChemicalBook. PIPERAZINE DIHYDROCHLORIDE synthesis.
  • ChemBlink. MSDS of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride.
  • BGC. 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride.
  • ChemicalBook. (R)-2-(4-benzylpiperazin-2-yl)

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Safe handling and storage procedures for 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. As a novel compound within drug discovery pipelines, establishing robust safety protocols is paramount to protecting laboratory personnel and ensuring experimental integrity. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes critical safety information from data on structurally related piperazine derivatives. The protocols herein are grounded in established principles of chemical safety and risk mitigation, providing a self-validating framework for researchers. This guide covers hazard identification, personal protective equipment (PPE), engineering controls, detailed handling and solution preparation protocols, spill management, and optimal storage conditions.

Introduction and Scientific Context

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their versatile pharmacological activities. This compound is a specific derivative of interest in contemporary drug development. The dihydrochloride salt form suggests good aqueous solubility but also introduces potential hygroscopicity and requires careful handling to prevent degradation and ensure accurate experimental concentrations.

The causality behind the stringent protocols described in this document stems from the known toxicological profile of the piperazine functional group. Piperazines can be corrosive, sensitizing, and harmful if improperly handled.[1][2][3] Therefore, a proactive and cautious approach is essential. This guide is designed to empower researchers to work safely and effectively with this compound.

Hazard Identification and Risk Assessment

Based on an analysis of analogous piperazine compounds, this compound should be treated as a hazardous substance. The primary risks are summarized below.

Table 1: Potential Hazard Profile

Hazard ClassAnticipated Risk based on Piperazine DerivativesMitigation Strategy
Acute Toxicity (Oral) Harmful if swallowed.[1][4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6]
Skin Corrosion/Irritation May cause skin irritation or severe burns upon direct contact.[1]Wear appropriate chemical-resistant gloves and a lab coat. Avoid all personal contact.[3][5]
Serious Eye Damage/Irritation Risk of serious eye damage.[1][4]Wear chemical safety goggles or a face shield.[7][8]
Respiratory Sensitization Inhalation of dust may cause allergy or asthma symptoms.[2]Handle in a certified chemical fume hood to avoid generating dust.[1][6]
Hygroscopicity Dihydrochloride salts are often hygroscopic, readily absorbing moisture from the air.[2][9]Store in a desiccator or dry box. Keep containers tightly sealed.[9][10]
Light Sensitivity Some amine-containing compounds can be sensitive to light.[2][11]Store in an opaque or amber vial, protected from direct light.[12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

Primary Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of the solid compound and preparation of stock solutions must be performed inside a properly functioning chemical fume hood to control dust and vapor exposure.[1][6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[5]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][13]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

Table 2: Required PPE for Handling this compound

TaskLab CoatEye/Face ProtectionHand ProtectionRespiratory Protection
Handling Solid (Weighing, Aliquoting) Flame-retardant lab coatChemical safety goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Not required if handled in a fume hood
Preparing Solutions Flame-retardant lab coatChemical safety gogglesNitrile or neoprene glovesNot required if handled in a fume hood
Handling Dilute Solutions (<1 mM) Standard lab coatSafety glasses with side shieldsNitrile glovesNot required
Spill Cleanup (Solid) Chemical-resistant apron over lab coatChemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesNIOSH-approved respirator with particulate filter

Detailed Protocols

Protocol for Safe Handling and Weighing of Solid Compound

This protocol is designed to minimize exposure during the handling of the powdered form of the compound.

Workflow Diagram: Safe Weighing Protocol

cluster_Prep Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Post-Handling PREP1 Don Required PPE PREP2 Verify Fume Hood Function PREP1->PREP2 PREP3 Prepare Spill Kit PREP2->PREP3 H1 Place Compound in Hood PREP3->H1 H2 Tare Weighing Vessel H1->H2 H3 Carefully Transfer Solid H2->H3 H4 Seal Primary Container H3->H4 H5 Record Weight H4->H5 C1 Decontaminate Spatula H5->C1 C2 Wipe Down Weighing Area C1->C2 C3 Seal Waste Bag C2->C3 C4 Remove PPE Correctly C3->C4 C5 Wash Hands Thoroughly C4->C5 START Compound Received CHECK_HYGRO Is compound hygroscopic? (Assume YES for dihydrochloride) START->CHECK_HYGRO STORE_DRY Store in Desiccator or Dry Box CHECK_HYGRO->STORE_DRY Yes CHECK_LIGHT Is compound light-sensitive? (Assume YES for piperazines) STORE_DARK Use Amber Vial or Opaque Container CHECK_LIGHT->STORE_DARK Yes STORE_DRY->CHECK_LIGHT STORE_TEMP Store at Recommended Temperature (e.g., 2-8°C) STORE_DARK->STORE_TEMP FINAL_STORAGE Final Storage Location: Dry, Dark, Cool, Sealed STORE_TEMP->FINAL_STORAGE

Caption: Decision-making process for proper storage.

Table 3: Recommended Storage Conditions

ParameterConditionRationale and Source
Temperature 2-8°C or as specified by the supplier.Cold storage helps preserve the integrity of active ingredients that may degrade at higher temperatures. [11]
Humidity Low humidity; store in a desiccator.As a dihydrochloride salt, the compound is likely hygroscopic and can absorb atmospheric moisture, leading to degradation or clumping. [9][11][12]Keep containers tightly closed. [6][9]
Light Protect from light; store in an amber or opaque vial.Amine-containing compounds can be susceptible to photodegradation. [10][11][12]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.To prevent oxidation and reaction with atmospheric components.
Incompatibilities Store away from strong oxidizing agents and strong acids. [5][14]To prevent hazardous chemical reactions.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

  • A&A Thermal Solutions. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from [Link]

  • Making Cosmetics. (n.d.). Discovering the Best Storage Conditions for Your Cosmetic Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013, August 22). MSDS of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride. Retrieved from [Link]

Sources

Experimental design for studies involving 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Preclinical Evaluation of Novel Piperazine Derivatives, with a Focus on 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride as a Representative Compound

Foreword: Navigating the Unknown

The compound this compound does not have an extensive history in published literature, presenting a unique challenge and opportunity. This guide is structured to provide a robust framework for the initial investigation of this, or structurally similar, novel piperazine derivatives. The experimental design detailed herein is synthesized from established methodologies for characterizing piperazine-containing compounds, which are a cornerstone of modern medicinal chemistry with a wide range of biological activities.[1][2] This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate the potential of such novel chemical entities.

The piperazine scaffold is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs targeting the central nervous system (CNS).[1][2] Derivatives have shown promise in treating a variety of CNS disorders, including Alzheimer's disease and anxiety, often by modulating G-protein coupled receptors (GPCRs) or other critical signaling pathways.[1][3][4] Therefore, the protocols outlined below are designed to first establish a foundational understanding of the compound's safety and then to probe its potential efficacy in relevant disease models, with a particular emphasis on neuropharmacology.

Part 1: Foundational Characterization and In Vitro Profiling

The initial phase of investigation is critical for establishing the basic physicochemical and biological properties of a novel compound. This stage de-risks further development by identifying potential liabilities and elucidating the mechanism of action.

Physicochemical Properties and Stability Analysis

Before biological testing, a thorough understanding of the compound's chemical characteristics is essential. These properties will influence its handling, formulation, and bioavailability.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterMethodRationale
Solubility Kinetic and thermodynamic solubility assays in PBS and DMSOTo determine appropriate solvent systems and concentration ranges for in vitro and in vivo studies. Poor solubility can lead to inaccurate results.[5]
Stability HPLC-based stability assessment in assay media and plasmaTo ensure the compound remains intact under experimental conditions and to identify potential degradation products.
Lipophilicity (LogP/LogD) Calculated (e.g., XLogP3) and experimental (e.g., shake-flask method)To predict membrane permeability and potential for blood-brain barrier penetration.[1]
pKa Potentiometric titration or computational predictionTo understand the ionization state of the compound at physiological pH, which affects receptor binding and cellular uptake.
In Vitro Toxicity Screening

Early assessment of cytotoxicity is crucial to identify a therapeutic window and to avoid misleading results in efficacy assays.

Protocol 1: Cytotoxicity Assessment in a Neuronal Cell Line (e.g., SH-SY5Y)

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control.[5]

  • Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 24 or 48 hours.

  • Viability Assay (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

Target Engagement and Mechanism of Action

Given that many piperazine derivatives interact with GPCRs, a primary focus should be on this target class.[3][6][7]

Workflow for GPCR Target Identification and Validation

GPCR_Workflow cluster_0 Initial Screening cluster_1 Functional Validation cluster_2 Pathway Analysis A GPCR Panel Screening (e.g., Eurofins SafetyScreen) B Identify High-Affinity Targets (Ki < 1 µM) A->B C Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) B->C For promising hits D Determine EC50/IC50 and Mode of Action (Agonist, Antagonist, etc.) C->D E β-Arrestin Recruitment Assay (To assess biased agonism) C->E F Downstream Signaling Analysis (e.g., Western Blot for pERK) D->F For validated targets E->F G Confirm Target Engagement in a Cellular Context F->G

Caption: Workflow for GPCR target identification and validation.

Protocol 2: Calcium Mobilization Assay for Gq-Coupled GPCRs

This protocol is used to assess whether the compound activates GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.[8]

  • Cell Line: Use a cell line stably expressing the target GPCR (e.g., HEK293).

  • Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound and record the change in fluorescence over time.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀.

Part 2: Preclinical Efficacy Assessment in Disease-Relevant Models

Based on the in vitro profile, subsequent studies should be designed to test the compound's efficacy in relevant animal models. Given the prevalence of piperazine derivatives in Alzheimer's disease research, the following protocols are oriented towards this indication.[4][9][10]

Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration Studies

A successful CNS drug must be able to cross the BBB.[1]

Protocol 3: Mouse Pharmacokinetic and Brain Penetration Study

  • Animal Model: Use adult C57BL/6 mice.

  • Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals. A typical dose might be 10 mg/kg.[1]

  • Sample Collection: At various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture. At the final time point, perfuse the animals with saline and collect the brains.

  • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

  • Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters (e.g., half-life, Cmax, AUC) using software like Phoenix WinNonlin. Determine the brain-to-plasma ratio (Kp) to assess BBB penetration.

Table 2: Interpretation of Pharmacokinetic Data

ParameterDesirable Outcome for a CNS DrugRationale
Oral Bioavailability (%F) > 30%Indicates efficient absorption from the gut.
Half-life (t½) 2-12 hoursLong enough for sustained target engagement but short enough to avoid accumulation.
Brain-to-Plasma Ratio (Kp) > 0.5Suggests significant penetration into the CNS.[1]
In Vivo Efficacy in an Alzheimer's Disease Model

If the compound shows neuroprotective properties or modulates a relevant CNS target in vitro, its efficacy should be tested in a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model.[1][4]

Experimental Design for In Vivo Efficacy Study

InVivo_Efficacy cluster_0 Study Setup cluster_1 Treatment & Behavioral Testing cluster_2 Post-Mortem Analysis A 5xFAD Transgenic Mice (Aged 6 months) B Randomize into 3 Groups: 1. Vehicle Control 2. Low Dose Compound 3. High Dose Compound A->B C Chronic Dosing (e.g., 4 weeks, daily PO) B->C D Behavioral Assays (e.g., Morris Water Maze) C->D During last week of treatment E Sacrifice and Brain Collection D->E F Biochemical Analysis (Aβ and Tau levels via ELISA/Western) E->F G Immunohistochemistry (Plaque and Tangle Staining) E->G

Caption: Workflow for an in vivo efficacy study in a mouse model of Alzheimer's disease.

Protocol 4: Morris Water Maze for Cognitive Assessment

This is a standard test for spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Days 1-5):

    • Place the mouse in the pool at one of four starting positions.

    • Allow the mouse to swim for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform, guide it to the location.

    • Record the time to reach the platform (escape latency) and the path taken using video tracking software.

    • Perform four trials per day for each mouse.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool for a single 60-second trial.

    • Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treatment and vehicle groups. A significant improvement in these parameters in the treated group suggests a pro-cognitive effect.

Part 3: Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive preclinical data package for this compound.

  • Go/No-Go Decision: The combined data on safety, target engagement, pharmacokinetics, and in vivo efficacy will inform the decision to advance the compound to more extensive preclinical toxicology studies and, eventually, to clinical trials.

  • Biomarker Strategy: If the compound shows promising efficacy, identifying translatable biomarkers (e.g., changes in specific proteins in cerebrospinal fluid) in the animal models can facilitate clinical development.

  • Structure-Activity Relationship (SAR): The findings from this initial compound can guide the synthesis and evaluation of related analogs to optimize potency, selectivity, and pharmacokinetic properties.[5]

By following this structured and hypothesis-driven approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel piperazine derivatives, paving the way for the development of new medicines for challenging diseases.

References

  • Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

  • Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. PubMed. [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

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Troubleshooting & Optimization

How to improve the yield of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride synthesis?

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request for a technical support center focused on improving the yield of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride synthesis requires a multi-faceted approach. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the reaction, anticipating challenges, and systematically troubleshooting them. This guide is structured to empower you, the researcher, with the causal logic behind each experimental choice.

Technical Support Guide: Synthesis of this compound

Overview: A Strategic Approach to Synthesis

The synthesis of 2-(4-Methylpiperazin-2-yl)ethanol is a multi-step process where yield can be lost at several key stages: the initial alkylation to form the C-C bond for the ethanol moiety, the N-methylation, the purification of the often-oily free base, and the final salt formation. A high overall yield depends on optimizing each of these distinct transformations.

The most robust synthetic strategies often involve controlling the regioselectivity of the piperazine ring substitutions to prevent the formation of undesired isomers and bis-alkylation products. A common, controllable pathway is illustrated below.

G cluster_0 Core Synthesis cluster_1 Salt Formation & Purification Start 2-Piperazinylethanol Protect N-Boc Protection (Boc)2O, Base Start->Protect Step 1: Regiocontrol Methylate N-Methylation MeI or HCHO/HCOOH Protect->Methylate Step 2: Selective Methylation Deprotect Boc Deprotection TFA or HCl Methylate->Deprotect Step 3: Unmasking FreeBase Free Base Product 2-(4-Methylpiperazin-2-yl)ethanol Deprotect->FreeBase Salt Dihydrochloride Salt Formation + 2 eq. HCl in Solvent FreeBase->Salt Step 4: Conversion to Salt Isolate Crystallization & Isolation Salt->Isolate Final Final Product High-Purity Dihydrochloride Salt Isolate->Final

Caption: A common regioselective synthetic pathway.

Troubleshooting Guide: Common Yield-Loss Scenarios

This section addresses the most frequent issues encountered during synthesis in a question-and-answer format.

Problem 1: My overall yield is low after synthesizing the free base, even before salt formation.

This strongly suggests issues in the core organic reactions or purification of the intermediate.

Q: What is the most likely cause of a low yield during the N-alkylation or N-methylation steps?

A: The primary culprits are typically incomplete reactions, side-product formation (especially dialkylation), and suboptimal reaction conditions. Piperazine derivatives, having two secondary amines, are prone to multiple substitutions if not properly controlled[1].

  • Expertise & Causality: The two nitrogen atoms in a piperazine ring have similar nucleophilicity. Adding an alkylating agent (like methyl iodide for methylation or an ethanol precursor) can result in a mixture of mono- and di-alkylated products, significantly lowering the yield of the desired compound. Using a protecting group on one nitrogen physically blocks it from reacting, directing the alkylation to the desired site[2][3].

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.

    • Evaluate Your Base and Solvent: For direct alkylation with alkyl halides, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is crucial to scavenge the acid byproduct without competing in the reaction. The solvent choice (e.g., Acetonitrile, DMF) can also dramatically affect reaction rates[2].

    • Consider Reductive Amination: For N-methylation, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is often cleaner and more efficient than using methyl iodide, leading to fewer quaternary ammonium salt byproducts[4].

Problem 2: I have a good crude yield of the free base, but I lose most of it during purification.

Q: My free base product is a thick, non-crystalline oil. How can I purify it without significant loss on a silica column?

A: This is a very common issue. The basic nitrogen atoms in piperazine derivatives interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation[5].

  • Expertise & Causality: The strong interaction between the basic amine and acidic silica causes the compound to "stick" to the column, eluting slowly and over many fractions. This not only results in poor purity but also means a significant portion of the product may never elute, destroying the yield.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The most effective solution is to add a basic modifier to your eluent. Add 0.5-2% (v/v) of triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The modifier competes for the acidic sites on the silica, allowing your product to elute cleanly with a much-improved peak shape[5].

    • Consider an Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent[5].

    • Alternative: Vacuum Distillation: If your compound is thermally stable, short-path vacuum distillation can be an excellent, scalable alternative to chromatography for removing non-volatile impurities.

Problem 3: The final dihydrochloride salt fails to crystallize or precipitates as an oil.

Q: I've isolated the free base, but when I add HCl to form the salt, I get an oil or very poor recovery. How can I improve the crystallization and yield?

A: Successful salt formation is highly dependent on solvent choice, stoichiometry of the acid, temperature, and concentration. The goal is to find a solvent system where the salt is poorly soluble, but the free base and impurities are soluble.

  • Expertise & Causality: The dihydrochloride salt is significantly more polar than the free base. Therefore, the ideal crystallization solvent is typically a less polar organic solvent that can dissolve the free base but not the ionic salt. Adding HCl protonates the two basic nitrogens, leading to a large increase in polarity and a decrease in solubility, which induces precipitation[6]. If the solvent is too polar, the salt will remain dissolved. If it's too non-polar, the free base may not dissolve initially.

  • Troubleshooting Steps:

    • Solvent Selection is Key: Isopropanol (IPA), ethanol, or ethyl acetate are excellent starting points. Dissolve the purified free base in a minimal amount of the chosen solvent.

    • Control the Acid Addition: Use a pre-made solution of HCl in a compatible solvent (e.g., 2M HCl in IPA or diethyl ether). Add the HCl solution dropwise to the stirred solution of your free base at room temperature or while cooling in an ice bath. Adding the acid too quickly can cause the product to "crash out" as an amorphous solid or oil, trapping impurities.

    • Monitor Stoichiometry: Ensure you add at least 2.0 equivalents of HCl to protonate both nitrogen atoms. Use of excess HCl is common to drive the equilibrium.

    • Induce Crystallization: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly to 0°C or below.

    • Isolate and Wash Correctly: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities without dissolving your product[5].

Troubleshooting Workflow Diagram

This logical flow can help diagnose yield loss systematically.

G start Problem: Low Overall Yield q1 Where is the yield loss occurring? start->q1 free_base During Free Base Synthesis or Purification q1->free_base Pre-salt salt_form During Dihydrochloride Salt Formation q1->salt_form Post-salt q2 Check Reaction Monitoring Data (TLC, LC-MS) free_base->q2 q3 Is the free base an oil? Difficult to purify? free_base->q3 q4 Does salt precipitate as oil or not at all? salt_form->q4 sol1 Solution: - Check stoichiometry/reagents - Optimize temp/time - Consider reductive amination q2->sol1 Incomplete Reaction or Side Products Found sol2 Solution: - Use TEA in column eluent - Perform Acid-Base extraction - Try vacuum distillation q3->sol2 Yes sol3 Solution: - Screen solvents (IPA, EtOAc) - Add HCl solution slowly - Control temperature (cool) - Ensure 2.0+ eq. HCl q4->sol3 Yes

Caption: A decision tree for troubleshooting yield loss.

Frequently Asked Questions (FAQs)

Q: What are typical starting conditions for the N-alkylation of a piperazine derivative?

A: A robust starting point is to use the piperazine substrate, 1.1-1.5 equivalents of the alkyl halide, and 2.0-3.0 equivalents of a base like K₂CO₃ in acetonitrile, heated to 50-80°C. The reaction should be monitored by TLC until the starting material is consumed[2].

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, or TEANeutralizes acid byproduct without competing as a nucleophile. Cesium carbonate is stronger and can accelerate slow reactions[7].
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)Polar aprotic solvents that are generally effective for Sₙ2 reactions.
Temperature 50 - 80 °CProvides sufficient energy to overcome the activation barrier without excessive side-product formation.
Stoichiometry 1.1 - 1.5 eq. Alkylating AgentA slight excess ensures the piperazine is fully consumed without leading to excessive dialkylation.

Q: Why is the dihydrochloride salt form necessary? Can't I use the free base?

A: The dihydrochloride salt form offers several critical advantages for a pharmaceutical compound:

  • Increased Stability: Salts are generally more stable crystalline solids than their free base counterparts, which are often oils or low-melting-point solids. This leads to a longer shelf life[6].

  • Improved Solubility: The salt form typically has much higher aqueous solubility, which is crucial for formulation and bioavailability[6].

  • Ease of Handling & Purification: Crystalline solids are much easier to handle, weigh, and purify by recrystallization than oils[5].

Q: What is the best way to monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the quickest and most common method. Use a mobile phase that gives good separation between your starting material and product (Rf values between 0.2 and 0.5 are ideal). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis and to check for impurities, HPLC or LC-MS are the preferred methods[8].

Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis of the Free Base (Illustrative Example via Reductive Amination)
  • Reaction Setup: To a solution of 2-(piperazin-2-yl)ethanol (1.0 eq.) in anhydrous methanol, add aqueous formaldehyde (37% solution, 1.2 eq.). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 15°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add ethyl acetate to the aqueous residue and basify with 2M NaOH until the pH is >12. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, typically as an oil.

Protocol 2: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base (1.0 eq.) from the previous step in a minimal amount of isopropanol (approximately 5-10 mL per gram of product).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether (2.1 eq.) dropwise. A white precipitate should begin to form.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0°C for an additional hour to maximize crystal formation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities. Dry the solid under vacuum to a constant weight to yield the final this compound.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Process for the N-monoalkylation of piperazine.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central (PMC). [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • The reaction of thionyl chloride with β amino alcohols: a computational investigation... Canadian Science Publishing. [Link]

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Preparation of amino acids from their salts.
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. Pharmaffiliates. [Link]

  • 2-(4-Methyl-2-propan-2-ylpiperazin-1-yl)ethanol. PubChem. [Link]

  • Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. [Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Institutes of Health (NIH). [Link]/PMC8947547/)

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Technical Support Center: Identification and Control of Impurities in 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. It addresses common questions and challenges encountered during impurity profiling, method development, and stability testing, grounding all recommendations in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section tackles the most common initial questions regarding the impurity profile of this compound, providing a foundational understanding of what to look for and why.

Q1: What are the primary classifications of impurities I should be concerned with for this compound?

As with any drug substance produced by chemical synthesis, impurities in this compound are categorized based on international regulatory guidelines, primarily the ICH Q3A(R2) guideline.[1] You should focus on three main categories:

  • Organic Impurities : These are the most common and structurally diverse class. They can arise from every stage of the product lifecycle, including the manufacturing process and storage.[2] This category includes starting materials, by-products of side reactions, intermediates that failed to fully react, and products formed from the degradation of the final compound.[3][4]

  • Inorganic Impurities : These are often derived from the manufacturing process and are typically known and easily identified.[2] They include reagents, ligands, inorganic salts, and catalysts used during synthesis.

  • Residual Solvents : These are organic volatile chemicals used during the synthesis or purification stages.[4] Their control is mandated by the ICH Q3C guideline, which classifies them based on their toxicity risk.[1]

Q2: What are the most likely process-related (organic) impurities from a typical synthesis?

While the exact commercial synthesis route may be proprietary, we can predict likely impurities by postulating a common synthetic pathway. A plausible route involves the N-alkylation of a substituted piperazine with an ethanol synthon. From this, we can anticipate several key process-related impurities.

Table 1: Potential Process-Related Impurities and Their Likely Origins

Impurity ClassPotential Specific ImpurityLikely Origin
Starting Materials 1-MethylpiperazineIncomplete reaction or excess reagent.
PiperazineImpurity in the 1-methylpiperazine starting material.
2-Chloroethanol or Ethylene OxideUnreacted alkylating agent.
Intermediates Various protected piperazine derivativesIncomplete deprotection steps in multi-step syntheses.
By-products N,N'-bis-alkylated piperazineReaction of the alkylating agent at both nitrogen atoms of a piperazine impurity.
Positional IsomersAlkylation at the N1 position instead of the desired N4 position if starting from a different piperazine isomer.
Q3: What degradation pathways should I investigate during forced degradation studies?

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods. Based on the structure of this compound, the following pathways are of primary concern.[5]

  • Oxidation : The secondary alcohol is susceptible to oxidation, forming a corresponding ketone. The tertiary amine of the N-methyl group can also be oxidized to form an N-oxide, a common metabolic and degradation pathway for such compounds.

  • N-Dealkylation : The methyl group on the piperazine nitrogen can be cleaved under certain stress conditions, leading to the formation of the des-methyl analogue.

  • Nitrosation : This is a critical degradation pathway to investigate. Secondary and tertiary amines, such as the piperazine moiety, can react with extraneous nitrosating agents (e.g., nitrites from excipients or atmospheric sources) to form N-nitrosamines.[6] These are classified as probable human carcinogens and are subject to strict control limits under ICH M7 guidelines.[4]

Degradation Pathways Potential Degradation Pathways parent 2-(4-Methylpiperazin-2-yl)ethanol n_oxide N-Oxide Impurity parent->n_oxide Oxidative Stress (e.g., H₂O₂) ketone Ketone Impurity (Oxidized Alcohol) parent->ketone Oxidative Stress des_methyl Des-methyl Impurity parent->des_methyl Thermal/Photolytic Stress nitrosamine N-Nitrosamine Impurity (Mutagenic Risk) parent->nitrosamine Nitrosating Agents (e.g., NaNO₂)

Caption: Potential degradation pathways for the target molecule.

Q4: What are the standard regulatory thresholds for reporting, identifying, and qualifying impurities?

The ICH Q3A(R2) guideline establishes thresholds based on the maximum daily dose (MDD) of the drug substance. These thresholds dictate the action required for any given impurity.[3]

Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.[3]

  • Identification Threshold : The level above which the structure of an impurity must be determined.[3]

  • Qualification Threshold : The level above which an impurity's biological safety must be established.[2]

Section 2: Troubleshooting & Analytical Strategy

This section provides actionable workflows and protocols for the practical challenges of impurity analysis.

Q5: I am seeing an unknown peak in my HPLC chromatogram. What is the recommended workflow for identifying it?

Identifying an unknown peak requires a systematic approach to gather structural information. The goal is to move from detection to confident structural elucidation. Modern analytical techniques are central to this process.[7]

Workflow for Unknown Impurity Identification:

  • Confirm Peak Significance : First, ensure the peak is not an artifact (e.g., from the solvent, system, or carryover). Then, quantify the peak. If it is above the ICH identification threshold, proceed with identification.[8]

  • High-Resolution Mass Spectrometry (LC-MS) : This is the most powerful first step. An LC-MS analysis will provide the accurate mass of the impurity, allowing you to determine its molecular formula.[9]

  • Tandem Mass Spectrometry (MS/MS) : Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern provides critical clues about the molecule's substructures, helping you pinpoint where the parent molecule has been modified.

  • Hypothesize Structures : Based on the molecular formula, fragmentation data, and knowledge of potential synthetic and degradation pathways, propose one or more candidate structures.

  • Isolation & NMR Spectroscopy : If the structure cannot be conclusively determined by MS, the impurity may need to be isolated (e.g., by preparative HPLC). Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural information.[9]

  • Confirmation : Once a structure is proposed, it should be confirmed by synthesizing the impurity standard and demonstrating that it has the same retention time, mass spectrum, and fragmentation pattern as the unknown peak.

Impurity Identification Workflow Workflow for Identifying an Unknown Impurity start Unknown Peak Detected in HPLC check Is peak > ICH Identification Threshold? start->check lcms Perform LC-MS Analysis check->lcms Yes ignore Report as Unidentified Impurity (Below Threshold) check->ignore No formula Determine Molecular Formula (from Accurate Mass) lcms->formula msms Acquire MS/MS Data (Fragmentation Pattern) formula->msms hypothesize Propose Candidate Structures msms->hypothesize isolate Is Structure Ambiguous? hypothesize->isolate nmr Isolate Impurity & Perform NMR Analysis isolate->nmr Yes confirm Synthesize Reference Standard & Confirm Identity isolate->confirm No nmr->confirm stop Document & Report confirm->stop ignore->stop

Caption: A systematic workflow for the identification of unknown impurities.

Q6: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The key is to demonstrate specificity: the ability to separate the parent peak from all potential degradation products.

Protocol 1: General Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at a sufficient level for detection without completely consuming the parent drug.[5]

  • Prepare Stock Solution : Create a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acidic Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl). Heat at 60°C for 24 hours.[5]

  • Basic Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH). Heat at 60°C for 24 hours.[5]

  • Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (final concentration: 0.5 mg/mL in 3% H₂O₂). Store at room temperature, protected from light, for 24 hours.[5]

  • Thermal Degradation : Store the solid drug substance in an oven at 80°C for 48 hours.[5]

  • Photolytic Degradation : Expose the solid drug substance to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis : After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using your developed HPLC method alongside an unstressed control sample.

  • Method Validation : The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is essential to confirm that the parent peak is spectrally pure in all stressed samples.

Protocol 2: HPLC-UV Method for Impurity Profiling (Example Starting Point)

This method serves as a general starting point; optimization will be required.

  • Column : C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient :

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: 95% B

    • 32-33 min: 95% to 5% B

    • 33-40 min: 5% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 210 nm (or as determined by UV scan)

  • Injection Volume : 10 µL

Rationale: A C18 column provides good hydrophobic retention for a broad range of analytes. A formic acid modifier ensures good peak shape for the basic piperazine compound. The gradient elution is crucial for separating early-eluting polar impurities from the more retained parent compound and any non-polar degradants.[7]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to navigate the complexities of stability testing and degradation pathway analysis for this molecule. Our approach is grounded in established chemical principles and regulatory expectations for forced degradation studies.[1][2]

Part 1: Predictive Degradation Analysis & FAQs

This section addresses the foundational questions regarding the inherent stability of this compound, drawing on knowledge of its core functional groups.

Q1: What are the most probable degradation pathways for this compound based on its structure?

A1: The structure of this compound contains two key moieties prone to degradation: the piperazine ring and the ethanol side chain. Based on extensive literature on related piperazine-containing compounds, we can predict several primary degradation pathways.[3][4][5]

  • Oxidative Degradation: The tertiary amines within the piperazine ring and the secondary carbon adjacent to the nitrogen are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or hydroxylation. The primary alcohol on the ethanol side chain can also be oxidized, first to an aldehyde and then potentially to a carboxylic acid.

  • Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo complex reactions, including ring opening and fragmentation.[4][5][6] The presence of CO2, even from atmospheric sources, can sometimes accelerate thermal degradation, leading to formylated products.[5]

  • Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, degradation under extreme pH conditions cannot be ruled out, potentially catalyzing ring-opening or other rearrangements.

  • Photolytic Degradation: Exposure to UV or visible light can generate radical species, initiating a variety of degradation reactions. The specific pathway is highly dependent on the wavelength and intensity of the light source.

Q2: Which specific functional groups are the most likely initiation points for degradation?

A2: The molecule has several reactive sites:

  • N4-Methylpiperazine Nitrogen: This tertiary amine is a prime target for oxidation to form an N-oxide.

  • N1-Piperazine Nitrogen: This is another tertiary amine susceptible to oxidation.

  • Ethanol Side Chain: The primary alcohol is susceptible to oxidation.

  • C-H Bonds Adjacent to Nitrogen: The methylene hydrogens on the piperazine ring are activated and can be susceptible to oxidative attack.

Q3: What are some potential degradation products I should be looking for during my analysis?

A3: Based on the predicted pathways, a targeted search for the following types of degradants is recommended. Mass spectrometry is an invaluable tool for this purpose.[7][8]

Potential Degradation Product Description of Change Expected Mass Change (Da) Plausible Condition
N-Oxide derivativeAddition of one oxygen atom to a piperazine nitrogen+16Oxidation
N-demethylated piperazineLoss of the methyl group from the N4 nitrogen-14Oxidation, Photolysis
Ring-opened productsCleavage of the piperazine ring, e.g., formation of ethylenediamine derivativesVariesThermal, Hydrolysis
Oxidized ethanol side chain (Aldehyde)Oxidation of the primary alcohol to an aldehyde-2Oxidation
Oxidized ethanol side chain (Carboxylic Acid)Further oxidation of the aldehyde to a carboxylic acid+14Oxidation
Part 2: Designing and Troubleshooting a Forced Degradation Study

Forced degradation or stress testing is a regulatory requirement and a critical step in developing a stability-indicating analytical method.[1][2]

Q4: I am initiating a forced degradation study. What are the recommended starting conditions?

A4: The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately detect and resolve the resulting impurities. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][2] The following conditions serve as a robust starting point.

Stress Condition Recommended Reagent/Condition Temperature Duration
Acidic Hydrolysis 0.1 M HCl60°C24 hours
Basic Hydrolysis 0.1 M NaOH60°C24 hours
Oxidative Degradation 3% H₂O₂Room Temp24 hours
Thermal Degradation Solid State80°C48 hours
Photolytic Degradation Solid State & SolutionICH Q1B compliant light sourcePer ICH Q1B
Q5: My initial stress test resulted in either no degradation or 100% degradation. How should I optimize the conditions?

A5: This is a common challenge. The key is to systematically adjust the severity of the stress conditions.

Problem Possible Cause Troubleshooting Steps
No/Minimal Degradation Stress condition is too mild.1. Increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl). 2. Increase the temperature in 10-20°C increments. 3. Extend the duration of the exposure.
Complete Degradation Stress condition is too harsh.1. Decrease the concentration of the stress agent (e.g., from 3% H₂O₂ to 0.3% H₂O₂). 2. Lower the temperature or conduct the experiment at room temperature. 3. Shorten the duration, taking multiple time points (e.g., 2, 6, 12 hours) to find the optimal exposure time.
Experimental Protocol: Oxidative Degradation

This protocol provides a detailed methodology for performing an oxidative stress test.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution.

  • Stress Condition Setup:

    • Transfer 5 mL of the stock solution into a clean, inert vial.

    • Add 5 mL of 6% hydrogen peroxide (H₂O₂) solution. This results in a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the solution at room temperature (25°C), protected from light, for 24 hours.

  • Quenching (Optional but Recommended): If the reaction is rapid, it can be quenched by adding a small amount of a reducing agent like sodium bisulfite to consume the excess H₂O₂. This step is crucial for preventing further degradation after the intended time point.

  • Sample Preparation for HPLC:

    • Withdraw an aliquot of the stressed sample.

    • Dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the prepared sample into a validated stability-indicating HPLC system for analysis.

Part 3: Analytical Method Development & Impurity Identification

A robust analytical method is the cornerstone of any degradation study.

Q7: What is a good starting point for an HPLC method to separate the parent compound from its degradants?

A7: A reversed-phase HPLC method is generally suitable for a polar compound like this.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 90% B over 30 minutes). This will elute the polar parent compound early and retain less polar degradation products longer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan, likely in the low UV range ~210 nm due to the lack of a strong chromophore). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

Q8: I'm seeing new peaks in my chromatogram after stressing my sample. What is the workflow for identifying these unknown degradants?

A8: Identifying unknown peaks requires a systematic approach, typically centered around Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: Inject the stressed sample into an LC-MS system. The HPLC conditions can be similar to your UV method. The MS detector will provide the mass-to-charge ratio (m/z) for the parent ion of each unknown peak, which corresponds to its molecular weight.

  • Hypothesize Structures: Compare the molecular weights of the degradants to the parent compound. Use the mass changes to hypothesize potential chemical transformations (e.g., +16 Da suggests oxidation).

  • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the parent ion of the impurity. The fragmentation pattern provides structural clues, acting as a "fingerprint" for different parts of the molecule.

  • Isolation (if necessary): If the structure cannot be definitively determined by MS/MS alone, the impurity may need to be isolated using preparative HPLC.

  • NMR Spectroscopy: Acquire NMR spectra (¹H, ¹³C, COSY, etc.) on the isolated impurity. This is the gold standard for unambiguous structure elucidation.

Part 4: Visualized Pathways and Workflows

Visual aids are essential for understanding complex degradation pathways and experimental processes.

G cluster_0 Predicted Degradation Pathways Parent 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride N_Oxide N-Oxide Derivative (+16 Da) Parent->N_Oxide Oxidation Demethylation N-Demethylated Product (-14 Da) Parent->Demethylation Oxidation/ Photolysis Alcohol_Ox Aldehyde/Carboxylic Acid (-2 Da / +14 Da) Parent->Alcohol_Ox Oxidation Ring_Opening Ring-Opened Products (e.g., Ethylenediamine derivatives) Parent->Ring_Opening Thermal/ Hydrolysis

Caption: Predicted degradation pathways for 2-(4-Methylpiperazin-2-yl)ethanol.

G cluster_1 Workflow for Impurity Identification Start Unknown Peak Detected in HPLC-UV LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight (m/z of Parent Ion) LCMS->MW Hypo Hypothesize Structures (Based on Mass Change) MW->Hypo MSMS Acquire MS/MS Fragmentation Data Hypo->MSMS Decision Structure Confident? MSMS->Decision Isolate Isolate Impurity (Prep-HPLC) Decision->Isolate No Confirm Confirm Structure Decision->Confirm Yes NMR Acquire NMR Spectra (1H, 13C, etc.) Isolate->NMR NMR->Confirm

Caption: Experimental workflow for identifying unknown degradation products.

References
  • Vertex AI Search. (2024). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Vertex AI Search. (2024). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Vertex AI Search. (2024). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres.
  • NIH. (2024). Development of forced degradation and stability indicating studies of drugs—A review.
  • RJPT. (2024). Stability Indicating Forced Degradation Studies.
  • ResearchGate. (2024). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • MDPI. (2024). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
  • University of Texas at Austin. (2024). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. (2024). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
  • ResearchGate. (2024). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions | Request PDF.
  • ResearchGate. (2024). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
  • ResearchGate. (2024). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
  • PubMed. (2024). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • PubMed. (2024). Elucidating the pathways of degradation of denagliptin.

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the stability challenges associated with this compound in solution. As a substituted piperazine ethanol derivative, its stability is paramount for ensuring the reproducibility of experimental results and the viability of downstream applications. This guide provides in-depth, field-proven insights into potential degradation pathways, troubleshooting strategies, and proactive formulation techniques to maintain the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability issues encountered during the handling and formulation of this compound.

Q1: My aqueous solution of this compound is showing a slight color change and a loss of potency over time. What are the most likely causes?

A1: The observed degradation is likely due to a combination of oxidative and pH-related mechanisms, which are common for piperazine-containing compounds.

  • Oxidative Degradation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can be catalyzed by light, trace metal ions, or dissolved oxygen.[1][2] This process can lead to the formation of N-oxides or other colored degradation products. The ethanol moiety could also potentially oxidize.

  • pH Instability: As a dihydrochloride salt, dissolving the compound in an unbuffered aqueous solvent will likely result in an acidic pH. Depending on the molecule's intrinsic properties, this acidic environment could accelerate hydrolysis of susceptible functional groups or catalyze other degradation reactions. Conversely, improper pH adjustment to highly basic conditions can also promote degradation.[3] Piperazine derivatives can be sensitive to both acidic and basic conditions, making pH control critical.[4]

Initial Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution.

  • Protect from Light: Ensure your solution is stored in an amber vial or protected from light to rule out photolytic degradation.[1]

  • Inert Atmosphere: If possible, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Q2: What are the primary degradation pathways I should anticipate for this molecule, and how can I detect them?

A2: Based on its chemical structure, the primary anticipated degradation pathways are oxidation and, to a lesser extent, hydrolysis and thermal degradation.

  • Major Pathway - Oxidation: The piperazine ring is the most probable site of oxidation.[2] This can involve the formation of N-oxides or ring-opening products. The secondary alcohol on the ethanol side chain is also a potential site for oxidation to a ketone.[5]

  • Minor Pathways:

    • Hydrolysis: While the core piperazine and ethanol structures are generally stable against hydrolysis, extreme pH conditions (either highly acidic or basic) combined with heat can force degradation.[4][5]

    • Thermal Degradation: At elevated temperatures, molecules with amine functionalities can undergo complex degradation reactions.[6][7] For piperazine analogs, this can include ring cleavage or reactions involving substituents.[6] Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine.[6]

Detection Methodology: The most effective method for detecting and quantifying these degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[8] An ideal HPLC method will separate the parent peak of this compound from all potential degradants.[4] Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for identifying the mass of the degradation products, which helps in elucidating their structures.[9]

Q3: My experimental results are inconsistent. Could this be a stability issue, and how do I develop a robust solution formulation?

A3: Yes, inconsistent results are a classic indicator of compound instability.[1] Degradation during stock solution storage or during the course of an experiment can lead to variable effective concentrations. To develop a robust formulation, you must systematically investigate and control the key stability-determining factors.

Below is a workflow to guide you through diagnosing instability and formulating a stable solution.

Troubleshooting_Workflow start Inconsistent Results or Observed Degradation check_ph 1. Measure pH of Solution start->check_ph ph_study 2. Conduct pH Stability Study (See Protocol 2) check_ph->ph_study Is pH optimal? buffer 3. Buffer Solution to Optimal pH ph_study->buffer check_oxidation 4. Assess Oxidative Stability buffer->check_oxidation add_antioxidant 5. Add Antioxidant & Use Inert Atmosphere check_oxidation->add_antioxidant Degradation observed with H2O2 stress? check_temp 6. Evaluate Temperature Effects add_antioxidant->check_temp storage 7. Optimize Storage Conditions (e.g., 2-8°C, Protected from Light) check_temp->storage stable_formulation Stable Formulation Achieved storage->stable_formulation

Caption: Troubleshooting workflow for diagnosing and resolving solution instability.

Key Formulation Strategies:

  • pH Optimization: This is the most critical first step. Conduct a pH stability profile to find the pH at which the compound is most stable and buffer your formulation accordingly.[1]

  • Use of Co-solvents: For some compounds, reducing the water activity by adding co-solvents like ethanol or glycerin can enhance stability.[1][10]

  • Addition of Excipients:

    • Antioxidants: If the compound is susceptible to oxidation, consider adding antioxidants like ascorbic acid or sodium metabisulfite.

    • Chelating Agents: To mitigate catalysis by trace metal ions, a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Storage Conditions: Always store stock solutions at recommended temperatures (typically 2-8°C or -20°C for long-term), protected from light, and in tightly sealed containers.[1]

Experimental Protocols
Protocol 1: Forced Degradation Study

Objective: To deliberately degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[4] This is a foundational experiment for understanding the molecule's liabilities.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, heating block/water bath, photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in Water) control Control Sample (Unstressed, t=0) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (60°C Solution) prep->thermal photo Photolytic (ICH Light Exposure) prep->photo analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.[4]

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A control sample should be kept under normal conditions (e.g., 4°C, protected from light) for comparison.[4]

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60-80°C.[4][5]

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60-80°C.[4][5]

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[4][5]

    • Thermal Degradation: Heat the stock solution at 60-80°C.[4]

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter.[4]

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[5]

  • Neutralization: Before analysis, cool the acid and base hydrolysis samples and neutralize them with an equivalent amount of NaOH and HCl, respectively.[4]

  • Analysis: Analyze all stressed samples, the neutralized samples, and the control sample by a validated stability-indicating HPLC method.[4]

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in an aqueous solution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • HPLC system and a validated analytical method.

Methodology:

  • Solution Preparation: Prepare a series of buffered solutions across the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Incubation: Add a known concentration of the compound to each buffered solution. Incubate all solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each pH solution and quench the reaction if necessary (e.g., by cooling or dilution).

  • Quantification: Analyze the samples using HPLC to determine the remaining percentage of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k).

  • Profile Generation: Plot the log(k) values against pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Data Summary

Table 1: Potential Degradation Pathways and Mitigation Strategies

Degradation Pathway Potential Cause Primary Mitigation Strategy Secondary Actions
Oxidation Dissolved O₂, trace metal ions, lightStore and handle under an inert atmosphere (N₂ or Ar).Add antioxidants (e.g., ascorbic acid); add a chelating agent (e.g., EDTA); store in amber vials.
Acid Hydrolysis Low pH environment (pH < 4)Buffer the solution to the determined optimal pH.Store at reduced temperatures (2-8°C).
Base Hydrolysis High pH environment (pH > 8)Buffer the solution to the determined optimal pH.Avoid highly basic conditions during formulation.
Thermal Degradation High temperature storage or processingStore solutions at recommended low temperatures (e.g., 2-8°C).Avoid prolonged exposure to elevated temperatures during experiments.
Photodegradation Exposure to UV or visible lightStore in light-resistant (amber) containers.[1]Conduct experimental work under subdued lighting.

Table 2: Recommended Starting Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Typical Duration
Acid Hydrolysis 0.1 M HCl60 - 80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60 - 80°C2 - 24 hours
Oxidation 3% H₂O₂Room Temperature2 - 24 hours
Thermal (Solution) Aqueous Buffer60 - 80°C24 - 72 hours
Photolytic ICH-compliant light sourceRoom TemperaturePer ICH guidelines

Note: Durations should be adjusted to achieve 5-20% degradation for optimal analysis.[5]

References
  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Effects of S olvent System and S torage Condition on Chemical S tability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Semantic Scholar. Available from: [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering. Available from: [Link]

  • LC and LC-MS/MS Studies for Identification and Characterisation of Related Substances and Degradation Products of Abrocitinib. Request PDF. Available from: [Link]

Sources

Optimizing reaction conditions for synthesizing 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, ensuring high yield, purity, and reproducibility.

Core Synthesis Strategy: An Overview

The most direct and common route to 2-(4-Methylpiperazin-2-yl)ethanol is the selective N-methylation of the precursor, 2-(piperazin-2-yl)ethanol. The primary challenge lies in achieving regioselectivity—preferentially methylating the nitrogen at the 4-position (N4) over the nitrogen at the 1-position (N1)—and preventing over-methylation to form a quaternary ammonium salt.

The N1 and N4 positions are electronically and sterically distinct. The N1 nitrogen is adjacent to the stereocenter bearing the ethanol group, making it slightly more hindered. The N4 nitrogen is generally more nucleophilic and accessible, making it the preferred site for alkylation under controlled conditions.

Two primary methods are recommended for this transformation:

  • Reductive Amination (Eschweiler-Clarke Reaction): This is often the preferred method for industrial applications due to its high selectivity, use of inexpensive reagents (formaldehyde and a reducing agent), and generally cleaner reaction profiles.

  • Direct Alkylation: This classic SN2 reaction uses a methylating agent like methyl iodide or dimethyl sulfate. While effective, it requires stricter control to prevent the formation of byproducts.

The final step involves converting the free base into its stable dihydrochloride salt, which is crucial for handling, stability, and formulation.

cluster_main Core Synthetic Pathway SM 2-(Piperazin-2-yl)ethanol (Starting Material) INT 2-(4-Methylpiperazin-2-yl)ethanol (Free Base Intermediate) SM->INT Selective N4-Methylation (e.g., Reductive Amination) PROD This compound (Final Product) INT->PROD Salt Formation (+ 2 HCl) cluster_side_reaction Regioselectivity Challenge SM 2-(Piperazin-2-yl)ethanol P1 Desired Product 2-(4-Methyl...) SM->P1 Methylation at N4 (More Accessible) P2 Isomeric Byproduct 2-(1-Methyl...) SM->P2 Methylation at N1 (More Hindered)

Technical Support Center: Resolving Co-eluting Peaks in HPLC Analysis of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our focus is to empower you with the scientific rationale and practical steps needed to resolve complex chromatographic challenges, particularly the issue of co-eluting peaks.

Understanding the Analyte: A Chromatographer's Perspective

2-(4-Methylpiperazin-2-yl)ethanol is a polar, basic compound. Its dihydrochloride salt form makes it highly water-soluble. These characteristics present a specific set of challenges for traditional reversed-phase (RP) HPLC, including:

  • Poor Retention: The high polarity of the analyte leads to weak interaction with non-polar stationary phases (like C18), often causing it to elute at or near the void volume.[1][2]

  • Peak Tailing: The basic piperazine moiety can interact strongly with acidic residual silanols on the surface of silica-based columns, leading to asymmetrical peak shapes.[3]

  • Co-elution with Impurities: Structurally similar impurities, such as starting materials or synthesis by-products, can be difficult to resolve from the main analyte peak.

This guide is structured to address these challenges systematically, starting with the most common issue of co-elution and poor resolution.

Part 1: Troubleshooting Guide for Co-eluting Peaks

Co-elution, where two or more compounds elute from the column at the same time, is a critical issue that compromises the accuracy of quantification and peak identification.[4][5] It often manifests as a shoulder on the main peak, a broad peak, or a peak that fails purity checks via DAD/PDA or MS detectors.[5]

Q1: My main peak for 2-(4-Methylpiperazin-2-yl)ethanol has a shoulder, suggesting a co-eluting impurity. What is my first step?

A1: The first step is to confirm co-elution and then systematically adjust chromatographic selectivity.

The resolution between two peaks is governed by efficiency, selectivity, and retention. When peaks are co-eluting, the primary goal is to alter the selectivity (α) of the system, which is the ability of the chromatographic system to "discriminate" between the two compounds.[4]

Start Observe Peak Asymmetry (Shoulder or Tailing) CheckPurity Confirm Co-elution (DAD/PDA Peak Purity or MS) Start->CheckPurity IsPure Peak is Pure? CheckPurity->IsPure ModifyMethod Modify Method to Change Selectivity IsPure->ModifyMethod No TroubleshootTailing Address Peak Tailing: - Adjust pH - Use Deactivated Column - Add Mobile Phase Modifier IsPure->TroubleshootTailing Yes

Caption: Initial workflow for diagnosing an asymmetric peak.

The most direct way to alter selectivity is by changing the mobile phase composition.[6][7]

Step-by-Step Protocol:

  • Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. The different solvent properties (dipole moment, hydrogen bonding capability) will alter interactions with your analyte and impurities, often resolving co-eluting peaks.

  • Adjust Mobile Phase pH: As a basic compound, the ionization state of 2-(4-Methylpiperazin-2-yl)ethanol is highly dependent on pH.[3] Adjusting the pH of the aqueous portion of your mobile phase by ±1 pH unit can dramatically change retention and selectivity. For this basic analyte, operating at a low pH (e.g., 2.5-3.5) with a buffer like phosphate or formate is a good starting point to ensure the analyte is fully protonated and to suppress silanol interactions.[8]

  • Vary Buffer Concentration: Buffer concentration can influence retention and peak shape.[9] Generally, a concentration between 10-50 mM is effective. Try adjusting the concentration within this range.

Table 1: Mobile Phase Variables to Alter Selectivity

ParameterRationaleRecommended Starting PointExperimental Change
Organic Modifier Changes solvent-analyte interactions (selectivity).AcetonitrileSwitch to Methanol
Mobile Phase pH Alters ionization of analyte and silanols.[10]pH 3.0 (Formic or Phosphoric Acid)Adjust to pH 2.5 or pH 4.0
Buffer Concentration Affects ionic strength and can impact peak shape.20 mM Ammonium FormateTest 10 mM and 50 mM
Part 2: Advanced Strategies for Persistent Co-elution

If mobile phase optimization is insufficient, a change in the fundamental retention mechanism is required. For a highly polar basic compound like 2-(4-Methylpiperazin-2-yl)ethanol, standard reversed-phase is often not the ideal solution.[2]

Q2: I've tried changing my mobile phase, but the peaks are still not resolved. What column and chromatographic mode should I try next?

A2: For this class of molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended next step.

HILIC is a powerful technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[11][12]

In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically >80% acetonitrile).[2] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

cluster_RP Reversed-Phase Chromatography cluster_HILIC HILIC RP_Stationary Non-Polar Stationary Phase (C18) - Hydrophobic Interactions - Analyte: Polar, Basic - Result: Poor Retention RP_Mobile Polar Mobile Phase (High % Water) - Analyte elutes quickly HILIC_Stationary Polar Stationary Phase (Silica) - Forms water layer - Analyte: Polar, Basic - Result: Strong Retention HILIC_Mobile Non-Polar Mobile Phase (High % ACN) - Analyte partitions into water layer Analyte_RP Analyte Analyte_RP->RP_Stationary Weak Interaction Analyte_HILIC Analyte Analyte_HILIC->HILIC_Stationary Strong Partitioning

Caption: Comparison of retention mechanisms in RP-HPLC vs. HILIC.

  • Column Selection: Choose a HILIC column. Good starting points include bare silica, amide, or zwitterionic phases.[13][14]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate.

  • Gradient Elution: Start with a high percentage of Solvent A (e.g., 95-100%) and run a gradient increasing the percentage of Solvent B.[15] Unlike reversed-phase, water is the strong eluting solvent in HILIC.

  • Sample Diluent: Crucially, dissolve your sample in the initial mobile phase conditions (high organic content). Injecting in a high-water content solvent will cause severe peak distortion.[9][15]

Q3: Are there other alternatives to HILIC?

A3: Yes, Ion-Pair Chromatography (IPC) and Mixed-Mode Chromatography (MMC) are also viable options.

  • Ion-Pair Chromatography (IPC): This technique is used in a reversed-phase system. An ion-pairing reagent (e.g., an alkyl sulfonate like hexane-sulfonic acid) is added to the mobile phase.[16][17] This reagent has a charged head that pairs with the protonated analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase, thereby increasing retention. While effective, IPC methods can have long equilibration times and the reagents can be difficult to remove from the column, often requiring column dedication.[18]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities.[18] These columns offer a dual retention mechanism and are excellent for separating mixtures of polar and non-polar compounds. A piperazine derivative could be well-retained on a mixed-mode column with a cation-exchange component.[19]

Part 3: Frequently Asked Questions (FAQs)

Q4: My peak for 2-(4-Methylpiperazin-2-yl)ethanol is tailing badly, even when it's resolved from other peaks. Why is this happening and how do I fix it?

A4: Peak tailing for basic compounds is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column.[3]

Solutions:

  • Lower Mobile Phase pH: At a low pH (e.g., < 3), the vast majority of silanol groups will be protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.

  • Use a Modern, End-Capped Column: Use a high-purity silica column that has been thoroughly "end-capped" to reduce the number of accessible silanols. Columns with polar-embedded groups or charged surface technologies are also designed to shield silanols and improve peak shape for bases.[3][20]

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[3] However, TEA can suppress MS signal if using LC-MS.

Q5: What are the likely impurities I should be looking for that could co-elute with my main compound?

A5: Based on common synthetic routes for similar piperazine-containing molecules, potential impurities include:

  • Unreacted Starting Materials: Such as 1-methylpiperazine or related precursors.

  • Over-alkylation Products: Where the second nitrogen on the piperazine ring is also alkylated.[21]

  • Degradation Products: Such as N-oxides or products from side reactions.

  • Positional Isomers: If the synthesis allows for substitution at different positions on the piperazine ring.

Using a mass spectrometer (LC-MS) is the most effective way to get an initial identification of these co-eluting species by examining their mass-to-charge ratio.

Q6: My retention times are drifting from one injection to the next. What is the cause?

A6: Retention time drift is usually caused by one of three issues:[3]

  • Insufficient Column Equilibration: This is especially common with gradient methods or when using ion-pairing reagents. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.

  • Mobile Phase Instability: If the mobile phase is not prepared consistently or if volatile components (like TEA or formic acid) evaporate over time, the composition changes, leading to drift. Prepare fresh mobile phase daily.

  • Temperature Fluctuation: Column temperature significantly affects retention time. Using a thermostatted column compartment is essential for reproducible chromatography.[3]

References
  • Anonymous. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Google Cloud.
  • Anonymous. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Google Cloud.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • Waters. (2022, January). Waters Column Selection Guide for Polar Compounds. Waters Corporation.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Dolan, J. W. (2008, May 1). Ion Pairing — Blessing or Curse? LCGC International.
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 2-Cycloheptylpropan-2-amine Isomers. BenchChem.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • LCGC. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? LCGC.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell.
  • Anonymous. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Hawach. (2025, August 20). Polar Column in HPLC Example. Hawach.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Scharlab. (n.d.). Ion pair chromatography reagents. Scharlab.
  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. BenchChem.

Sources

Minimizing side reactions during the synthesis of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our focus is on anticipating and mitigating common side reactions to improve yield, purity, and process reliability.

Introduction: The Challenge of Selective Synthesis

The synthesis of asymmetrically substituted piperazines like 2-(4-Methylpiperazin-2-yl)ethanol is a common task in medicinal chemistry. The piperazine motif is valued for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] However, the presence of two reactive nitrogen atoms presents a significant challenge in achieving selective functionalization, often leading to a mixture of products that are difficult to separate. The existence of a second nitrogen atom can either diminish the reactivity of the desired C-H bond or lead to undesired side reactions.[2][3]

This guide is structured to address the most critical side reactions encountered when synthesizing this target molecule, focusing on the common and practical route of selective N-methylation of a pre-existing 2-substituted piperazine core.

Core Synthetic Pathway: Selective N-Methylation

The most direct and controllable route begins with 2-(piperazin-2-yl)ethanol. The key transformation is the selective methylation of the nitrogen at the 4-position (N4) without affecting the nitrogen at the 1-position (N1). The final step involves converting the free base to its dihydrochloride salt.

G cluster_main Primary Synthetic Route Start 2-(Piperazin-2-yl)ethanol Reagent + Methylating Agent (e.g., HCHO / HCOOH) Start->Reagent Selective N-Methylation Product 2-(4-Methylpiperazin-2-yl)ethanol (Free Base) Reagent->Product HCl + 2 eq. HCl Product->HCl Salt Formation Salt 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride HCl->Salt

Caption: Primary synthetic pathway for 2-(4-Methylpiperazin-2-yl)ethanol.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question provides a causal analysis of the problem and offers field-proven solutions with detailed protocols.

FAQ 1: My final product is contaminated with a di-methylated impurity. How can I improve selectivity for mono-methylation?

Issue: You are observing the formation of 2-(1,4-dimethylpiperazin-2-yl)ethanol, indicating that methylation has occurred on both nitrogen atoms.

Causality: The nucleophilicity of the N1 and N4 nitrogens in the starting material, 2-(piperazin-2-yl)ethanol, is not sufficiently differentiated under your current reaction conditions. The N1 nitrogen, being adjacent to the C2-substituent, is more sterically hindered, but this is often insufficient to prevent reaction entirely, especially under forcing conditions or with highly reactive reagents.

Solution A: Implement a Protecting Group Strategy

This is the most robust method for guaranteeing mono-methylation. By temporarily "blocking" one nitrogen, you direct the methylation to the desired position. The Boc (tert-butyloxycarbonyl) group is ideal for this purpose due to its ease of installation and clean, acidic removal.

Experimental Protocol: Boc-Protection Strategy

  • Protection (N1):

    • Dissolve 2-(piperazin-2-yl)ethanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.).

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction to isolate the protected intermediate, tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

  • Methylation (N4):

    • Dissolve the Boc-protected intermediate (1.0 eq.) in methanol.

    • Add aqueous formaldehyde (37 wt. %, 1.2 eq.) followed by formic acid (1.5 eq.).

    • Heat the reaction to reflux (60-70 °C) for 4-6 hours. Monitor for the formation of the N-methylated product.

    • Cool, basify with NaOH solution, and extract the product with an organic solvent (e.g., ethyl acetate) to isolate tert-butyl 3-(2-hydroxyethyl)-4-methylpiperazine-1-carboxylate.

  • Deprotection:

    • Dissolve the methylated intermediate in a solvent like methanol or 1,4-dioxane.

    • Add an excess of HCl (e.g., 4M HCl in dioxane or saturated HCl in methanol).

    • Stir at room temperature for 1-3 hours. The product, this compound, will typically precipitate and can be collected by filtration.

Solution B: Optimize the Eschweiler-Clarke Reaction

For a more atom-economical approach without protection, precise control over the reductive amination conditions is key. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is inherently less prone to over-alkylation than methods using alkyl halides and is the preferred industrial method.

Key Optimization Parameters:

  • Stoichiometry: Use a slight excess of formaldehyde (1.1-1.3 equivalents) to ensure the formation of the iminium ion intermediate, but avoid a large excess which can lead to side reactions.

  • Temperature: Maintain a controlled temperature. Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents, then slowly heat to reflux. Overheating can reduce selectivity.

  • pH Control: The reaction proceeds through an iminium intermediate and requires an acidic environment provided by formic acid. Ensure sufficient formic acid is present to act as both the acid catalyst and the hydride donor.

ParameterRecommended ConditionRationale
Reagent Ratio 1.0 eq. Amine : 1.2 eq. HCHO : 1.5-2.0 eq. HCOOHEnsures complete reaction while minimizing side products.
Temperature Initial addition at 0-10 °C, then reflux (60-80 °C)Controls initial exotherm and drives reaction to completion.
Reaction Time 4-12 hoursMonitor by LC-MS to avoid prolonged heating after completion.
Solvent Often run neat or with minimal water/methanol.High concentration favors the desired bimolecular reaction.
FAQ 2: I'm observing a significant amount of quaternary ammonium salt. How do I prevent over-alkylation?

Issue: Your product contains a salt impurity that is likely the result of a second methylation on the N4 nitrogen, forming a quaternary ammonium salt.

Causality: This side reaction is almost exclusively a problem when using highly reactive alkylating agents, such as methyl iodide (MeI) or dimethyl sulfate. After the first methylation, the resulting tertiary amine (your desired product) is often more nucleophilic than the secondary amine in the starting material, making it susceptible to a second, irreversible alkylation to form the quaternary salt.

G cluster_main Mechanism of Over-Alkylation Product Desired Product (Tertiary Amine) MeI1 + CH₃I Product->MeI1 Further Alkylation Quat Quaternary Ammonium Salt (Side Product) MeI1->Quat

Caption: Undesired over-alkylation leading to a quaternary ammonium salt.

Solution: Change the Methylating Agent

The most effective solution is to avoid direct alkylating agents entirely.

  • Primary Recommendation (Eschweiler-Clarke): As detailed in FAQ 1, switch to the Eschweiler-Clarke (formaldehyde/formic acid) method. This reductive amination pathway does not generate a species capable of quaternizing the tertiary amine product, making it the superior choice for preventing this side reaction.

  • Alternative (Sodium Borohydride): Use formaldehyde with a different reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are milder and also operate via a reductive amination pathway that avoids over-alkylation.

Experimental Protocol: Reductive Amination with STAB

  • Dissolve 2-(piperazin-2-yl)ethanol (1.0 eq.) in a solvent like dichloroethane (DCE) or THF.

  • Add aqueous formaldehyde (37 wt. %, 1.1 eq.).

  • Add acetic acid (1.1 eq.) to facilitate iminium ion formation.

  • Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq.) over 30 minutes, keeping the temperature below 25 °C.

  • Stir for 3-5 hours at room temperature. Monitor by LC-MS.

  • Perform an aqueous workup to quench the reaction and isolate the free base product.

FAQ 3: How do I efficiently convert the final free base to the dihydrochloride salt and purify it?

Issue: You have successfully synthesized the free base, 2-(4-Methylpiperazin-2-yl)ethanol, but need to form the stable, crystalline dihydrochloride salt with high purity.

Causality: Salt formation is a critical final step for both stability and purification. The dihydrochloride salt has significantly different solubility properties compared to the free base or potential organic impurities, allowing for purification via crystallization or precipitation.

Solution: Controlled Precipitation and Recrystallization

Experimental Protocol: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base product in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (2.0-2.2 equivalents). This can be anhydrous HCl gas, a solution of HCl in IPA, or concentrated aqueous HCl. Using an anhydrous solution (e.g., HCl in IPA) is often preferred to minimize water content and promote crystallization.

  • Precipitation/Crystallization: The dihydrochloride salt will typically precipitate upon addition of the acid. The process can be aided by:

    • Cooling the mixture in an ice bath.

    • Slowly adding a less polar co-solvent ("anti-solvent") like methyl tert-butyl ether (MTBE) or diethyl ether until the solution becomes cloudy, then allowing it to stand.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a cold solvent in which the salt is poorly soluble (e.g., cold IPA or MTBE) to remove any soluble impurities.

  • Drying: Dry the final product under vacuum to obtain this compound as a crystalline solid.

  • Recrystallization (Optional): For very high purity, the dried salt can be recrystallized from a suitable solvent system, such as methanol/IPA or ethanol/water.

References

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • D'Souza, A. A., & D'Souza, P. V. (Year not specified). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of N-(2-hydroxyethyl)piperazine.

Sources

Challenges in the scale-up of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Introduction: Welcome to the technical support center for the process development and scale-up of this compound. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning this chiral piperazine derivative from bench-scale synthesis to pilot or manufacturing scale. The scale-up of active pharmaceutical ingredients (APIs) introduces challenges not always apparent at the lab scale, including altered reaction kinetics, impurity profiles, and critical solid-state properties. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental principles of organic process chemistry and chemical engineering.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect to control during the salt formation and crystallization of the dihydrochloride?

A1: The most critical aspect is controlling the rate of supersaturation. Dihydrochloride salts of piperazine derivatives can be highly sensitive to crystallization conditions, leading to issues like oiling out, formation of unstable polymorphs, or poor crystal habit. Rapid addition of hydrochloric acid or a fast anti-solvent addition can create localized high supersaturation, leading to uncontrolled precipitation rather than controlled crystallization. A slow, controlled addition at a well-defined temperature, often with seeding, is paramount for isolating a stable, filterable crystalline solid.

Q2: We are observing a new, unknown impurity in our scaled-up batch that was not present in the lab-scale synthesis. What is the likely cause?

A2: This is a common scale-up issue. The primary causes are typically related to mass and heat transfer limitations in larger reactors.

  • Inefficient Mixing: Larger vessels can have localized "hot spots" or areas of high reagent concentration, leading to side reactions or degradation.

  • Longer Reaction Times: Slower heating or cooling cycles in large reactors can expose the reaction mixture to elevated temperatures for longer periods, promoting the formation of thermal degradants.

  • Leaching: Different reactor materials of construction could potentially leach metallic impurities that can catalyze side reactions. A systematic investigation using LC-MS to obtain a molecular weight is the first step in identification.[1][2]

Q3: Why is the control of polymorphism so important for this API?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is critical because different polymorphs can have distinct physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[3][4] For an API, a change in polymorphic form can directly impact the drug's bioavailability and shelf-life.[5] Regulatory agencies require strict control over the polymorphic form of the final API. Therefore, identifying the most thermodynamically stable polymorph and developing a robust crystallization process to consistently produce it is a non-negotiable step in process development.[6]

Troubleshooting Guide: From Reaction to Isolation

This section provides in-depth guidance on specific challenges encountered during the scale-up process, structured by manufacturing stage.

Part 1: The Synthetic Reaction

A plausible synthetic route is outlined below to provide context for the troubleshooting discussion.

G A Chiral Amino Acid Precursor (e.g., from Aspartic Acid) B Protected Piperazin-2-one A->B Cyclization C Protected 2-(Piperazin-2-yl)ethanol B->C Reduction of Amide & Alcohol Protection D Protected 2-(4-Methylpiperazin-2-yl)ethanol C->D Reductive Amination (Formaldehyde, H₂) E 2-(4-Methylpiperazin-2-yl)ethanol (Free Base) D->E Deprotection F Final API: 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride E->F Salt Formation (HCl in Solvent)

Caption: Plausible synthetic workflow for this compound.

Issue 1: Incomplete Reductive Amination (Step C -> D)

Question: During scale-up of the reductive amination step to introduce the N-methyl group, we see significant amounts of starting material remaining even after extended reaction times. Why is this happening and how can we fix it?

Answer: This issue almost always points to problems with catalyst activity or hydrogen mass transfer.

  • Causality (The "Why"): On a small scale, achieving good slurry mixing and ensuring the catalyst is well-suspended is trivial. In a large, baffled reactor, catalyst particles (e.g., Palladium on Carbon) can settle in dead zones where mixing is poor. Furthermore, the efficiency of dispersing hydrogen gas into the liquid phase (gas-liquid mass transfer) is significantly harder to scale. The reaction becomes limited not by intrinsic kinetics but by the rate at which hydrogen can dissolve and reach the catalyst surface.

  • Troubleshooting & Solutions:

    • Agitator Speed & Design: Ensure the agitator is designed for solid suspension and gas dispersion (e.g., a Rushton turbine or a gas-inducing impeller). Increase agitation speed to the maximum safe level to ensure the catalyst remains suspended and to improve gas dispersion.

    • Hydrogen Pressure: Increasing the hydrogen pressure will increase its solubility in the reaction medium, which can directly increase the reaction rate.

    • Catalyst Loading & Quality: While simply adding more catalyst is an option, it's often not cost-effective. First, ensure the catalyst has not been deactivated. Water is a common by-product of reductive amination and can inhibit some catalysts. Consider adding a water scavenger like molecular sieves. Also, test the activity of the catalyst batch before use.

    • Sparging: Use a sparge tube to introduce hydrogen below the agitator blades. This breaks up large gas bubbles and maximizes the gas-liquid interfacial area for better mass transfer.

Issue 2: Formation of Over-Methylated Impurity

Question: Our analysis of the crude product after step C -> D shows a significant impurity with a mass corresponding to a di-methylated piperazine by-product. How can we control this?

Answer: This suggests a loss of selectivity. The likely culprit is the formation of an enamine intermediate followed by a second methylation, or issues with stoichiometry control on a large scale.

  • Causality (The "Why"): Reductive amination proceeds via the formation of an iminium ion or enamine, which is then reduced. If the rate of reduction is slow compared to the rate of reaction with another molecule of formaldehyde, or if local excesses of the methylating agent exist, side reactions can occur. The free secondary amine on the piperazine ring is also nucleophilic and can react further.

  • Troubleshooting & Solutions:

    • Control Reagent Addition: Instead of charging all the formaldehyde at once, add it slowly and sub-surface over several hours. This keeps the instantaneous concentration low, favoring the desired mono-alkylation reaction.

    • Temperature Control: Lowering the reaction temperature can often increase selectivity by slowing down the undesired side reactions more than the desired reaction.

    • Choice of Methylating Agent: While formaldehyde is common, other reagents might offer better control on scale, although they may be more expensive. Using a protected formaldehyde equivalent could be explored.

Part 2: Crystallization and Solid-State Control

The final crystallization step is arguably the most critical for defining the quality attributes of the API.

Issue 3: Product "Oils Out" During Dihydrochloride Salt Formation

Question: When we add our solution of HCl to the free base in isopropanol, the product initially forms a thick, unfilterable oil instead of a crystalline solid. What's causing this and how do we prevent it?

Answer: "Oiling out" or liquid-liquid phase separation occurs when the concentration of the solute exceeds its solubility limit so rapidly that the system phase-separates into a solute-rich liquid phase before nucleation and crystal growth can occur.

  • Causality (The "Why"): The dihydrochloride salt is significantly more polar and often much less soluble in organic solvents than its free-base counterpart. Adding the acid too quickly, using too concentrated a solution, or performing the addition at a temperature where the salt has very low solubility creates a massive degree of supersaturation, favoring the formation of an amorphous, oily phase.

  • Troubleshooting & Solutions:

    ParameterRecommendationRationale
    Temperature Perform the HCl addition at a higher temperature (e.g., 50-60 °C) where the salt has higher solubility.This prevents the supersaturation from becoming excessively high, allowing for controlled nucleation upon cooling.
    Addition Rate Add the HCl solution slowly over 1-2 hours with vigorous stirring.Maintains a controlled level of supersaturation, giving molecules time to orient into a crystal lattice.
    Seeding Add a small amount (0.1-1% w/w) of pre-made crystalline API after adding ~10% of the acid.Provides a template for crystal growth, bypassing the energy barrier for primary nucleation and promoting the desired polymorphic form.[4]
    Solvent System Consider a co-solvent system. For example, adding a small amount of water to the isopropanol can increase the salt's solubility, preventing it from crashing out. The water can then be removed by azeotropic distillation if necessary.Modulates the solubility profile to create a more favorable window for crystallization.

Issue 4: Inconsistent Polymorphic Form Between Batches

Question: We have identified two polymorphs (Form A and Form B). Our lab process always yields the desired Form A, but pilot batches sometimes produce Form B or a mixture. How do we ensure consistency?

Answer: This is a classic scale-up challenge related to kinetic versus thermodynamic control. One form (likely the metastable Form B) is crystallizing due to subtle changes in conditions.[3] A thorough polymorph screening and process parameter study is required.

  • Causality (The "Why"): Metastable polymorphs often nucleate faster (kinetic control), especially under conditions of high supersaturation or rapid cooling. The stable form is energetically favored but may be slower to form (thermodynamic control). The larger scale process may have different cooling rates or levels of impurities that favor the kinetic form.

  • Troubleshooting & Solutions:

    • Identify the Stable Form: Determine the thermodynamically stable form through slurry experiments at different temperatures. The stable form will be the least soluble.

    • Develop a Robust Process: Design the crystallization process to favor the stable form. This usually involves:

      • Slower Cooling: A slow, controlled cooling profile gives the system time to equilibrate and form the most stable lattice.

      • Aging Period: Holding the slurry at the final crystallization temperature for several hours allows any metastable form to convert to the stable form.

      • Seeding: Using seeds of the desired stable polymorph (Form A) is the most effective way to ensure it crystallizes preferentially.

    • Characterization Protocol: Implement a mandatory characterization step for every batch using Powder X-Ray Diffraction (PXRD) to confirm the correct polymorphic form has been produced.

G cluster_0 Phase 1: Detection & Analysis cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Validation & Control A Inconsistent Batch Results (PXRD shows Form B or Mixture) B Perform Polymorph Screening (Slurry experiments, DSC, TGA) A->B C Identify Thermodynamic Form (e.g., Form A is most stable) B->C D Design Crystallization to Target Form A C->D E Implement Seeding Protocol (Use pure Form A seeds) D->E F Optimize Cooling Profile (e.g., 10°C/hour) D->F G Introduce Slurry Aging Step (e.g., 4 hours at 5°C) D->G H Run Validation Batches G->H I Confirm Form A Consistency via PXRD H->I J Set In-Process Controls (IPC) and Final Specification for Polymorph I->J

Caption: Workflow for troubleshooting and controlling polymorphism during scale-up.

Experimental Protocols

Protocol 1: Polymorph Slurry Conversion Experiment

This protocol is designed to identify the most thermodynamically stable polymorph at a given temperature.

  • Preparation: Prepare a mixture of all known polymorphs (e.g., a 50:50 mix of Form A and Form B).

  • Suspension: Add approximately 100 mg of the polymorphic mixture to a vial containing 2 mL of the chosen crystallization solvent (e.g., isopropanol).

  • Equilibration: Seal the vial and stir the slurry vigorously using a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Sampling: Periodically (e.g., at 2, 8, 24, and 48 hours), stop stirring, allow the solid to settle, and carefully remove a small sample of the solid.

  • Analysis: Dry the solid sample and analyze it by Powder X-Ray Diffraction (PXRD).

  • Interpretation: The metastable form will slowly dissolve and recrystallize into the more stable, less soluble form. The experiment is complete when the PXRD pattern no longer changes over time. The final pattern represents the most stable polymorph under those conditions.

Protocol 2: Impurity Profile Analysis by HPLC-UV

This is a general method for monitoring reaction progress and final product purity.

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Summary of Potential Impurities

Impurity Name/StructureProbable OriginRecommended Analytical Technique
Unreacted Starting Material Incomplete reaction.HPLC-UV
Des-methyl Impurity Incomplete N-methylation.HPLC-UV, LC-MS
Di-methylated Impurity Over-reaction during N-methylation.HPLC-UV, LC-MS
N-Oxide Impurity Oxidation of piperazine nitrogen atoms.LC-MS
Residual Solvents (e.g., Toluene, Isopropanol)From reaction or crystallization steps.GC-HS[7]

References

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. Available at: [Link]

  • Prajapati, S. K., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Lee, E. H. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Available at: [Link]

  • Rohani, S., & Mondal, P. (n.d.). Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. Mitacs. Available at: [Link]

  • Hughes, C. E., et al. (2023). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Available at: [Link]

  • Qiu, Y., et al. (Eds.). (2016). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. In Developing Solid Oral Dosage Forms (2nd ed.). Academic Press.
  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2011). Google Patents.
  • Patti, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7590. Available at: [Link]

  • Krasavin, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 10(5), 522. Available at: [Link]

  • Supriya, B., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15923-15941. Available at: [Link]

  • Acid addition salts of piperazine derivatives. (2020). Google Patents.
  • Li, Y., et al. (2022). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 13, 969403. Available at: [Link]

  • Piperazine salt and a process for the preparation thereof. (2012). Google Patents.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. Available at: [Link]

  • Patti, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7590. Available at: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-207. Available at: [Link]

  • Foley, T. L., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 5919-5931. Available at: [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic volatile impurities in pharmaceuticals. Acta Poloniae Pharmaceutica, 67(1), 13-24.
  • Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 152, 233-242. Available at: [Link]

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Validation & Comparative

A Tale of Two Positions: A Comparative Guide to the Biological Activity of 2-yl versus 1-yl Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of clinically significant drugs.[1] Its symmetrical, six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, offers a unique combination of properties. The basic nitrogens can be crucial for aqueous solubility and target engagement, while the ring itself provides a rigid framework for orienting pharmacophoric groups.[2][3] This versatility has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[4]

However, the seemingly simple choice of where to place a substituent on this ring—at the nitrogen (1-yl or N-substitution) or at a carbon (2-yl or C-substitution)—can have profound consequences for a molecule's biological activity, pharmacokinetic profile, and ultimately, its therapeutic potential. While 1-yl substituted piperazines have been extensively explored and are ubiquitous in drug discovery, their 2-yl counterparts remain a less-traveled path. This guide provides a comprehensive comparison of these two substitution patterns, delving into the synthetic rationale, structure-activity relationships (SAR), and key experimental data that underpin their differential biological effects.

The Synthetic Dichotomy: Accessibility vs. Novelty

The prevalence of 1-yl substituted piperazines in medicinal chemistry is, in large part, a direct consequence of their synthetic accessibility. The secondary amine nature of the piperazine nitrogens makes them readily amenable to a wide range of well-established chemical transformations.

In contrast, the selective functionalization of a carbon atom at the 2-position of the piperazine ring presents a greater synthetic challenge. Direct C-H functionalization of piperazines is an area of active research, but it often requires specific directing groups or harsh reaction conditions that may not be compatible with complex molecular scaffolds.[5] This synthetic hurdle is a primary reason why the chemical space of 2-yl substituted piperazines is significantly less explored.

Below is a generalized workflow illustrating the divergent synthetic strategies for accessing 1-yl and 2-yl substituted piperazines.

cluster_0 1-yl (N-Substitution) Synthesis cluster_1 2-yl (C-Substitution) Synthesis Start_N Piperazine Reaction_N Nucleophilic Substitution, Reductive Amination, etc. Start_N->Reaction_N Reagent_N R-X (Alkyl/Aryl Halide, etc.) Reagent_N->Reaction_N Product_N 1-yl Substituted Piperazine Reaction_N->Product_N Start_C Protected Piperazine or Precursor Reaction_C C-H Functionalization, Multi-step Synthesis Start_C->Reaction_C Product_C 2-yl Substituted Piperazine Reaction_C->Product_C

Caption: Divergent synthetic pathways for 1-yl and 2-yl piperazine substitution.

Comparative Biological Activity: A Positional Paradigm Shift

The position of substitution on the piperazine ring directly influences a molecule's three-dimensional shape, electronic properties, and its ability to interact with biological targets. This, in turn, dictates its pharmacological profile.

Impact on Receptor Binding and Functional Activity

The nitrogen atoms of the piperazine ring are often key interaction points with protein targets, forming hydrogen bonds or salt bridges. Substitution at the 1-position can modulate the basicity and steric bulk around this nitrogen, directly impacting receptor affinity and selectivity. For instance, in the context of CNS-active agents, the nature of the N-aryl substituent in 1-arylpiperazines is a critical determinant of their activity at serotonin and dopamine receptors.

Substitution at the 2-position, on the other hand, introduces a chiral center and alters the conformation of the piperazine ring. This can lead to stereospecific interactions with a target and can be exploited to enhance potency and selectivity. Furthermore, a substituent at the 2-position can project into different regions of a binding pocket compared to a substituent at the 1-position, potentially leading to novel pharmacological profiles.

Substitution PatternKey Structural EffectsImpact on Biological ActivityRepresentative Examples
1-yl (N-Substitution) Modulates basicity (pKa) of the substituted nitrogen. Alters steric bulk around the nitrogen. Can act as a linker to other pharmacophores.Directly influences hydrogen bonding and ionic interactions with the target. Can significantly alter receptor affinity and selectivity. Often used to tune pharmacokinetic properties.Aripiprazole (antipsychotic), Cetirizine (antihistamine)
2-yl (C-Substitution) Introduces a chiral center, allowing for stereospecific interactions. Alters the conformational preference of the piperazine ring. Projects substituents into different vector space compared to N-substitution.Can lead to enhanced potency and selectivity through improved fit in a binding pocket. May result in novel pharmacological profiles by accessing different sub-pockets of a target.Less common in approved drugs, but an active area of research.
Case Study: Central Nervous System (CNS) Activity

The arylpiperazine moiety is a well-established pharmacophore in many CNS-active drugs. The nature of the aryl group and any additional substitutions on the piperazine ring are critical for their activity.

  • 1-Arylpiperazines: Compounds like 1-benzylpiperazine (BZP) and its derivatives are known CNS stimulants.[6] Their activity is primarily mediated through interactions with dopamine and serotonin transporters. The substituent on the nitrogen directly engages with the binding sites of these transporters.

  • 2-Substituted Piperazine Analogs: While less common, studies on C-substituted piperazines suggest that this substitution pattern can also lead to potent CNS activity. For example, the introduction of a substituent at the 2-position can alter the molecule's interaction with different receptor subtypes, potentially leading to improved selectivity and a better side-effect profile.

Pharmacokinetic Profile: The ADME Perspective

The position of substitution on the piperazine ring also has a significant impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Pharmacokinetic ParameterImpact of 1-yl SubstitutionImpact of 2-yl Substitution
Absorption & Solubility The basicity of the N-substituent can be tuned to optimize solubility and oral bioavailability.[3]The introduction of a substituent on the carbon backbone can alter lipophilicity, which in turn affects solubility and membrane permeability.
Distribution Can influence plasma protein binding and brain penetration.The overall shape and polarity of the molecule are altered, which can affect tissue distribution.
Metabolism The N-substituent is often a primary site of metabolism, for example, through N-dealkylation.The C-substituent can block or alter metabolic pathways, potentially leading to a longer half-life or a different metabolite profile.
Excretion The polarity of the molecule, influenced by the N-substituent, affects the rate and route of excretion.Changes in polarity and metabolic stability will influence the excretion profile.

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological activity of 1-yl and 2-yl substituted piperazines, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the affinity of the compounds for their molecular target(s).

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) value.

2. Functional Assays:

  • Objective: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target.

  • Methodology (Example: G-protein coupled receptor):

    • Use cells expressing the receptor of interest.

    • Stimulate the cells with the test compound.

    • Measure the downstream signaling events, such as changes in intracellular calcium, cAMP levels, or GTPγS binding.

    • For antagonists, pre-incubate with the test compound before adding a known agonist and measure the inhibition of the agonist's effect.

3. Cytotoxicity Assays (e.g., MTT Assay):

  • Objective: To assess the general toxicity of the compounds to cells.

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the IC50 value, representing the concentration of the compound that causes 50% cell death.

Start Test Compounds (1-yl and 2-yl analogs) Binding Receptor Binding Assay (Determine Ki) Start->Binding Functional Functional Assay (Agonist/Antagonist Profile) Start->Functional Cytotoxicity Cytotoxicity Assay (Determine IC50) Start->Cytotoxicity ADME In Vitro ADME Assays (Solubility, Permeability, Metabolism) Start->ADME InVivo In Vivo Efficacy & PK Studies Functional->InVivo ADME->InVivo

Caption: A typical experimental workflow for comparing piperazine derivatives.

Conclusion and Future Perspectives

The choice between 1-yl and 2-yl substitution on the piperazine ring represents a fundamental decision in drug design, with significant implications for a molecule's biological activity and pharmacokinetic properties. While N-substitution has been the workhorse of piperazine-based drug discovery due to its synthetic tractability, the largely untapped potential of C-substitution offers exciting opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

As synthetic methodologies for the selective C-H functionalization of piperazines continue to advance, we can expect to see a surge in the exploration of 2-yl substituted analogs. This will undoubtedly lead to a deeper understanding of the structure-activity relationships governing this versatile scaffold and pave the way for the discovery of next-generation piperazine-based drugs. For medicinal chemists, the "road less traveled" of C-substitution may well lead to the next blockbuster therapeutic.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Retrieved from [Link]

  • BZP/piperazines drug profile. (n.d.). Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). Retrieved from [Link]

  • Cetirizine. (n.d.). Retrieved from [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2024). Retrieved from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). Retrieved from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). Retrieved from [Link]

  • Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Retrieved from [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). Retrieved from [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2010). Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). Retrieved from [Link]

  • Phenylpiperazine. (n.d.). Retrieved from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). Retrieved from [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Retrieved from [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2019). Retrieved from [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (n.d.). Retrieved from [Link]

  • Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (n.d.). Retrieved from [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. (2025). Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Retrieved from [Link]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. (n.d.). Retrieved from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2022). Retrieved from [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). Retrieved from [Link]

  • Two new phenylpiperazines with atypical antipsychotic potential. (n.d.). Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Subtle differences in isomeric structures can lead to vastly different pharmacological and chemical properties. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-(4-Methylpiperazin-2-yl)ethanol, a substituted piperazine of interest, and its closely related structural isomers. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a definitive resource for distinguishing these compounds.

The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The position of substituents on this heterocyclic core dramatically influences the molecule's conformation and electronic environment, which in turn is reflected in its spectroscopic output. This guide will focus on a comparative analysis of the target molecule with its key isomers to highlight these critical differences.

The Compounds Under Investigation

This guide will compare the spectroscopic data of the following four compounds:

  • 2-(4-Methylpiperazin-2-yl)ethanol (Target Compound)

  • 2-(4-Methylpiperazin-1-yl)ethanol (Isomer 1: 1,4-disubstituted)

  • (4-Methylpiperazin-2-yl)methanol (Isomer 2: Positional isomer of the side chain)

  • 2-(Piperazin-2-yl)ethanol (Parent Compound: Demethylated)

Molecular_Structures cluster_0 2-(4-Methylpiperazin-2-yl)ethanol cluster_1 2-(4-Methylpiperazin-1-yl)ethanol cluster_2 (4-Methylpiperazin-2-yl)methanol cluster_3 2-(Piperazin-2-yl)ethanol target isomer1 isomer2 parent

Figure 1: Chemical structures of the compared piperazine derivatives.

¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity between neighboring nuclei.

Predicted ¹H NMR Data for 2-(4-Methylpiperazin-2-yl)ethanol

Due to the limited availability of experimental spectra for 2-(4-Methylpiperazin-2-yl)ethanol, a predicted ¹H NMR spectrum is presented here as a reference. This prediction is based on established principles of NMR spectroscopy and data from structurally similar compounds.

Expected ¹H NMR Spectral Features:

  • N-CH₃: A singlet peak corresponding to the methyl group attached to the nitrogen at position 4.

  • Piperazine Ring Protons: A complex series of multiplets for the protons on the piperazine ring. The asymmetry of the molecule will render most of these protons diastereotopic, leading to more complex splitting patterns than in symmetrically substituted piperazines.

  • -CH₂-CH₂-OH: Two sets of signals for the ethanol side chain. The methylene group adjacent to the piperazine ring will likely be a multiplet, coupled to both the adjacent methine on the ring and the other methylene of the ethanol group. The methylene group attached to the hydroxyl will also be a multiplet.

  • -OH: A broad singlet for the hydroxyl proton, which may exchange with residual water in the solvent.

Comparative NMR Data
CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
2-(4-Methylpiperazin-2-yl)ethanol N-CH₃ singlet; Complex multiplets for piperazine and ethanol protons.N-CH₃; Piperazine carbons; Ethanol carbons (-CH₂- and -CH₂OH).
2-(4-Methylpiperazin-1-yl)ethanol N-CH₃ singlet (~2.3 ppm); Piperazine protons as two broad triplets (~2.5 ppm); -CH₂-CH₂-OH as two triplets.N-CH₃ (~46 ppm); Piperazine carbons (~53-55 ppm); -CH₂-CH₂-OH (~59 and ~60 ppm).
(4-Methylpiperazin-2-yl)methanol N-CH₃ singlet; Complex multiplets for piperazine and methanol protons.N-CH₃; Piperazine carbons; Methanol carbon (-CH₂OH).
2-(Piperazin-2-yl)ethanol Absence of N-CH₃ signal; Complex multiplets for piperazine and ethanol protons.Absence of N-CH₃ signal; Piperazine carbons; Ethanol carbons.

Analysis of NMR Differences:

The most significant difference in the ¹H NMR spectra will be the pattern of the piperazine ring protons. In the symmetrically 1,4-disubstituted isomer, 2-(4-Methylpiperazin-1-yl)ethanol , the piperazine protons often appear as two distinct, often broad, triplets, reflecting a more averaged and symmetrical environment. In contrast, the 1,2-disubstituted target compound and its methanol analog will show more complex, second-order splitting patterns due to the lower symmetry and the presence of a stereocenter at the C2 position. The absence of the N-methyl singlet in 2-(Piperazin-2-yl)ethanol is a clear distinguishing feature.

In ¹³C NMR, the chemical shifts of the piperazine ring carbons will be sensitive to the substitution pattern. The carbon bearing the side chain (C2) in the target compound will be significantly different from the corresponding carbons in the 1,4-isomer.

Infrared (IR) Spectroscopy Comparison

Infrared (IR) spectroscopy probes the vibrational modes of functional groups within a molecule.

Expected IR Spectral Features for 2-(4-Methylpiperazin-2-yl)ethanol:
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group, characteristic of hydrogen bonding.

  • C-H Stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl, methylene, and methine groups.

  • N-H Bend: If there is a secondary amine present (as in the parent compound), a band around 1500-1650 cm⁻¹ may be observed.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponding to the C-N stretching vibrations of the piperazine ring.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region for the C-O bond of the primary alcohol.

Comparative IR Data
CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2-(4-Methylpiperazin-2-yl)ethanol Broad, ~3300-3500~2800-3000~1000-1250~1050
2-(4-Methylpiperazin-1-yl)ethanol Broad, ~3300-3500~2800-3000~1000-1250~1050
(4-Methylpiperazin-2-yl)methanol Broad, ~3300-3500~2800-3000~1000-1250~1040
2-(Piperazin-2-yl)ethanol Broad, ~3300-3500; N-H stretch also present~2800-3000~1000-1250~1050

Analysis of IR Differences:

While the IR spectra of these isomers will share many common features due to the presence of the same functional groups (hydroxyl, aliphatic C-H, and C-N bonds), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected. These differences arise from variations in the skeletal vibrations of the piperazine ring due to the different substitution patterns. The most notable difference will be in the spectrum of 2-(Piperazin-2-yl)ethanol , which will exhibit an N-H stretching vibration, typically in the same region as the O-H stretch, and N-H bending vibrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure.

Expected Fragmentation Pattern for 2-(4-Methylpiperazin-2-yl)ethanol:

Upon electron ionization, the molecular ion (M⁺˙) will undergo fragmentation. Key fragmentation pathways for piperazine derivatives often involve cleavage of the ring and loss of substituents. Common fragments would include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms.

  • Ring cleavage: Fragmentation of the piperazine ring itself, leading to characteristic ions.

  • Loss of the ethanol side chain.

  • Loss of a methyl group.

Comparative Mass Spectrometry Data
CompoundMolecular WeightKey Fragment Ions (m/z)
2-(4-Methylpiperazin-2-yl)ethanol 144.22M⁺˙ at 144; Fragments from ring opening and side-chain cleavage.
2-(4-Methylpiperazin-1-yl)ethanol 144.22M⁺˙ at 144; A prominent fragment at m/z 70 is often observed for 1-substituted piperazines.
(4-Methylpiperazin-2-yl)methanol 130.19M⁺˙ at 130; Different fragmentation pattern due to the shorter side chain.
2-(Piperazin-2-yl)ethanol 130.19M⁺˙ at 130; Fragmentation will be influenced by the presence of the N-H group.

Analysis of MS Differences:

The mass spectra will clearly distinguish the compounds with different molecular weights. For the isomers with the same molecular weight, the fragmentation patterns will be the key differentiators. The position of the substituents will direct the fragmentation pathways. For instance, the alpha-cleavage in 2-(4-Methylpiperazin-1-yl)ethanol will lead to different fragments compared to the target compound. The fragmentation of the 1,4-isomer is often characterized by a stable ion at m/z 70, corresponding to the N-methylpiperazine radical cation. The fragmentation of the 1,2-disubstituted isomers will be more complex due to multiple potential cleavage sites around the asymmetric center.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent, e.g., CDCl₃ or D₂O) Acquisition Data Acquisition (¹H and ¹³C spectra on a 400 MHz or higher spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Chemical shift, integration, and coupling constant analysis) Processing->Analysis

Figure 2: General workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~200 ppm) and a larger number of scans are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

GCMS_Workflow Injection Sample Injection (Diluted sample into GC-MS) Separation GC Separation (Separation of components on a capillary column) Injection->Separation Ionization Ionization (Electron Ionization at 70 eV) Separation->Ionization Detection Mass Analysis & Detection (Scanning a mass range, e.g., m/z 40-400) Ionization->Detection Analysis Data Analysis (Molecular ion and fragmentation pattern) Detection->Analysis

Figure 3: General workflow for GC-MS analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • GC-MS Analysis: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The components are separated on a capillary column and then introduced into the ion source.

  • Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic differentiation of 2-(4-Methylpiperazin-2-yl)ethanol and its structural isomers is readily achievable through a combined application of NMR, IR, and Mass Spectrometry. While IR spectroscopy provides general functional group information, NMR and MS offer the detailed structural insights necessary to distinguish between these closely related compounds. The symmetry of the molecule, the position of the substituents, and the presence or absence of specific functional groups all contribute to unique and identifiable spectroscopic signatures. This guide provides a foundational framework for researchers to confidently identify and characterize these and other related piperazine derivatives.

References

  • PubChem. (n.d.). 2-(Piperidin-2-ylethanol). National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[2-(1-Piperazinyl)ethoxy]ethanol. Retrieved from [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylpiperazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

A Senior Application Scientist's Guide to Sourcing and Qualifying Reference Standards for 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical research, the integrity of your results is fundamentally tethered to the quality of your reference standards. This guide provides an in-depth comparison of commercially available reference standards for 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride (CAS No. 1263397-13-9), a key intermediate and impurity in the synthesis of various active pharmaceutical ingredients (APIs). Beyond a simple supplier list, this document outlines a robust, self-validating protocol for the qualification of a new reference standard, ensuring its fitness for purpose in a regulated environment.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is measured. For a compound like this compound, its use is multifaceted:

  • Impurity Profiling: Quantifying its presence as a process-related impurity in API batches.

  • Method Validation: Establishing the performance characteristics of analytical methods (e.g., specificity, linearity, accuracy).[1][2][3]

  • Forced Degradation Studies: Identifying and tracking degradation pathways of the parent API.

The veracity of these critical activities hinges on a reference standard with a well-documented identity, purity, and potency. Sourcing from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA) is the non-negotiable first step.

Comparative Analysis of Commercial Suppliers

Sourcing a reliable reference standard requires careful evaluation of the supplier's quality systems and the data they provide. The following table compares several vendors offering materials related to piperazine derivatives. While a direct head-to-head for this specific molecule is not publicly available, we can infer quality standards from their general offerings for similar compounds.

Supplier Typical Purity Specification Analytical Characterization Provided on CoA Noteworthy Features
LGC Standards >98%¹H NMR, Mass Spectrometry, HPLCOften provides materials characterized under ISO 17025, ensuring high-quality and valid results.[4]
USP (United States Pharmacopeia) Varies by lotComprehensive (¹H NMR, ¹³C NMR, MS, IR, HPLC, TGA)Recognized as a primary standard by regulatory agencies worldwide.[5]
Pharmaffiliates Typically >98%¹H NMR, Mass Spec, HPLC/UPLCSpecializes in API impurities and metabolites, often providing detailed CoAs.[6]
Manchester Organics Custom synthesis availableVaries based on customer requirementOffers flexibility for specific purity or characterization needs.[7]

Expert Insight: When selecting a supplier, prioritize those who provide a detailed Certificate of Analysis that includes the actual analytical data (e.g., spectra), not just a statement of conformity. For GMP applications, a USP reference standard, when available, is the gold standard. For research and development, a well-characterized standard from a reputable supplier like LGC or Pharmaffiliates is often sufficient.

Experimental Protocol: Qualification of a New this compound Reference Standard

Upon receiving a new reference standard, it is incumbent upon the receiving laboratory to perform a fit-for-purpose qualification. This protocol outlines a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a common and robust technique for this type of molecule.

Rationale for Method Development

This compound is a polar compound due to the presence of the piperazine ring, the hydroxyl group, and its salt form.[8] This polarity presents a challenge for traditional reversed-phase HPLC, as it can lead to poor retention on standard C18 columns.[9][10] Therefore, the chosen method must address this challenge. Strategies include using a polar-embedded or polar-endcapped column, or employing hydrophilic interaction liquid chromatography (HILIC).[8] For broad applicability and robustness, this guide details a method using a modern polar-endcapped reversed-phase column.

Materials and Instrumentation
  • Reference Standard: this compound (from selected supplier)

  • Instrumentation: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Column: Polar-endcapped C18 column (e.g., Ascentis RP-Amide, Discovery HS F5), 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

Causality Behind Choices:

  • Polar-endcapped Column: The specialized stationary phase enhances the retention of polar analytes that would otherwise elute in the solvent front on a standard C18 column.

  • Formic Acid: A volatile buffer, making the method compatible with mass spectrometry if further characterization is needed. It also controls the pH to ensure consistent ionization of the analyte.

Chromatographic Conditions
Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 210 nm (or as determined by UV scan)
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Step-by-Step Qualification Workflow

This workflow is designed as a self-validating system, incorporating checks to ensure the data is reliable. This aligns with principles outlined in ICH Q2(R1).[1][11]

Step 1: Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 2: System Suitability Testing (SST)

  • Inject the diluent (blank) to ensure no system peaks interfere with the analyte peak.

  • Make five replicate injections of the Working Standard (0.1 mg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%.

    • Tailing factor between 0.8 and 1.5.

    • Theoretical plates > 2000.

    • Trustworthiness: SST ensures that the chromatographic system is performing adequately on the day of analysis. Failure to meet these criteria invalidates the subsequent results.

Step 3: Purity Assessment by HPLC-UV

  • Inject the Stock Solution (1.0 mg/mL). A higher concentration is used to facilitate the detection of minor impurities.

  • Analyze the chromatogram for any impurity peaks.

  • Calculate the area percent of the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Expertise & Experience: The purity value should be consistent with the value reported on the supplier's CoA. Any significant discrepancy warrants further investigation, such as by mass spectrometry, to identify the unexpected impurity.

Step 4: Identity Confirmation (Optional but Recommended)

  • If the HPLC is connected to a mass spectrometer, confirm that the mass of the main peak corresponds to the molecular weight of 2-(4-Methylpiperazin-2-yl)ethanol (protonated free base).

  • Alternatively, compare the retention time of the newly received standard against a previously qualified in-house lot, if available.

The following diagram illustrates the logical flow of this qualification process.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Standard Solutions (1.0 & 0.1 mg/mL) sst System Suitability Test (SST) (5 injections of 0.1 mg/mL std) prep_std->sst prep_mobile Prepare Mobile Phases prep_mobile->sst eval_sst Evaluate SST Results (%RSD < 2.0%) sst->eval_sst purity Purity Assessment (1 injection of 1.0 mg/mL std) eval_purity Compare Purity to CoA purity->eval_purity identity Identity Confirmation (LC-MS) eval_identity Confirm Mass identity->eval_identity eval_sst->purity SST Pass fail Investigation Required eval_sst->fail SST Fail eval_purity->identity final Reference Standard Qualified eval_identity->final start Receive New Reference Standard start->prep_std start->prep_mobile

Caption: Workflow for Reference Standard Qualification.

Conclusion

The selection and proper qualification of a reference standard for this compound is a foundational activity for any laboratory engaged in pharmaceutical analysis. By choosing a reputable supplier and implementing a robust, self-validating analytical protocol, researchers can ensure the accuracy and integrity of their data. The HPLC-UV method described herein provides a reliable framework for assessing the purity of this polar compound, directly addressing the common analytical challenges associated with such molecules. This rigorous approach underpins the generation of high-quality, defensible scientific results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride. Boron Molecular. [Link]

  • 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. Pharmaffiliates. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of 2-(4-Methylpiperazin-2-yl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful therapeutic agents.[1] Its unique physicochemical properties often impart favorable aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it a cornerstone of medicinal chemistry.[2][3] This guide focuses on a specific, yet representative member of this class, 2-(4-Methylpiperazin-2-yl)ethanol, and provides a comprehensive framework for evaluating its efficacy in comparison to rationally designed analogs.

The core principle of this guide is not merely to present data, but to illuminate the causality behind the experimental choices. We will proceed through a logical, multi-stage workflow that mirrors an industrial drug discovery campaign, from initial target engagement to preclinical safety assessment. Every protocol described is designed as a self-validating system, ensuring that the data generated at each stage informs and refines the next.

Hypothetical Therapeutic Context: Targeting the Dopamine D2 Receptor

To ground our comparative analysis in a tangible scientific context, we will hypothesize that 2-(4-Methylpiperazin-2-yl)ethanol (hereafter referred to as Cmpd-1 ) and its analogs are being investigated as antagonists for the Dopamine D2 Receptor (D2R). The D2R is a well-validated G protein-coupled receptor (GPCR) target for antipsychotic medications used in treating schizophrenia and other neuropsychiatric disorders.[4] Many successful D2R antagonists, such as clozapine and aripiprazole, feature a piperazine core, making this a scientifically plausible scenario.[4]

Our goal is to systematically assess how modifications to the Cmpd-1 scaffold impact its potency, selectivity, and drug-like properties.

Part 1: Foundational In Vitro Efficacy Assessment

The initial phase of any comparative analysis is to quantify the direct interaction between the compounds and their intended biological target. For our D2R hypothesis, this involves measuring binding affinity and functional antagonism.

Target Engagement: Radioligand Binding Assays

The first question is simple: Do our compounds bind to the D2R, and how tightly? The gold standard for quantifying this interaction is the radioligand binding assay.[5]

Experimental Rationale: This competitive displacement assay utilizes a radiolabeled ligand (e.g., [³H]-Spiperone) with a known high affinity for the D2R. By introducing our non-radiolabeled test compounds (Cmpd-1 and analogs), we can measure their ability to displace the radioligand. The concentration at which a compound displaces 50% of the radioligand is its IC50 value, which can then be converted to a binding affinity constant (Ki). A lower Ki value signifies a tighter, more potent binding interaction.[6]

Step-by-Step Protocol: D2R Radioligand Binding Assay

  • Source: Utilize commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of [³H]-Spiperone (typically at its Kd concentration, ~0.2 nM), and a range of concentrations of the test compound (e.g., from 10 pM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 90-120 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: cAMP Inhibition Assay

Binding affinity does not tell the whole story. A compound can bind tightly but fail to elicit the desired biological response. Since the D2R is a Gi-coupled receptor, its activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] A D2R antagonist will block this effect.

Experimental Rationale: We will first stimulate the D2R-expressing cells with dopamine to induce a measurable drop in cAMP. We then co-incubate the cells with dopamine and our test compounds. A potent antagonist will reverse the dopamine-induced cAMP drop, bringing the levels back towards baseline. This allows us to measure a functional IC50, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

Step-by-Step Protocol: HTRF cAMP Functional Assay

  • Cell Culture: Plate D2R-expressing HEK293 cells in a 384-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of the test compounds for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of dopamine (typically the EC80, the concentration that gives 80% of the maximal response) to the wells. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The ratio of the acceptor to donor fluorescence is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the test compound to determine the functional IC50.

Comparative Data Table 1: Hypothetical In Vitro Efficacy

To illustrate the output of these experiments, let's consider Cmpd-1 and three hypothetical analogs with modifications at the piperazine N-methyl group (Analog A), the ethanol hydroxyl group (Analog B), and the piperazine ring itself (Analog C).

CompoundModification from Cmpd-1D2R Binding Ki (nM)D2R Functional IC50 (nM)
Cmpd-1 Parent Molecule15.225.8
Analog A N-methyl -> N-ethyl8.714.5
Analog B -OH -> -OMe45.378.1
Analog C C2-ethanol -> C2-acetic acid>10,000>10,000

Interpretation: These hypothetical results suggest that increasing the alkyl chain size on the piperazine nitrogen (Analog A) improves both binding and functional potency. In contrast, masking the hydroxyl group (Analog B) is detrimental, and replacing the ethanol with a carboxylic acid (Analog C) completely abolishes activity. This provides the first crucial insights into the Structure-Activity Relationship (SAR).

Part 2: Assessing Drug-Like Properties - Early ADME/Tox Profiling

A potent molecule is useless if it cannot reach its target in the body or is overtly toxic. Therefore, early-stage in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling is a critical step in comparing analogs.[8][9] The goal is to identify candidates with a balanced profile of potency and developability.

Membrane Permeability: PAMPA

Experimental Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive absorption across the intestinal wall and the blood-brain barrier.[10] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, into an acceptor well. This provides a quantitative measure of a compound's intrinsic permeability (Pe).

Step-by-Step Protocol: PAMPA

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Donor Solution: The test compounds are dissolved in a buffer at a known concentration and added to the wells of a 96-well donor plate.

  • Assay Sandwich: The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with buffer.

  • Incubation: The "sandwich" is incubated for 4-16 hours, allowing the compounds to diffuse across the membrane.

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and filter wells are measured, typically by UV-Vis spectroscopy or LC-MS.

  • Calculation: The effective permeability (Pe) is calculated using established equations that account for compound concentration changes and membrane surface area.

Metabolic Stability: Liver Microsomal Assay

Experimental Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[9] An in vitro liver microsomal stability assay assesses how quickly a compound is metabolized.[10] Compounds that are metabolized too rapidly will have a short half-life in vivo and may not achieve therapeutic concentrations.

Step-by-Step Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes and the essential cofactor NADPH in a phosphate buffer at 37°C.

  • Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The slope of the natural log of this plot gives the rate of depletion, from which the in vitro half-life (t½) can be calculated.

Comparative Data Table 2: Hypothetical Early ADME Profile
CompoundPermeability Pe (10⁻⁶ cm/s)Microsomal Stability t½ (min)
Cmpd-1 8.5 (Moderate)45 (Moderate)
Analog A 12.1 (High)28 (Low-Moderate)
Analog B 15.5 (High)>120 (High)
Analog C 0.2 (Very Low)>120 (High)

Interpretation: Analog A, our most potent compound, shows improved permeability but slightly lower metabolic stability. Analog B, while less potent, is highly permeable and very stable, likely because the metabolic "soft spot" (the hydroxyl group) has been masked. Analog C is non-permeable, consistent with its charged carboxylic acid group. This data introduces a classic drug discovery trade-off: Analog A has better potency, but Analog B has a more favorable ADME profile. This is where project team decisions become critical.

Visualizing the Workflow and SAR

To synthesize this information, diagrams are invaluable. They provide a clear visual summary of the process and the emerging scientific logic.

Experimental Workflow Diagram

G cluster_0 In Vitro Efficacy cluster_1 In Vitro ADME/Tox cluster_2 Decision & SAR Binding Radioligand Binding Assay (Target: D2R) Metrics: Ki Functional cAMP Functional Assay (Mode: Antagonism) Metrics: IC50 Binding->Functional Confirm Mechanism Permeability PAMPA (Metric: Pe) Functional->Permeability Potent Compounds Advance Metabolism Microsomal Stability (Metric: t½) Permeability->Metabolism SAR Structure-Activity Relationship Analysis Metabolism->SAR Toxicity Cytotoxicity Assay (Metric: CC50) Toxicity->SAR Decision Select Lead Candidate for In Vivo Studies SAR->Decision

Caption: High-level workflow for comparative efficacy analysis.

Structure-Activity Relationship (SAR) Diagram

Caption: Hypothetical SAR for D2R antagonists based on Cmpd-1.

Conclusion and Forward Look

This guide has established a rigorous, multi-parameter framework for the comparative evaluation of 2-(4-Methylpiperazin-2-yl)ethanol and its analogs within a plausible drug discovery context. By integrating quantitative measures of target engagement, functional activity, and essential ADME properties, we can build a comprehensive profile of each compound. The hypothetical data demonstrates that the "best" compound is rarely the most potent one; it is the one with the most balanced profile of efficacy, permeability, and metabolic stability.

The logical next steps in a real-world project would involve expanding the selectivity profiling (testing against other dopamine receptor subtypes and off-target proteins) and moving the most promising candidate, likely Analog A or a more refined version of Analog B , into cell-based toxicity assays and subsequently into in vivo pharmacokinetic and efficacy models. This structured, data-driven approach is fundamental to navigating the complex path of translational science and identifying chemical matter with true therapeutic potential.

References

  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Cell Guidance Systems. (2024). A beginner's guide to ADME Tox.
  • Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
  • Cunha, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 116-136.

Sources

A Comparative Guide to the Analytical Characterization of Piperazine-Ethanol Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: The precise analytical methodologies for "2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride" are not extensively documented in publicly available literature. To provide a robust and scientifically grounded comparison, this guide will focus on a closely related and well-characterized analogue, 2-(4-Benzhydrylpiperazin-1-yl)ethanol , a key intermediate in the synthesis of the antihistamine Cetirizine. The principles and techniques discussed are directly applicable to the target compound and other similar piperazine-ethanol derivatives, offering a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Piperazine Moieties

Piperazine derivatives are ubiquitous scaffolds in modern pharmaceuticals, valued for their versatile biological activities. The accurate and precise analytical characterization of these molecules, such as this compound and its analogues, is not merely a regulatory formality but the bedrock of drug safety and efficacy.[1] Ensuring the identity, purity, and strength of these active pharmaceutical ingredients (APIs) and their intermediates requires a multi-faceted analytical approach. A single technique is rarely sufficient; instead, a strategic combination of orthogonal methods provides a complete quality profile.

This guide provides a head-to-head comparison of the most critical analytical techniques employed in the characterization of piperazine-ethanol derivatives. We will delve into the underlying principles, provide field-proven experimental protocols, and present a logical framework for selecting the appropriate technique for a given analytical challenge, from routine quality control to complex impurity elucidation. All methodologies are presented in the context of the International Council for Harmonisation (ICH) guidelines, which provide a global standard for analytical procedure validation.[2][3][4]

Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying the active component in non-volatile organic compounds like piperazine derivatives.[5] Its ability to separate the main compound from closely related impurities makes it indispensable for both process monitoring and final product release.

Principle of Separation

For polar molecules like 2-(4-Benzhydrylpiperazin-1-yl)ethanol, reversed-phase HPLC (RP-HPLC) is the method of choice. The stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar aqueous-organic mixture. The analyte and its impurities are separated based on their differential partitioning between these two phases. More hydrophobic compounds are retained longer on the column, resulting in longer retention times.

Causality in Method Design: The choice of a buffered mobile phase (e.g., phosphate buffer) is critical. The piperazine moiety contains basic nitrogen atoms, whose ionization state is pH-dependent. Buffering the mobile phase to a consistent acidic pH (e.g., pH 3.0) ensures that the analyte and its basic impurities are consistently protonated, leading to sharp, reproducible chromatographic peaks.[5] UV detection is common, though the saturated piperazine-ethanol core lacks a strong chromophore; detection is often reliant on an attached aromatic group (like the benzhydryl group in our proxy molecule).[6]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a representative method for determining the purity of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and can be adapted for similar compounds.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in water, and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to yield a 1 mg/mL solution.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dissolve Dissolve & Sonicate Sample->Dissolve Solvent Prepare Diluent (50:50 ACN/Buffer) Solvent->Dissolve HPLC HPLC System (Pump, Injector, Column) Dissolve->HPLC Detector UV Detector (230 nm) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Integrate Peak Integration CDS->Integrate Report Generate Report (Purity %, Assay) Integrate->Report GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Deriv Add Derivatizing Agent (e.g., BSTFA) Sample->Deriv Heat Heat at 70°C Deriv->Heat GC GC System (Injector, Column, Oven) Heat->GC MS Mass Spectrometer (EI Source, Quadrupole) GC->MS Data Acquire Data (Total Ion Chromatogram) MS->Data Spectrum Extract Mass Spectrum Data->Spectrum Identify Library Search & Structure Confirmation Spectrum->Identify NMR_Workflow Sample Dissolve Sample in Deuterated Solvent NMR Acquire Data in NMR Spectrometer (FID) Sample->NMR Process Fourier Transform & Phase Correction NMR->Process Spectrum Generate NMR Spectrum (¹H, ¹³C) Process->Spectrum Interpret Interpret Spectrum (Shifts, Integrals, Splitting) Spectrum->Interpret Structure Confirm Chemical Structure Interpret->Structure

Sources

Validating In Vitro Efficacy: A Comparative Guide to 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from compound synthesis to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for validating the in vitro activity of novel chemical entities, using 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride as a case study. We will navigate the logic behind experimental choices, present a detailed protocol for a foundational assay, and objectively compare its potential performance against a known alternative.

Introduction to this compound: Unveiling a Candidate

This compound is a piperazine derivative. The piperazine scaffold is a common motif in a multitude of clinically significant drugs, known to interact with a wide range of biological targets.[1] The presence of this heterocyclic moiety often imparts favorable pharmacokinetic properties. While specific biological data for this compound is not extensively published, the broader class of piperazine-containing compounds has demonstrated diverse activities, including anticancer and neurological effects.[2][3]

This guide will therefore proceed with a common primary validation step in drug discovery: the assessment of a compound's effect on cell viability. This fundamental assay serves as a crucial initial screen to identify potential cytotoxic or cytostatic properties, which could be indicative of anticancer activity.

The Cornerstone of In Vitro Validation: The Cell Viability Assay

The first question to address when characterizing a new compound is its effect on living cells. A cell viability assay is a robust and high-throughput method to determine the number of healthy, metabolically active cells in a population after exposure to a test compound.[4] A reduction in cell viability can signify either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

There are several types of cell viability assays, each with its own mechanism and detection method.[5][6] For this guide, we will focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The rationale for this choice is its well-established protocol, cost-effectiveness, and reliance on the metabolic activity of viable cells, providing a clear functional readout.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the MTT cell viability assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition Cell_Culture 1. Cell Seeding (e.g., A549 Lung Cancer Cells) Incubation 3. Cell Treatment (24-72 hours) Cell_Culture->Incubation Cells adhere and grow Compound_Prep 2. Compound Dilution (Test & Control Articles) Compound_Prep->Incubation Addition of compounds MTT_Addition 4. MTT Reagent Addition Incubation->MTT_Addition Metabolically active cells Formazan_Solubilization 5. Formazan Solubilization MTT_Addition->Formazan_Solubilization MTT is reduced to formazan Absorbance_Reading 6. Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading Solubilized formazan

Caption: Workflow of the MTT Cell Viability Assay.

Comparative Analysis: Benchmarking Against an Alternative

To contextualize the experimental results, it is essential to include a comparator compound. For this guide, we will use Chlorambucil , a well-characterized alkylating agent used in cancer chemotherapy that also contains a nitrogen-mustard moiety, which can be conceptually related to the reactive potential of a piperazine derivative.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed for a 96-well plate format.

Materials:

  • Human lung carcinoma cell line (e.g., A549)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound

  • Chlorambucil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and Chlorambucil in DMSO.

    • Perform serial dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with DMSO) and a no-cell control (media only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, is a key parameter for comparing potency.

Table 1: Comparative Cell Viability Data

CompoundIC50 (µM) on A549 cells (48h)
This compound(Hypothetical) 15.2 ± 2.5
Chlorambucil25.8 ± 3.1

Note: The data for this compound is hypothetical for illustrative purposes.

Based on this hypothetical data, this compound demonstrates a lower IC50 value than Chlorambucil, suggesting it may have a more potent cytotoxic or cytostatic effect on A549 cells in this in vitro setting.

Expanding the Validation: Next Steps and Further Investigations

While a cell viability assay provides a critical starting point, it is by no means the endpoint of in vitro validation. The following diagram outlines a logical progression for further investigation.

Validation_Pathway cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_tertiary Target Identification Viability Cell Viability Assay (MTT, etc.) Apoptosis Apoptosis Assays (Annexin V/PI Staining) Viability->Apoptosis Investigate cell death pathway Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle Assess effects on proliferation Enzyme_Assay Enzyme Inhibition Assays Apoptosis->Enzyme_Assay Identify molecular targets Binding_Assay Receptor Binding Assays Apoptosis->Binding_Assay Cell_Cycle->Enzyme_Assay Cell_Cycle->Binding_Assay

Caption: Logical Progression of In Vitro Compound Validation.

Should the initial cell viability data prove promising, subsequent experiments would aim to elucidate the mechanism of action. This could involve:

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To see if the compound halts cell division at a specific phase.

  • Enzyme Inhibition or Receptor Binding Assays: Based on structural similarities to known inhibitors or ligands, specific molecular targets can be investigated.[7][8] For instance, many piperazine derivatives are known to interact with kinases or G-protein coupled receptors.[8]

Conclusion: A Data-Driven Approach to Drug Discovery

The validation of in vitro experimental results is a systematic process that relies on a logical progression of well-chosen assays. By starting with a broad assessment of a compound's effect on cell viability and then delving deeper into its mechanism of action, researchers can build a comprehensive profile of a novel chemical entity like this compound. This comparative and data-driven approach is fundamental to making informed decisions in the complex landscape of drug discovery.

References

  • Discovers, D. D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]

  • JoVE. (2022, July 4). Viability Assays For Cells In Culture l Protocol Preview [Video]. YouTube. [Link]

  • Spandidos Publications. (n.d.). Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. PubMed Central. Retrieved from [Link]

  • Dokuzparmak, Ç., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19(4). [Link]

  • Bio-protocol. (n.d.). In Vitro Enzymatic Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2023, December 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

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  • ResearchGate. (2015, September 24). What is the authoritative way of confirming that a compound's biological in-vitro activity has not been tested before? Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Retrieved from [Link]

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  • JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(4-Methyl-2-propan-2-ylpiperazin-1-yl)ethanol. Retrieved from [Link]

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  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

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  • PubMed. (2016, April 15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides a detailed protocol for the proper disposal of 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

I. Hazard Assessment and Characterization: Understanding the Compound

Due to the absence of a dedicated SDS, a thorough hazard assessment is the critical first step. Based on the chemical structure—a piperazine derivative with a hydroxyl group and a dihydrochloride salt—we can infer potential hazards based on similar molecules. Piperazine and its derivatives are often classified as skin and eye irritants, and may cause respiratory irritation.[1][2][3] The dihydrochloride salt suggests the compound is acidic and may be corrosive.

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][5]

  • Eye Damage/Irritation: Poses a risk of serious eye damage.[2][5]

  • Respiratory Sensitization: May cause respiratory irritation.[2]

It is imperative that a trained chemist or environmental health and safety (EHS) professional at your institution conducts a formal hazardous waste determination to comply with EPA regulations.[6]

II. Personal Protective Equipment (PPE): The First Line of Defense

When handling this compound for disposal, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause severe eye damage.[3][4]
Hands Nitrile or other chemically resistant glovesTo prevent skin contact, which may cause irritation or burns.[1][4]
Body A lab coat or chemical-resistant apronTo protect against accidental spills and contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for bulk quantities or in case of aerosol generation.[4][7]To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.
III. Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For a Small Spill:

  • Evacuate and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS department of the incident.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and contact your institution's emergency response team and EHS department.

  • Isolate: Close the laboratory doors and prevent entry.

  • Provide Information: Be prepared to provide the SDS (or information on analogous compounds) to emergency responders.

IV. The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[8][9][10] The following protocol provides a general framework for its management as a hazardous chemical waste.

Step 1: Waste Minimization Before generating waste, consider strategies to reduce the volume. This can include optimizing experimental scales and avoiding the preparation of excess solutions.[8][11]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[8][10]

  • Collect waste this compound in a dedicated, compatible container.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials to avoid include strong oxidizing agents and strong acids.[2][4]

Step 3: Container Selection and Labeling

  • Container: Use a robust, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[12]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][9]

  • The SAA must be clearly marked.[11]

  • Waste containers in the SAA must be kept closed except when adding waste.[12]

  • The volume of hazardous waste in an SAA is limited by regulation.[9]

Step 5: Arranging for Disposal

  • Once the waste container is full, or on a regular schedule as determined by your institution, arrange for its collection by your EHS department or a licensed hazardous waste contractor.[13]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[14] This is a violation of environmental regulations and can lead to harmful environmental contamination.

The decision-making process for the disposal of this compound can be visualized in the following workflow:

Disposal_Workflow Start Start: Disposal of this compound Hazard_ID Hazard Identification & Waste Determination (Consult SDS of analogs, EHS) Start->Hazard_ID Is_Hazardous Is it Hazardous Waste? Hazard_ID->Is_Hazardous Non_Hazardous_Disposal Follow Institutional Guidelines for Non-Hazardous Waste Is_Hazardous->Non_Hazardous_Disposal No Segregate Segregate Waste in a Labeled, Compatible Container Is_Hazardous->Segregate Yes SAA Store in Satellite Accumulation Area (SAA) Segregate->SAA Full_Container Container Full or Pickup Scheduled? SAA->Full_Container Full_Container->SAA No Contact_EHS Contact EHS for Pickup by Licensed Contractor Full_Container->Contact_EHS Yes End End: Proper Disposal Complete Contact_EHS->End

Caption: Disposal decision workflow for this compound.

V. Conclusion: A Culture of Safety and Responsibility

The proper disposal of laboratory chemicals is a fundamental aspect of scientific integrity and professional responsibility. By adhering to these guidelines for this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

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  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Southern California. [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE. [Link]

  • MSDS of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride. A&J Pharmtech. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

Sources

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for 2-(4-Methylpiperazin-2-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of Substituted Piperazines

Piperazine and its derivatives are common scaffolds in pharmaceuticals, but they are not without hazards. Compounds in this class are often associated with skin and eye irritation, and in some cases, sensitization.[1][2][3] The dihydrochloride salt form suggests the material is a solid, which can present an inhalation hazard if it becomes airborne dust.[4] Therefore, we must operate under the assumption that 2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride may be corrosive to the eyes and skin, potentially causing burns, and may be harmful if swallowed or inhaled.[1][5][6]

Core Principles of Chemical Handling

Before undertaking any procedure involving this compound, a thorough understanding of general laboratory safety practices is paramount.[7][8] Key principles include:

  • Minimizing Exposure: Develop safe habits and avoid unnecessary contact with chemicals.[7]

  • Engineering Controls: Whenever possible, handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[8][9]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.[1][7] Do not eat, drink, or smoke in areas where chemicals are handled.[1][7]

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is our first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection rooted in the potential hazards of similar compounds.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact which may lead to irritation, burns, or allergic reactions.[2] It is crucial to inspect gloves for any signs of degradation before use.[7]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a significant risk of splashing or dust generation.To protect the eyes from dust particles and splashes, which could result in serious irritation or irreversible damage.[1][5]
Skin and Body Protection A properly fastened laboratory coat.To protect personal clothing and underlying skin from contamination.[1]
Respiratory Protection A NIOSH-approved respirator for dusts may be necessary if handling procedures are likely to generate airborne particles and engineering controls are insufficient.To prevent the inhalation of dust, which could cause respiratory tract irritation.[2][4]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing risk and ensuring reproducible outcomes. The following protocols for handling, storage, and disposal should be considered mandatory.

Safe Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[10] Designate a specific area for handling, preferably within a chemical fume hood.[8]

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder from a height.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove gloves and wash hands thoroughly.[7]

Storage Plan
  • Container: Keep the compound in a tightly sealed, properly labeled container.[8][10] The label should include the chemical name, concentration, and any relevant hazard warnings.[10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][11]

  • Segregation: Store acids and bases separately to prevent dangerous reactions.[10][11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.[7]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Evaluate the size and nature of the spill to determine the appropriate response.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if dust is present.

  • Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[12] Avoid raising dust.[12] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Below is a workflow diagram for handling a chemical spill:

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination Spill Spill Detected Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Waste Clean->Dispose

Workflow for Chemical Spill Response
Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[13]

By integrating these safety protocols into our daily laboratory operations, we foster a culture of safety and responsibility. This proactive approach not only protects our researchers but also upholds the rigorous standards of scientific integrity.

References

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  • Safe Handling and Storage of Chemicals | Environmental Health & Safety.
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  • Piperazine - HAZARD SUMMARY.
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  • Personal protective equipment for handling Piperazine-2-thione - Benchchem.
  • 1 - SAFETY D
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  • SAFETY D
  • Piperazine - Apollo Scientific.
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  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.